molecular formula C6H2BrF2I B1522044 1-Bromo-2,4-difluoro-5-iodobenzene CAS No. 914636-91-2

1-Bromo-2,4-difluoro-5-iodobenzene

Cat. No.: B1522044
CAS No.: 914636-91-2
M. Wt: 318.88 g/mol
InChI Key: OKFGWPYCEDYPAF-UHFFFAOYSA-N
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Description

1-Bromo-2,4-difluoro-5-iodobenzene is a useful research compound. Its molecular formula is C6H2BrF2I and its molecular weight is 318.88 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,4-difluoro-5-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2I/c7-3-1-6(10)5(9)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFGWPYCEDYPAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)I)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660321
Record name 1-Bromo-2,4-difluoro-5-iodobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914636-91-2
Record name 1-Bromo-2,4-difluoro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,4-difluoroiodobenzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Importance and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Bromo-2,4-difluoro-5-iodobenzene

Executive Summary: this compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring three distinct halogens, offers a versatile platform for sequential and site-selective cross-coupling reactions. The presence of fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of derivative molecules, making it a valuable building block in drug design.[1][2] This guide provides a detailed exploration of the primary synthetic strategies for this compound, offering field-proven insights into reaction mechanisms, regiochemical control, and detailed experimental protocols suitable for a laboratory setting.

A Versatile Intermediate in Modern Chemistry

The utility of this compound lies in the differential reactivity of its C-Br and C-I bonds in metal-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The C-I bond is significantly more reactive than the C-Br bond, allowing for selective functionalization at the C5 position, followed by a subsequent transformation at the C1 position. This orthogonal reactivity is a powerful tool for the convergent synthesis of complex molecular architectures.

Physicochemical Properties

A comprehensive understanding of the compound's physical properties is essential for its handling, purification, and use in subsequent reactions.

PropertyValueSource
CAS Number 914636-91-2[3][4]
Molecular Formula C₆H₂BrF₂I[3][4]
Molecular Weight 318.89 g/mol [3]
Appearance Clear, red-brown melt liquid[4]
Purity Typically ≥97%[4]
Storage 2-8°C, sealed in dry conditions[4]

Synthetic Strategies and Mechanistic Considerations

The synthesis of this polysubstituted benzene requires careful control of regiochemistry. Two primary, logical pathways are presented here: the direct electrophilic iodination of a pre-existing bromodifluorobenzene and a more controlled, multi-step approach commencing with a substituted aniline.

G cluster_0 Synthetic Approaches cluster_1 Route A Details cluster_2 Route B Details A Route A: Electrophilic Aromatic Substitution A_Start 1-Bromo-2,4-difluorobenzene A->A_Start B Route B: Multi-Step Synthesis via Diazotization B_Start 2,4-Difluoroaniline B->B_Start Start Synthesis of This compound Start->A Start->B A_Step1 Electrophilic Iodination A_Start->A_Step1 A_End Target Compound A_Step1->A_End B_Step1 Bromination B_Start->B_Step1 B_Step2 Diazotization B_Step1->B_Step2 B_Step3 Sandmeyer-type Iodination B_Step2->B_Step3 B_End Target Compound B_Step3->B_End

Caption: Overview of primary synthetic routes.
Route A: Electrophilic Iodination of 1-Bromo-2,4-difluorobenzene

This approach is the most direct on paper, leveraging a commercially available starting material. Its success is entirely dependent on the directing effects of the substituents on the aromatic ring.

The starting material, 1-bromo-2,4-difluorobenzene, possesses three deactivating, ortho-, para- directing halogen substituents. The incoming electrophile (I⁺) will be directed to the positions most activated by these groups.

  • Fluorine at C2: Directs ortho (C3) and para (C5).

  • Fluorine at C4: Directs ortho (C3, C5).

  • Bromine at C1: Directs ortho (C2, C6) and para (C4).

The positions C2 and C4 are already substituted. The C5 position is strongly favored as it is para to the C2-fluorine and ortho to the C4-fluorine. This convergence of directing effects makes the C5 position the most nucleophilic and therefore the most likely site of iodination, leading to the desired product.

Standard electrophilic halogenation on deactivated rings requires the generation of a potent electrophile.[5][6] Direct reaction with molecular iodine (I₂) is too slow.[7][8] Therefore, an oxidizing agent is required to generate a more reactive iodine species, such as the iodonium ion (I⁺). A common and effective system for this is a mixture of iodine and an oxidizing acid like nitric acid or iodic acid.[5]

Caption: Synthetic scheme for Route A.
Route B: Multi-Step Synthesis via Diazotization

This pathway offers superior regiochemical control by building the substitution pattern sequentially, relying on the powerful and predictable directing ability of an amino group. The Sandmeyer reaction, a classic transformation to convert aryl amines to aryl halides via diazonium salts, is central to this strategy.[9][10][11]

The synthesis begins with 2,4-difluoroaniline. The amino group is a potent activating, ortho-, para- director. This allows for a highly selective bromination at the C5 position, which is para to the amino group. Once the bromine is installed, the amino group, having served its directing purpose, is converted into an excellent leaving group—the diazonium salt—and subsequently replaced with iodine.

The conversion of an aniline to a diazonium salt is achieved with sodium nitrite and a strong acid at low temperatures (0-5 °C) to ensure the stability of the salt. The subsequent displacement of the diazonium group (–N₂⁺) with iodide is typically accomplished by adding a solution of potassium iodide. This specific transformation is often referred to as a Sandmeyer-type reaction and, unlike its chloro- or bromo- counterparts, does not usually require a copper(I) catalyst.[12] The evolution of nitrogen gas (N₂) provides a strong thermodynamic driving force for the reaction.[13]

Caption: Synthetic scheme for Route B.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials, including corrosive acids, bromine, and volatile organic solvents. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol for Route A: Electrophilic Iodination
  • Materials: 1-Bromo-2,4-difluorobenzene, iodine (I₂), concentrated sulfuric acid (98%), concentrated nitric acid (70%), sodium bisulfite, dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), add 1-bromo-2,4-difluorobenzene (1.0 eq).

    • Slowly add concentrated sulfuric acid (3.0 eq) while maintaining the temperature below 10 °C.

    • Add iodine (1.1 eq) to the mixture.

    • Add concentrated nitric acid (1.2 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

    • Carefully pour the reaction mixture onto crushed ice.

    • Decolorize the mixture by adding a saturated solution of sodium bisulfite dropwise until the purple color of iodine disappears.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield this compound.

Protocol for Route B: Multi-Step Synthesis
  • Step 1: Synthesis of 5-Bromo-2,4-difluoroaniline

    • Dissolve 2,4-difluoroaniline (1.0 eq) in glacial acetic acid in a round-bottom flask.

    • Cool the solution to 10-15 °C in an ice-water bath.

    • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise, maintaining the temperature below 20 °C.

    • After addition, allow the mixture to stir at room temperature for 2-3 hours.

    • Pour the reaction mixture into a beaker of cold water.

    • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to obtain crude 5-bromo-2,4-difluoroaniline.

  • Step 2 & 3: Diazotization and Iodination

    • Add the crude 5-bromo-2,4-difluoroaniline (1.0 eq) to a mixture of water and concentrated sulfuric acid, cooled to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature.

    • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

    • Slowly add the prepared diazonium salt solution to the potassium iodide solution. Vigorous bubbling (N₂ evolution) will be observed.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Extract the product with diethyl ether or dichloromethane (3 x volumes).

    • Wash the combined organic layers with saturated sodium thiosulfate solution (to remove excess iodine), followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the final compound.

Comparison of Synthetic Routes

FeatureRoute A (Electrophilic Iodination)Route B (Aniline/Sandmeyer)
Number of Steps 13
Starting Material 1-Bromo-2,4-difluorobenzene2,4-Difluoroaniline
Regioselectivity Good, but risk of minor isomersExcellent, highly controlled
Reagent Hazards Strong oxidizing acids (HNO₃)Bromine, unstable diazonium intermediate
Scalability Moderate; exotherm control neededGood; well-established procedures
Pros More direct, fewer stepsHigh purity, unambiguous regiochemistry
Cons Potentially lower yield, harsher conditionsLonger overall sequence

Conclusion

Both presented routes offer viable methods for the synthesis of this compound. Route A provides a more direct path but relies on the inherent, albeit strong, regiochemical preference of the starting material and requires harsh oxidizing conditions. Route B, while longer, provides a more robust and controlled synthesis, ensuring high regiochemical purity through a sequence of well-understood and reliable reactions. The choice of synthesis will ultimately depend on the researcher's priorities, considering factors such as the availability of starting materials, required purity of the final product, and scalability of the process. For applications demanding the highest purity and unambiguous structural assignment, the multi-step aniline route is the superior and recommended methodology.

References

An In-depth Technical Guide to 1-bromo-2,4-difluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-bromo-2,4-difluoro-5-iodobenzene (CAS No. 914636-91-2), a polyhalogenated aromatic compound of significant interest in modern organic synthesis and drug discovery. The document details its chemical and physical properties, spectroscopic signature, and reactivity profile. Emphasis is placed on its utility as a versatile building block, particularly in sequential, site-selective cross-coupling reactions. Methodologies for its synthesis and handling are also discussed, providing researchers, scientists, and drug development professionals with a critical resource for leveraging this compound in advanced research and development programs.

Introduction and Strategic Importance

This compound is a highly functionalized benzene derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its structure, featuring three distinct halogen substituents (I, Br, F) on a benzene ring, offers a unique platform for controlled, stepwise molecular elaboration. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in metal-catalyzed cross-coupling reactions, allows for its use as a linchpin in convergent synthetic strategies.

Furthermore, the presence of fluorine atoms is of paramount importance in medicinal chemistry. The introduction of fluorine can significantly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2] As such, this compound serves as a key building block for introducing a difluorinated motif into novel pharmaceutical agents.[1] This guide synthesizes available technical data to provide a holistic understanding of its properties and applications.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's fundamental properties are prerequisites for its successful application in a laboratory setting.

Nomenclature and Structural Identifiers
IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 914636-91-2[3]
Molecular Formula C₆H₂BrF₂I[3][4]
Molecular Weight 318.89 g/mol [3]
Canonical SMILES C1=C(C(=CC(=C1F)I)F)Br[5]
InChI Key AQPVCNLHVZIFBI-UHFFFAOYSA-N[5]
Synonyms 5-Bromo-2,4-difluoroiodobenzene[3]
Physicochemical and Computed Properties

The properties of this compound make it suitable for a range of organic synthesis applications. It is typically supplied as a solid or a melt liquid with high purity.

PropertyValueSource
Appearance Clear, red-brown melt liquid[3]
Purity ≥97-98%[3]
Storage Store at 2-8°C, sealed in a dry environment[3][6]
XLogP3 3.5[5][7]
Topological Polar Surface Area 0 Ų[5][7]
Heavy Atom Count 10[5][7]
Solubility Insoluble in water, soluble in common organic solvents like ethanol and dimethylformamide.[8]N/A

Synthesis and Manufacturing

The preparation of polyhalogenated benzenes like this compound typically involves multi-step sequences leveraging the directing effects of substituents on an aromatic ring. A plausible and common synthetic approach involves the diazotization of a corresponding aniline precursor, followed by a Sandmeyer-type reaction.

A potential synthetic pathway is outlined below, starting from the commercially available 2,4-difluoroaniline. This process involves sequential halogenation and a final diazotization/iodination step. The order of halogenation is critical to ensure correct regioselectivity.

G cluster_0 Plausible Synthetic Pathway A 2,4-Difluoroaniline B Step 1: Iodination (e.g., I₂, HIO₃) A->B Electrophilic Aromatic Substitution C 2,4-Difluoro-5-iodoaniline B->C D Step 2: Bromination (e.g., NBS) C->D Electrophilic Aromatic Substitution E 1-Bromo-2,4-difluoro-5-iodoaniline D->E F Step 3: Diazotization & Deamination (e.g., NaNO₂, H₂SO₄ then H₃PO₂) E->F Sandmeyer-type Reaction G This compound (Target Compound) F->G

Caption: A plausible synthetic route to this compound.

Experimental Protocol: General Diazotization for Halogen Exchange

This protocol describes a general method for converting a halo-substituted aniline to the corresponding iodo-benzene, a key transformation in the synthesis of such compounds.[9][10]

  • Aniline Dissolution: Dissolve the halo-aniline precursor (1.0 eq) in a mixture of a suitable acid (e.g., sulfuric acid) and water at room temperature.

  • Diazotization: Cool the mixture to 0-5°C in an ice bath. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Iodination: In a separate flask, dissolve potassium iodide (KI) (3.0 eq) in water. Slowly add the cold diazonium salt solution to the KI solution. The reaction is often accompanied by the evolution of nitrogen gas.

  • Workup: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with a solution of sodium bisulfite to remove excess iodine.

  • Extraction & Purification: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Reactivity and Synthetic Utility

The primary utility of this compound lies in the differential reactivity of its C-I and C-Br bonds. The C-I bond has a lower bond dissociation energy than the C-Br bond, making it significantly more reactive in palladium-catalyzed cross-coupling reactions.[10] This reactivity difference enables chemists to perform sequential, site-selective functionalization.

Site-Selective Cross-Coupling Reactions

A typical strategy involves first targeting the more reactive C-I bond under milder conditions, followed by a second coupling reaction at the less reactive C-Br bond under more forcing conditions. This allows for the controlled and directional assembly of complex biaryl or aryl-alkyne structures.

  • Sonogashira Coupling: The C-I bond can be selectively coupled with a terminal alkyne at room temperature, leaving the C-Br bond intact.[10]

  • Suzuki Coupling: A Suzuki coupling can be performed at the C-I position using a boronic acid or ester with a suitable palladium catalyst and base. A subsequent Suzuki coupling at the C-Br position can be achieved by using a different catalyst system or higher temperatures.

  • Heck and Buchwald-Hartwig Amination: These reactions can also be applied in a selective manner, further expanding the synthetic possibilities.

G cluster_1 Sequential Cross-Coupling Workflow cluster_step1 Step 1: C-I Bond Functionalization (Milder Conditions) cluster_step2 Step 2: C-Br Bond Functionalization (Harsher Conditions) Start This compound Node1 R¹-B(OH)₂ (Suzuki Coupling) Start->Node1 Pd Catalyst (e.g., Pd(PPh₃)₄) Node2 R¹-C≡CH (Sonogashira Coupling) Start->Node2 Pd Catalyst (e.g., Pd(PPh₃)₄) Intermediate Intermediate Product (Bromine intact) Node1->Intermediate Node2->Intermediate Node3 R²-B(OH)₂ (Suzuki Coupling) Intermediate->Node3 Pd Catalyst (e.g., Pd₂(dba)₃ + Ligand) Node4 R²-NH₂ (Buchwald-Hartwig) Intermediate->Node4 Pd Catalyst (e.g., Pd₂(dba)₃ + Ligand) Final Disubstituted Product Node3->Final Node4->Final

References

An In-Depth Technical Guide to GSK1016790A (CAS No. 914636-91-2): A Potent and Selective TRPV4 Agonist

Author: BenchChem Technical Support Team. Date: January 2026

DISCLAIMER: There is a discrepancy in public databases regarding CAS Number 914636-91-2. While some sources associate it with the chemical intermediate 1-Bromo-2,4-difluoro-5-iodobenzene, the preponderance of scientific literature links this CAS number to the potent TRPV4 agonist GSK1016790A. This guide will focus exclusively on the properties and applications of GSK1016790A, the compound of significant interest to the research and drug development community.

Introduction

GSK1016790A, also known as GSK101, is a synthetic small molecule that has emerged as a cornerstone pharmacological tool for investigating the transient receptor potential vanilloid 4 (TRPV4) channel.[1] Developed by GlaxoSmithKline, it is a potent and selective agonist for TRPV4, a non-selective cation channel implicated in a myriad of physiological processes.[1] This guide provides a comprehensive technical overview of GSK1016790A, encompassing its chemical properties, mechanism of action, experimental protocols, and toxicological profile, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

GSK1016790A is a complex piperazine amide derivative with the following key properties:

PropertyValueReference
IUPAC Name N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide[2]
Molecular Formula C₂₈H₃₂Cl₂N₄O₆S₂[3]
Molecular Weight 655.61 g/mol [3]
Appearance White to off-white crystalline solid
Purity ≥97% (HPLC)[2]
Solubility Soluble in DMSO (≥50.4 mg/mL) and ethanol (≥26.3 mg/mL). Insoluble in water.[4]
Storage Store at -20°C for long-term stability.[2]

Mechanism of Action: Potent and Selective Activation of TRPV4

GSK1016790A exerts its biological effects through the direct activation of the TRPV4 ion channel.[5] TRPV4 is a polymodal channel, sensitive to a variety of stimuli including temperature, mechanical stress, and endogenous ligands. GSK1016790A stands out for its high potency, with EC₅₀ values in the low nanomolar range for both human and mouse TRPV4 channels.[6][7]

The activation of TRPV4 by GSK1016790A leads to a rapid and substantial influx of cations, primarily calcium (Ca²⁺), into the cell.[6][7] This surge in intracellular calcium concentration triggers a cascade of downstream signaling events.

Signaling Pathways Downstream of TRPV4 Activation

The influx of Ca²⁺ initiated by GSK1016790A-mediated TRPV4 activation engages several key intracellular signaling pathways. Notably, this includes the activation of Protein Kinase C (PKC) and Phosphoinositide 3-kinase (PI3K).[8] These pathways, in turn, can influence a diverse array of cellular processes, from gene expression and cell proliferation to apoptosis and inflammation. Furthermore, the activation of the RhoA signaling pathway has been implicated in the endocytosis and trafficking of the TRPV4 channel following stimulation with GSK1016790A.[8]

GSK1016790A Signaling Pathway GSK1016790A GSK1016790A TRPV4 TRPV4 Channel GSK1016790A->TRPV4 Binds and Activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Opens Channel PKC PKC Activation Ca_influx->PKC PI3K PI3K Activation Ca_influx->PI3K RhoA RhoA Signaling Ca_influx->RhoA Cellular_Responses Diverse Cellular Responses (e.g., Gene Expression, Endocytosis) PKC->Cellular_Responses PI3K->Cellular_Responses RhoA->Cellular_Responses

Caption: GSK1016790A-induced TRPV4 activation and downstream signaling.

In Vitro and In Vivo Applications

GSK1016790A has proven to be an invaluable tool for elucidating the physiological and pathophysiological roles of TRPV4 in a wide range of biological systems.

In Vitro Studies

In cell-based assays, GSK1016790A is frequently used to study TRPV4-dependent processes in various cell types, including:

  • Endothelial cells: Investigating vasodilation, vascular permeability, and the response to mechanical stimuli.[6]

  • Urothelial cells: Studying bladder sensation and contractility.[6]

  • Choroid plexus epithelial cells: Examining cerebrospinal fluid production.[7]

  • Neurons: Exploring pain perception and neuroinflammation.[9]

In Vivo Models

In animal models, administration of GSK1016790A has been shown to produce a variety of physiological effects, including:

  • Cardiovascular system: Dose-dependent decreases in systemic vascular resistance and blood pressure.[6] At higher doses, it can lead to vascular leakage and tissue hemorrhage.[6]

  • Urinary system: Induction of bladder overactivity in wild-type mice.[2]

  • Gastrointestinal system: A dose-dependent inhibitory effect on whole gut transit time in mice.[9]

Experimental Protocols

Preparation of Stock Solutions

For in vitro experiments, a stock solution of GSK1016790A is typically prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

Protocol for a 10 mM Stock Solution in DMSO:

  • Weigh out a precise amount of GSK1016790A powder.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight: 655.61 g/mol ).

  • Add the calculated volume of DMSO to the GSK1016790A powder.

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

For in vivo studies, the DMSO stock solution is often further diluted in a vehicle suitable for injection, such as a mixture of PEG300, Tween 80, and sterile water, or in corn oil.[6] It is recommended to prepare these working solutions fresh for each experiment.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

While a specific, universally adopted HPLC method for GSK1016790A is not detailed in the literature, a general approach for purity analysis of similar small molecules can be adapted. Commercial suppliers typically report purity of ≥97% or higher, as determined by HPLC.[2]

General HPLC Parameters:

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

  • Flow Rate: Typically around 1 mL/min.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

NMR spectroscopy is a critical tool for confirming the chemical structure of GSK1016790A. While a detailed spectral analysis is beyond the scope of this guide, commercial suppliers often provide access to ¹H NMR and other spectral data for their products, which can be used for verification.[6]

Experimental Workflow cluster_prep Preparation cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment weigh Weigh GSK1016790A dissolve Dissolve in DMSO (e.g., 10 mM) weigh->dissolve dilute_vitro Dilute in Cell Culture Media dissolve->dilute_vitro dilute_vivo Dilute in Vehicle dissolve->dilute_vivo treat_cells Treat Cells dilute_vitro->treat_cells analyze_vitro Analyze Cellular Response (e.g., Ca²⁺ imaging, Western Blot) treat_cells->analyze_vitro administer Administer to Animal Model dilute_vivo->administer analyze_vivo Analyze Physiological Response (e.g., Blood Pressure, Behavior) administer->analyze_vivo

Caption: A generalized workflow for using GSK1016790A in research.

Toxicological Profile

The use of GSK1016790A, particularly at higher concentrations and in vivo, requires careful consideration of its potential toxicity.

  • Cardiovascular Effects: High intravenous doses (e.g., 12 μg/kg in rats) can induce cardiovascular collapse, which may be reversible in some cases.[10][11]

  • Neurotoxicity: Intracerebroventricular injection of GSK1016790A has been shown to induce neuronal death in the hippocampus, a process that may be mediated by enhanced oxidative stress. The EC₅₀ for the increase in malondialdehyde (an indicator of oxidative stress) in the hippocampus was found to be 0.63 ± 0.14 μM/mouse.

  • General Handling: As with any research chemical, appropriate personal protective equipment should be worn when handling GSK1016790A powder. It should not be ingested or inhaled, and contact with skin and eyes should be avoided.

Conclusion

GSK1016790A is a powerful and indispensable tool for researchers investigating the multifaceted roles of the TRPV4 ion channel. Its high potency and selectivity allow for precise interrogation of TRPV4-mediated signaling pathways in a variety of experimental contexts. A thorough understanding of its chemical properties, mechanism of action, and potential toxicities is crucial for its effective and safe use in advancing our knowledge of TRPV4 in health and disease.

References

An In-depth Technical Guide to the Molecular Structure of 1-Bromo-2,4-difluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Polysubstituted Halobenzenes in Modern Chemistry

The precise arrangement of multiple halogen substituents on an aromatic scaffold offers a powerful tool for modulating the physicochemical and pharmacological properties of a molecule. Compounds such as 1-bromo-2,4-difluoro-5-iodobenzene are of significant interest in medicinal chemistry and materials science. The unique interplay of bromine, fluorine, and iodine atoms on the benzene ring provides a versatile platform for a variety of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules. This guide provides a detailed exploration of the molecular structure of this compound, drawing upon experimental data where available and leveraging established principles of physical organic chemistry to infer its characteristics.

Chemical Identity and Physical Properties

This compound is a polysubstituted aromatic compound with the chemical formula C₆H₂BrF₂I.[1][2] The strategic placement of four different substituents on the benzene ring results in a molecule with distinct electronic and steric properties.

PropertyValueSource
CAS Number 914636-91-2[1][2]
Molecular Formula C₆H₂BrF₂I[1][2]
Molecular Weight 318.89 g/mol [1]
Appearance Clear, red-brown melt liquid[1]
Purity Typically ≥ 97-98%[1]
Storage 2-8°C[1]

Note: Some physical properties are based on supplier data for commercially available samples and may vary.

Molecular Structure and Geometry

The molecular structure of this compound is defined by the substitution pattern on the benzene ring. The IUPAC name precisely describes the location of each halogen.

Due to the lack of specific crystallographic data for this isomer, the precise bond lengths and angles are not experimentally determined. However, we can infer these from studies on related structures. For instance, in 1,2,4-triiodobenzene, C-I bond lengths and endocyclic bond angles are similar to those in other reported iodobenzenes.[3] Steric hindrance between adjacent bulky iodine atoms can cause slight distortions in the benzene ring, a phenomenon known as splaying.[3] In this compound, the substituents are not all vicinal, which may lessen some of the steric strain compared to more crowded isomers.

The presence of both electron-donating (iodine, bromine) and strongly electron-withdrawing (fluorine) substituents creates a unique electronic distribution within the aromatic ring. This electronic landscape is critical in determining the molecule's reactivity and intermolecular interactions.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two hydrogen atoms on the ring. The chemical shifts and coupling patterns will be influenced by the surrounding halogen substituents. By analyzing the spectra of simpler analogues like 1-bromo-2-iodobenzene and 1-bromo-4-iodobenzene, we can anticipate the approximate chemical shifts.[4][5] The fluorine atoms will also introduce H-F coupling, further splitting the proton signals.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display six unique signals for the benzene ring carbons, as each is in a distinct chemical environment. The carbon atoms bonded to the halogens will show characteristic chemical shifts. For example, the carbon attached to iodine will be significantly upfield compared to the others. The C-F couplings will also be observable in the ¹³C NMR spectrum, providing valuable structural information. Data from related compounds like 1-bromo-2,4-difluorobenzene can serve as a reference for predicting these shifts.[6]

Synthesis Strategies

The synthesis of polysubstituted benzenes like this compound relies on the principles of electrophilic aromatic substitution (EAS).[7][8] The sequence of introducing the different halogen substituents is crucial and is dictated by their directing effects.

A plausible synthetic approach would involve a multi-step process starting from a simpler di- or tri-substituted benzene. The directing effects of the existing substituents guide the position of the incoming electrophile.[8] For instance, halogens are ortho-, para-directing groups, while nitro groups are meta-directing. A synthetic chemist would need to carefully plan the sequence of halogenation reactions to achieve the desired 1,2,4,5-substitution pattern.

Conceptual Synthetic Workflow

Caption: A generalized multi-step synthesis for polysubstituted benzenes.

Reactivity and Applications in Drug Discovery

Polyhalogenated aromatic compounds are versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals. The different halogens on this compound can be selectively functionalized.

  • Cross-Coupling Reactions: The carbon-iodine and carbon-bromine bonds are particularly susceptible to forming new carbon-carbon or carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The C-I bond is generally more reactive than the C-Br bond, allowing for selective functionalization.

  • Halogen Bonding: The iodine atom can act as a halogen bond donor, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.[9] The strength of this interaction can be tuned by the electronic effects of the other substituents on the ring.[10]

  • Fluorine in Medicinal Chemistry: The fluorine atoms can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.

The combination of these features makes this compound a valuable scaffold for fragment-based drug discovery and lead optimization.[11]

Safety and Handling

Organoiodine compounds require careful handling due to their potential toxicity.[12] While specific toxicology data for this compound is not available, information from related compounds and general safety protocols for organohalogens should be followed.

General Safety Precautions:

  • Handle in a well-ventilated area, preferably a fume hood.[13][14]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]

  • Avoid inhalation of vapors and contact with skin and eyes.[13][14]

  • Store in a cool, dry place away from incompatible materials.[13]

For related compounds like 1-bromo-2,4-difluoro-3-iodobenzene, GHS hazard statements indicate it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[15] Similar precautions should be taken with the 5-iodo isomer.

Crystallography and Solid-State Properties (Inferred)

While the crystal structure of this compound has not been reported, studies of other iodinated benzenes provide insights into their solid-state behavior. The crystal packing of such molecules is often influenced by weak intermolecular interactions, including halogen bonding.[10][16] The substitution pattern on the benzene ring can significantly affect these interactions and, consequently, the crystal packing and melting point.[16] For example, the crystal structure of 1-bromo-4-iodo-benzene has been determined and shows specific intermolecular contacts.[17]

References

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 1-bromo-2,4-difluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise characterization of molecular intermediates is paramount. 1-bromo-2,4-difluoro-5-iodobenzene, a polysubstituted aromatic compound, represents a critical building block in the synthesis of numerous pharmaceutical agents. Its utility lies in the strategic placement of four distinct halogen atoms, each offering a unique reactive handle for medicinal chemists to exploit in the construction of complex molecular architectures. The bromine and iodine atoms are particularly amenable to a variety of cross-coupling reactions, while the fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug substance.

This in-depth technical guide provides a comprehensive overview of the spectral data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not only a repository of expected spectral data but also a practical guide to the acquisition and interpretation of these crucial analytical results. The causality behind experimental choices is explained, and the protocols described are designed to be self-validating, ensuring the highest level of scientific integrity.

Molecular Structure and Properties

IUPAC Name: this compound CAS Number: 914636-91-2[1] Molecular Formula: C₆H₂BrF₂I[1] Molecular Weight: 318.89 g/mol [1]

The unique substitution pattern on the benzene ring dictates the distinct spectral characteristics of this molecule. The following sections will delve into the predicted and expected data from the three primary spectroscopic techniques used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential for unambiguous structural confirmation.

¹H NMR Spectroscopy: Probing the Aromatic Protons

Predicted ¹H NMR Data:

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns are influenced by the surrounding halogen substituents.

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-37.5 - 7.8Doublet of Doublets (dd)J(H-F) ≈ 8-10, J(H-F) ≈ 4-6
H-67.9 - 8.2Doublet of Doublets (dd)J(H-F) ≈ 8-10, J(H-F) ≈ 2-4

Causality behind Predictions: The electron-withdrawing nature of the fluorine, bromine, and iodine atoms will deshield the aromatic protons, shifting their resonances downfield. The proton at position 6 (H-6) is expected to be the most downfield due to the ortho- and para-directing effects of the halogens. The observed multiplicities will arise from coupling to the two non-equivalent fluorine atoms.

Experimental Protocol: ¹H NMR Acquisition

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (300-600 MHz Spectrometer) dissolve Dissolve ~10-20 mg of sample solvent in ~0.6 mL of deuterated solvent (e.g., CDCl₃) dissolve->solvent filter Filter into a 5 mm NMR tube solvent->filter lock Lock on deuterium signal filter->lock Insert sample shim Shim for optimal homogeneity lock->shim acquire Acquire ¹H spectrum (e.g., 16 scans) shim->acquire process Process data (FT, phasing, baseline correction) acquire->process

Caption: Workflow for acquiring a high-resolution ¹H NMR spectrum.

Trustworthiness: The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte peaks.[2] Filtering the sample removes any particulate matter that could degrade the spectral resolution.[3] Shimming the magnetic field ensures homogeneity, leading to sharp, well-resolved peaks.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Predicted ¹³C NMR Data:

The proton-decoupled ¹³C NMR spectrum will display six distinct signals, one for each carbon atom in the benzene ring. The chemical shifts are highly dependent on the directly attached halogen and the electronic effects of the other substituents.

CarbonPredicted Chemical Shift (ppm)
C-1 (C-Br)110 - 115
C-2 (C-F)160 - 165 (d, ¹J(C-F) ≈ 240-260 Hz)
C-3 (C-H)115 - 120 (d, ²J(C-F) ≈ 20-25 Hz)
C-4 (C-F)158 - 163 (d, ¹J(C-F) ≈ 240-260 Hz)
C-5 (C-I)90 - 95
C-6 (C-H)125 - 130 (d, ²J(C-F) ≈ 20-25 Hz)

Causality behind Predictions: Carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹J(C-F)) and will be significantly deshielded. The carbon attached to iodine (C-5) will experience a "heavy atom effect," causing it to be shielded and appear at a relatively upfield chemical shift.[4] The other carbons will show smaller couplings to the fluorine atoms.

Experimental Protocol: ¹³C NMR Acquisition

The sample preparation is the same as for ¹H NMR. The acquisition parameters will differ.

experimental_workflow_c13 cluster_acq Data Acquisition (75-150 MHz Spectrometer) decouple Set up proton-decoupled experiment scans Acquire ¹³C spectrum (e.g., 1024 scans) decouple->scans process Process data (FT, phasing, baseline correction) scans->process

Caption: Key steps for ¹³C NMR data acquisition.

Trustworthiness: A higher number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[5] Proton decoupling simplifies the spectrum by removing C-H couplings, resulting in a single peak for each unique carbon atom (though C-F couplings will remain).[5]

¹⁹F NMR Spectroscopy: A Direct Look at the Fluorine Atoms

Predicted ¹⁹F NMR Data:

The ¹⁹F NMR spectrum will provide direct information about the chemical environment of the two fluorine atoms.

FluorinePredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-2-105 to -115Doublet of Doublets (dd)J(F-H) ≈ 8-10, J(F-F) ≈ 15-20
F-4-110 to -120Doublet of Doublets (dd)J(F-H) ≈ 4-6, J(F-F) ≈ 15-20

Causality behind Predictions: The chemical shifts of the fluorine atoms are sensitive to the other substituents on the ring. The observed multiplicities will be due to coupling to the aromatic protons and to each other. Computational methods can provide good predictions for ¹⁹F NMR chemical shifts.[6][7]

Experimental Protocol: ¹⁹F NMR Acquisition

The sample preparation is the same as for ¹H NMR.

experimental_workflow_f19 cluster_acq Data Acquisition (282-564 MHz Spectrometer) acquire Acquire ¹⁹F spectrum (e.g., 64 scans) process Process data (FT, phasing, baseline correction) acquire->process

Caption: Simplified workflow for ¹⁹F NMR data acquisition.

Trustworthiness: ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope.[6] This allows for relatively quick acquisition times.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Predicted IR Data:

The IR spectrum of this compound will be characterized by several key absorption bands.

Wavenumber (cm⁻¹)Vibration Type
3100-3000Aromatic C-H stretch
1600-1450Aromatic C=C ring stretches
1300-1100C-F stretches
1100-1000C-Br stretch
900-650C-H out-of-plane bending
~550C-I stretch

Causality behind Predictions: The positions of the aromatic C-H stretching and C=C ring stretching bands are characteristic of substituted benzene rings. The strong C-F stretching bands are a key indicator of the presence of fluorine. The C-Br and C-I stretches will appear at lower wavenumbers due to the larger masses of these atoms. The pattern of the C-H out-of-plane bending bands in the fingerprint region can provide information about the substitution pattern on the benzene ring.[8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

experimental_workflow_ir cluster_prep Sample Preparation cluster_acq Data Acquisition place Place a small amount of solid sample on the ATR crystal apply Apply pressure to ensure good contact place->apply background Collect a background spectrum apply->background Start measurement sample_spec Collect the sample spectrum background->sample_spec process Process data (ATR correction, baseline correction) sample_spec->process

Caption: A typical workflow for acquiring an ATR-FTIR spectrum.

Trustworthiness: ATR-FTIR is a rapid and convenient technique that requires minimal sample preparation.[10][11] Collecting a background spectrum is essential to subtract the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal itself.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine.

m/zIonComments
318/320[M]⁺Molecular ion peak. The two peaks of roughly equal intensity are due to the ⁷⁹Br and ⁸¹Br isotopes.
191/193[M - I]⁺Loss of an iodine radical.
239[M - Br]⁺Loss of a bromine radical.
127[I]⁺Iodine cation.
79/81[Br]⁺Bromine cation.

Causality behind Predictions: The most prominent feature in the mass spectrum will be the isotopic pattern of the molecular ion, which is a definitive indicator of the presence of one bromine atom.[12][13] The fragmentation pattern will be dominated by the cleavage of the carbon-halogen bonds, with the weaker C-I bond being the most likely to break first.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

experimental_workflow_ms cluster_prep Sample Preparation cluster_acq Data Acquisition dissolve Dissolve a small amount of sample in a volatile solvent (e.g., dichloromethane) transfer Transfer to a GC vial dissolve->transfer inject Inject into GC-MS transfer->inject Automated injection separate Separate on a GC column inject->separate analyze Analyze by mass spectrometer separate->analyze process Process data analyze->process

Caption: General workflow for GC-MS analysis.

Trustworthiness: GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds.[14] The gas chromatography step separates the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the target compound.

Conclusion

The comprehensive spectroscopic analysis of this compound is essential for its quality control and effective use in pharmaceutical synthesis. This guide provides a detailed blueprint of the expected NMR, IR, and MS data, grounded in the principles of chemical structure and spectroscopic theory. By following the outlined experimental protocols and interpretation guidelines, researchers, scientists, and drug development professionals can confidently characterize this key intermediate, ensuring the integrity and success of their synthetic endeavors. The self-validating nature of these combined spectroscopic techniques provides a robust framework for the unambiguous identification and purity assessment of this compound.

References

In-Depth Technical Guide: Physical Properties of 1-bromo-2,4-difluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Acknowledging Data Scarcity and the Importance of Analog-Based Reasoning

The subject of this technical guide, 1-bromo-2,4-difluoro-5-iodobenzene, is a highly specific halogenated aromatic compound. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable scarcity of experimentally determined physical property data for this exact isomer. While its existence is confirmed through its Chemical Abstracts Service (CAS) number and availability from various chemical suppliers, detailed characterization reports remain elusive.

This guide, therefore, adopts a dual approach. Firstly, it presents the available factual data for this compound, primarily sourced from supplier information. Secondly, and crucially for the practicing scientist, it provides a framework for estimating the physical properties of the target compound through a comparative analysis of structurally similar molecules. This analog-based reasoning is a cornerstone of synthetic and medicinal chemistry, allowing researchers to anticipate the behavior of novel compounds.

Compound Identity and Core Information

This compound is a polysubstituted benzene ring with a unique arrangement of four different halogen atoms and their positional isomers. This substitution pattern imparts specific electronic and steric properties that are of interest in the design of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

PropertyValueSource(s)
CAS Number 914636-91-2[1]
Molecular Formula C₆H₂BrF₂I[1]
Molecular Weight 318.89 g/mol [1]
Physical Form Liquid or "Clear, redbrown melt liquid"[1]
Purity Typically ≥97-98%[1]
Recommended Storage 2-8°C[1]

The description of the compound as both a "liquid" and a "melt liquid" suggests that its melting point is likely near ambient temperature. The reddish-brown coloration may be indicative of trace impurities or degradation products, a common observation for iodine-containing organic compounds which can liberate elemental iodine upon exposure to light or air.

Elucidating Physical Properties: An Analog-Based Approach

Given the absence of direct experimental data for the title compound, we will now turn to an analysis of its structural analogs. The choice of analogs is critical; we will consider compounds that share key structural features, such as the difluorobenzene core and the presence of both bromine and iodine substituents.

Melting and Boiling Points: Gauging Intermolecular Forces

The melting and boiling points of a compound are dictated by the strength of its intermolecular forces. For halogenated benzenes, these are primarily van der Waals forces (dipole-dipole interactions and London dispersion forces). The magnitude of these forces is influenced by molecular weight, polarity, and molecular shape.

To estimate the melting and boiling points of this compound, let us consider the following related compounds:

CompoundStructureMelting Point (°C)Boiling Point (°C)
1-Bromo-2,4-difluorobenzeneC₆H₃BrF₂-4145-146
1-Bromo-4-iodobenzeneC₆H₄BrI89-91120-122 / 14 mmHg
2-Bromo-1,3-difluoro-5-iodobenzeneC₆H₂BrF₂I64-68Not available

Analysis and Estimation:

  • Effect of Halogenation: The introduction of heavier halogens (bromine and iodine) significantly increases both melting and boiling points due to stronger London dispersion forces arising from their larger, more polarizable electron clouds.

  • Isomeric Effects: The relative positions of the substituents influence the molecule's overall dipole moment and its ability to pack efficiently in a crystal lattice. Symmetrical molecules often have higher melting points due to more favorable crystal packing.

  • Estimation for this compound: Considering the data for its isomers and related compounds, it is reasonable to infer that this compound is likely a low-melting solid or a high-boiling liquid at room temperature. Its boiling point at atmospheric pressure is expected to be significantly higher than that of 1-bromo-2,4-difluorobenzene.

Density and Refractive Index: Insights into Molecular Packing and Polarisability

The density of a liquid is a measure of its mass per unit volume and is influenced by molecular weight and the efficiency of molecular packing. The refractive index is related to the polarizability of the molecule's electron cloud.

CompoundStructureDensity (g/mL at 25°C)Refractive Index (n²⁰/D)
1-Bromo-2,4-difluorobenzeneC₆H₃BrF₂1.7081.505
1-Bromo-2-fluoro-4-iodobenzeneC₆H₃BrFI2.2811.628

Analysis and Estimation:

  • Impact of Iodine: The replacement of a fluorine atom with a much heavier iodine atom in 1-bromo-2-fluoro-4-iodobenzene leads to a substantial increase in both density and refractive index.

  • Estimation for this compound: We can anticipate that the density of this compound will be significantly greater than that of 1-bromo-2,4-difluorobenzene and likely in the range of 2.2-2.4 g/mL. Similarly, its refractive index is expected to be considerably higher than 1.505.

Spectroscopic Characterization: The Fingerprint of a Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be invaluable.

¹H NMR: The molecule has two aromatic protons. Their chemical shifts will be influenced by the electronic effects of the adjacent halogen substituents. The proton between the two fluorine atoms is expected to be the most deshielded (downfield shift). Spin-spin coupling between the two protons and with the fluorine atoms would result in complex splitting patterns.

¹³C NMR: Six distinct signals are expected in the broadband decoupled ¹³C NMR spectrum, one for each carbon atom in the benzene ring. The chemical shifts will be characteristic of a polysubstituted aromatic ring, with the carbons directly attached to the halogens showing the largest shifts.

¹⁹F NMR: Two distinct signals are anticipated, one for each of the non-equivalent fluorine atoms. The chemical shifts and coupling constants would provide crucial information about the electronic environment of each fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes within a molecule. The IR spectrum of this compound would be characterized by:

  • Aromatic C-H stretching vibrations: Typically observed in the region of 3100-3000 cm⁻¹.

  • Aromatic C=C stretching vibrations: A series of sharp bands in the 1600-1450 cm⁻¹ region.

  • C-F stretching vibrations: Strong absorptions in the 1250-1000 cm⁻¹ region.

  • C-Br and C-I stretching vibrations: These occur at lower frequencies, typically below 1000 cm⁻¹, in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum would be expected to show:

  • A molecular ion peak (M⁺): At m/z = 318, corresponding to the molecular weight of the compound. The presence of bromine would result in a characteristic M+2 peak of nearly equal intensity due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

  • Fragment ions: Loss of halogen atoms would be a prominent fragmentation pathway. We would expect to see peaks corresponding to the loss of I, Br, and F atoms from the molecular ion.

Experimental Protocols: A Guide to Characterization

While a specific, validated protocol for the synthesis of this compound is not available in the public domain, a general workflow for its characterization would involve the following standard laboratory techniques.

Determination of Melting Point

The melting point of a solid compound can be determined using a melting point apparatus.

Methodology:

  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated slowly, and the temperature range over which the solid melts is observed and recorded.

  • For a pure compound, the melting point range should be narrow (typically 1-2°C).

Diagram of Melting Point Determination Workflow:

MeltingPoint cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis Prep Pack dry sample into capillary tube Place Place capillary in apparatus Prep->Place Heat Slow, controlled heating Place->Heat Observe Observe and record melting range Heat->Observe Analyze Analyze melting range for purity Observe->Analyze BoilingPoint cluster_setup Apparatus Setup cluster_distillation Distillation Setup Assemble distillation apparatus AddSample Add liquid and boiling chips to flask Setup->AddSample PlaceThermometer Position thermometer correctly AddSample->PlaceThermometer Heat Heat the flask gently PlaceThermometer->Heat Boil Bring liquid to a steady boil Heat->Boil RecordTemp Record equilibrium temperature Boil->RecordTemp

References

An In-depth Technical Guide on the Stability and Storage of 1-bromo-2,4-difluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of starting materials and intermediates is paramount. This guide provides a comprehensive overview of the stability and storage considerations for 1-bromo-2,4-difluoro-5-iodobenzene, a key building block in medicinal chemistry and materials science. Understanding the nuances of its chemical nature is critical to ensuring its efficacy and the reproducibility of experimental outcomes.

Chemical Profile and Intrinsic Stability

This compound (CAS No. 914636-91-2) is a polyhalogenated aromatic compound with the molecular formula C₆H₂BrF₂I and a molecular weight of 318.89 g/mol .[1] The benzene ring is substituted with three different halogen atoms—bromine, fluorine, and iodine—each imparting distinct electronic and steric properties that influence the molecule's overall reactivity and stability.

The fluorine atoms, being the most electronegative, act as strong electron-withdrawing groups via the inductive effect, which deactivates the aromatic ring towards electrophilic substitution.[2] Conversely, all halogen substituents, including fluorine, can donate electron density to the ring through resonance.[3][4] The interplay of these electronic effects, along with the varying sizes of the halogen atoms, creates a unique reactivity profile. The carbon-iodine bond is the weakest among the carbon-halogen bonds present, making it the most likely site for certain chemical transformations, including light-induced degradation.

Factors Influencing Stability

Several environmental factors can compromise the stability of this compound, leading to degradation and the formation of impurities. These factors must be meticulously controlled to preserve the compound's integrity.

Light Exposure

Organoiodine compounds are notoriously sensitive to light.[5][6] Exposure to ultraviolet (UV) or even ambient light can induce homolytic cleavage of the carbon-iodine bond, generating radical species. These radicals can then participate in a variety of secondary reactions, leading to dimerization, polymerization, or reaction with residual solvents. Therefore, protecting the compound from light is a primary concern.

Temperature
Air and Moisture

While some sources suggest that similar compounds are stable and do not react with air or moisture, it is best practice to minimize exposure for any reactive chemical intermediate.[12] Certain reagents, especially those used in anhydrous conditions, can be sensitive to atmospheric moisture and oxygen, which could lead to hydrolysis or oxidation over time.[13][14][15][16] The presence of moisture can also facilitate certain degradation reactions.

Incompatible Materials

Strong oxidizing agents are incompatible with this compound and should be avoided.[5][6][17] Reactions with strong oxidizers can be vigorous and may lead to the formation of hazardous byproducts.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended.

Long-Term Storage

For optimal preservation, the compound should be stored at refrigerated temperatures, typically between 2°C and 8°C.[11] Some suppliers recommend storage at 4°C with protection from light.[1] The container should be tightly sealed to prevent the ingress of moisture and air. Using amber glass vials or bottles is a standard and effective way to protect the compound from light.[18][19] For added protection, the container can be wrapped in aluminum foil.[20]

Handling

When handling this compound, it is crucial to work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any potential vapors or dust.[9][17] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[9] If the compound is a solid, care should be taken to avoid creating dust during transfer.[9][17] For reactions requiring anhydrous conditions, the use of inert gas (e.g., argon or nitrogen) blanketing is advised to exclude air and moisture.[13][16]

Summary of Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)[11]Minimizes thermal degradation.[20]
Light Protect from light (Amber container)[1][18]Prevents photochemical decomposition.[5][6]
Atmosphere Tightly sealed container[6][17]Excludes moisture and air.[13][21]
Inert Gas Recommended for sensitive applicationsPrevents oxidation and hydrolysis.[13][16]
Compatibility Store away from strong oxidizing agents[17]Avoids hazardous reactions.

Experimental Workflow for Handling and Aliquoting

The following protocol outlines the best practices for handling and preparing aliquots of this compound for experimental use, ensuring the integrity of both the stock and the working samples.

Objective: To safely and accurately aliquot this compound while minimizing exposure to detrimental environmental factors.

Materials:

  • Stock container of this compound

  • Amber glass vials with PTFE-lined caps

  • Inert gas source (Argon or Nitrogen) with manifold

  • Schlenk line or glove box (for highly sensitive applications)

  • Dry, clean spatulas or syringes

  • Analytical balance

  • Personal Protective Equipment (PPE): safety glasses, chemically resistant gloves, lab coat

Procedure:

  • Preparation of Workspace:

    • Ensure the fume hood is clean and functioning correctly.

    • If using an inert atmosphere, prepare the Schlenk line or glove box according to standard operating procedures.

    • Pre-dry all glassware and equipment in an oven and cool under a stream of inert gas.[15][16]

  • Equilibration of Stock Container:

    • Remove the stock container of this compound from the refrigerator.

    • Allow the container to equilibrate to room temperature before opening. This crucial step prevents condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere Transfer (Recommended):

    • If the compound is a solid, quickly weigh the desired amount in a tared amber vial on an analytical balance.

    • Immediately cap the vial.

    • If working with a liquid form or for highly sensitive applications, perform the transfer under a positive pressure of inert gas.

    • Purge the receiving vial with inert gas before adding the compound.

  • Standard Atmosphere Transfer (with caution):

    • If an inert atmosphere is not available, work efficiently to minimize the time the stock container is open.

    • Dispense the required amount of the compound into the pre-labeled amber vial.

    • Tightly cap both the new aliquot and the stock container immediately after transfer.

  • Sealing and Storage of Aliquots:

    • Ensure the caps on the aliquot vials are securely tightened.

    • For extra protection, wrap the cap and neck of the vial with Parafilm®.

    • Label the vials clearly with the compound name, concentration (if a solution is prepared), date, and your initials.

    • Store the aliquots under the recommended conditions (refrigerated and protected from light).

  • Return of Stock Container:

    • Wipe the exterior of the stock container to remove any potential contamination.

    • Return the stock container to the refrigerator promptly.

Visualizing Stability Factors and Mitigation Strategies

The following diagram illustrates the key factors that can affect the stability of this compound and the corresponding measures to mitigate these risks.

Stability_Factors cluster_factors Degradation Factors cluster_compound cluster_mitigation Mitigation Strategies Light Light Compound 1-bromo-2,4-difluoro- 5-iodobenzene Light->Compound Heat Heat Heat->Compound Air_Moisture Air & Moisture Air_Moisture->Compound Oxidizers Strong Oxidizers Oxidizers->Compound Amber_Vial Amber Vial / Foil Wrap Compound->Amber_Vial Protect with Refrigeration Refrigeration (2-8°C) Compound->Refrigeration Store in Sealed_Container Tightly Sealed Container (Inert Gas Optional) Compound->Sealed_Container Keep in Segregated_Storage Segregated Storage Compound->Segregated_Storage Store away from

Caption: Factors affecting stability and corresponding mitigation strategies.

Conclusion

The chemical integrity of this compound is contingent upon meticulous storage and handling. By understanding its inherent chemical properties and implementing the protocols outlined in this guide—namely, protection from light, refrigerated storage, and exclusion of air and moisture—researchers can ensure the compound's stability and, consequently, the reliability and success of their scientific endeavors.

References

The Strategic Sourcing and Application of 1-Bromo-2,4-difluoro-5-iodobenzene: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A critical building block in the landscape of modern pharmaceutical and materials science research, 1-bromo-2,4-difluoro-5-iodobenzene, is a highly functionalized aromatic compound that offers a versatile platform for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of its commercial availability, key chemical properties, and established applications, tailored for researchers, scientists, and professionals in drug development.

Introduction to a Versatile Synthetic Intermediate

This compound (CAS Number: 914636-91-2) is a halogenated benzene derivative featuring three distinct halogen substituents: bromine, fluorine, and iodine. This unique arrangement of electron-withdrawing and sterically diverse halogens imparts a high degree of regioselectivity and reactivity, making it an invaluable intermediate in organic synthesis. Its primary applications lie in the construction of novel pharmaceutical agents and advanced materials, such as those used in Organic Light-Emitting Diodes (OLEDs).

The strategic placement of the halogens allows for selective functionalization through various cross-coupling reactions. The iodine and bromine atoms are particularly susceptible to metal-catalyzed reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents. The fluorine atoms, on the other hand, can modulate the electronic properties and metabolic stability of the final products, a desirable feature in medicinal chemistry.

Commercial Availability: A Global Supplier Landscape

A number of chemical suppliers offer this compound, typically with purities of 97% or higher. When sourcing this compound, researchers should consider factors such as purity, available quantities, lead times, and the availability of comprehensive analytical data, including Certificates of Analysis (CoA).

Below is a comparative table of prominent commercial suppliers:

SupplierProduct NameCAS NumberPurityNotes
Sigma-Aldrich This compound914636-91-297%Available through their AOBChem brand.[1]
Parchem Benzene, 1-Bromo-2,4-Difluoro-5-Iodo-914636-91-2Not specifiedSpecialty chemical supplier.
Hangzhou Tianye Chemicals Co., Ltd. Benzene, 1-bromo-2,4-difluoro-5-iodo-914636-91-298%Offers gram to kilogram quantities.[2]
ChemScene This compound914636-91-2>95%Provides custom synthesis services.
BLDpharm This compound914636-91-2Not specifiedOffers a range of related halogenated compounds.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₆H₂BrF₂I
Molecular Weight 318.89 g/mol
Appearance Clear, red-brown melt liquid[2]
Storage Temperature 2-8°C, sealed in dry conditions[2]

While a specific, publicly available Certificate of Analysis with detailed spectroscopic data for this compound is not readily found, representative data for structurally similar compounds can provide valuable insights for characterization.

Expected NMR Data:

  • ¹H NMR: The spectrum is expected to show two doublets in the aromatic region, with coupling constants influenced by the fluorine substituents.

  • ¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts significantly influenced by the attached halogens. Carbon-fluorine couplings will also be observable.

  • ¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves a multi-step process starting from a readily available difluoroaniline derivative. A plausible synthetic route, based on established methodologies for similar halogenated benzenes, is outlined below.

G cluster_synthesis Plausible Synthetic Pathway start 1-Bromo-2,4-difluoroaniline diazotization Diazotization (NaNO₂, H₂SO₄) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium sandmeyer Sandmeyer-type Reaction (KI, CuI) diazonium->sandmeyer product This compound sandmeyer->product

Caption: A plausible synthetic route to this compound.

Experimental Protocol (Representative):

  • Diazotization: 1-bromo-2,4-difluoroaniline is dissolved in a mixture of sulfuric acid and water. The solution is cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C. The reaction is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Iodination (Sandmeyer-type reaction): In a separate flask, a solution of potassium iodide and a catalytic amount of cuprous iodide in water is prepared and cooled. The previously prepared cold diazonium salt solution is then added slowly to the iodide solution.

  • Work-up and Purification: The reaction mixture is allowed to warm to room temperature and stirred overnight. The resulting mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with sodium thiosulfate solution to remove excess iodine, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final product.

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable building block for the synthesis of a variety of complex organic molecules.

Pharmaceutical Intermediates

This compound is a key precursor for the synthesis of active pharmaceutical ingredients (APIs). The presence of the difluorophenyl moiety can enhance the metabolic stability and bioavailability of drug candidates. The bromine and iodine atoms serve as handles for introducing further complexity and pharmacophoric groups through cross-coupling reactions.

OLED Materials

In the field of materials science, halogenated aromatic compounds are crucial for the synthesis of materials used in Organic Light-Emitting Diodes (OLEDs). The bromo- and iodo- substituents on the benzene ring allow for the construction of extended π-conjugated systems through reactions like the Suzuki coupling, which are essential for creating efficient light-emitting and charge-transporting materials. The fluorine atoms can help to tune the electronic properties and improve the stability of the final OLED device.

G cluster_applications Key Application Areas start This compound pharma Pharmaceutical Synthesis start->pharma Cross-coupling Reactions oled OLED Material Synthesis start->oled Suzuki, Sonogashira Coupling api Active Pharmaceutical Ingredients (APIs) pharma->api materials Emissive & Charge-Transport Materials oled->materials

Caption: Key application areas for this compound.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Health Hazards: Based on data for similar compounds, it may cause skin and eye irritation, and may be harmful if swallowed or inhaled.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[2]

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the development of novel pharmaceuticals and advanced materials. Its commercial availability from a range of suppliers, coupled with its versatile reactivity, makes it a valuable tool for researchers in both academic and industrial settings. A thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in driving innovation.

References

Methodological & Application

Application Notes and Protocols: Strategic Utilization of 1-Bromo-2,4-difluoro-5-iodobenzene in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the demand for complex, highly functionalized aromatic scaffolds is incessant. 1-Bromo-2,4-difluoro-5-iodobenzene (CAS No: 914636-91-2) has emerged as a pivotal building block, offering chemists a powerful tool for the regioselective construction of intricate molecular architectures.[1] The strategic placement of three distinct halogen atoms on the benzene ring—an iodine, a bromine, and two fluorine atoms—imparts a unique and highly desirable reactivity profile. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthetic routes and protocols that leverage the unique characteristics of this versatile reagent.

The core utility of this compound lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The bond strength hierarchy (C-F > C-Cl > C-Br > C-I) dictates that the C-I bond is the most labile and thus the most reactive towards oxidative addition to a Pd(0) catalyst, followed by the C-Br bond.[2][3][4] This predictable chemoselectivity allows for sequential, site-selective functionalization, providing a logical pathway to di- and tri-substituted difluorobenzene derivatives. The presence of the fluorine atoms also confers valuable properties to the resulting molecules, often enhancing metabolic stability, binding affinity, and lipophilicity in drug candidates.[5]

This guide will provide detailed protocols for key transformations, an explanation of the underlying mechanistic principles, and insights into the practical considerations for successful execution in a laboratory setting.

Part 1: Chemoselective Sonogashira Coupling at the C-I Position

The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of C-C bond formation.[4][6][7] The significantly higher reactivity of the C-I bond in this compound allows for a highly selective coupling at this position, leaving the C-Br bond intact for subsequent transformations.[4]

Mechanistic Rationale

The catalytic cycle of the Sonogashira coupling is a well-established process. The reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II)-aryl intermediate. Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide.[8] Transmetalation of the acetylide group from copper to the palladium center, followed by reductive elimination, yields the desired alkynyl-substituted product and regenerates the Pd(0) catalyst.[8] The selectivity for the C-I bond is a direct consequence of its lower bond dissociation energy compared to the C-Br bond, which facilitates the initial oxidative addition step at a lower temperature.

Sonogashira_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I This compound Ar-I->Oxidative_Addition Pd(II)_Intermediate Ar-Pd(II)-I(L2) Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Cu(I)_Acetylide R-C≡C-Cu(I) Cu(I)_Acetylide->Transmetalation Pd(II)_Alkyne_Intermediate Ar-Pd(II)-(C≡C-R)(L2) Transmetalation->Pd(II)_Alkyne_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Alkyne_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-C≡C-R Reductive_Elimination->Product Terminal_Alkyne R-C≡C-H Terminal_Alkyne->Cu(I)_Acetylide Activation CuI_Base CuI, Base CuI_Base->Cu(I)_Acetylide

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol: Selective Synthesis of (4-Bromo-2,6-difluoro-3-alkynylphenyl) Derivatives

Objective: To selectively couple a terminal alkyne at the C-5 position (iodine) of this compound.

Materials:

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
This compoundC₆H₂BrF₂I318.891.01.0
Terminal Alkyne (e.g., Phenylacetylene)C₈H₆102.131.21.2
Pd(PPh₃)₄ (Tetrakis)C₇₂H₆₀P₄Pd1155.560.030.03
Copper(I) Iodide (CuI)CuI190.450.050.05
Triethylamine (TEA)(C₂H₅)₃N101.193.03.0
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1110 mL-

Procedure:

  • To a dry, argon-purged Schlenk flask, add this compound (319 mg, 1.0 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Add anhydrous THF (10 mL) via syringe, followed by triethylamine (0.42 mL, 3.0 mmol).

  • Add the terminal alkyne (e.g., phenylacetylene, 0.13 mL, 1.2 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed. Note: Gentle warming to 40-50 °C may be required for less reactive alkynes, but higher temperatures risk competing C-Br bond coupling.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-bromo-2,4-difluoro-5-(alkynyl)benzene derivative.

Part 2: Sequential Suzuki-Miyaura Coupling at the C-Br Position

Following the initial functionalization at the C-I position, the remaining C-Br bond provides a handle for a second cross-coupling reaction. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is exceptionally well-suited for this purpose due to its broad functional group tolerance and generally mild reaction conditions.[9][10]

Mechanistic Rationale

The Suzuki coupling mechanism also proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple.[10] The key steps are:

  • Oxidative Addition: The aryl bromide adds to the Pd(0) catalyst. This step is typically slower and requires more forcing conditions (higher temperature, stronger ligands) than the addition of an aryl iodide.[2]

  • Base Activation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid, forming a more nucleophilic boronate species.[10]

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Workflow cluster_0 Step 1: Selective Sonogashira Coupling cluster_1 Step 2: Suzuki Coupling Start 1-Bromo-2,4-difluoro- 5-iodobenzene Sonogashira Sonogashira Coupling (Pd(PPh₃)₄, CuI, TEA, RT) Start->Sonogashira Intermediate 1-Bromo-2,4-difluoro- 5-(alkynyl)benzene Sonogashira->Intermediate Intermediate_2 1-Bromo-2,4-difluoro- 5-(alkynyl)benzene Intermediate->Intermediate_2 Purification & Isolation Suzuki Suzuki Coupling (Pd(dppf)Cl₂, K₂CO₃, Heat) Final_Product 1-(Aryl)-2,4-difluoro- 5-(alkynyl)benzene Suzuki->Final_Product Intermediate_2->Suzuki Boronic_Acid Arylboronic Acid Boronic_Acid->Suzuki

Caption: Sequential coupling workflow utilizing this compound.

Experimental Protocol: Synthesis of 1-Aryl-2,4-difluoro-5-(alkynyl)benzene Derivatives

Objective: To couple an arylboronic acid at the C-1 position (bromine) of the product obtained from the Sonogashira reaction.

Materials:

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
1-Bromo-2,4-difluoro-5-(alkynyl)benzene--1.01.0
Arylboronic Acid (e.g., 4-Methoxyphenylboronic Acid)C₇H₉BO₃151.961.51.5
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)C₃₄H₂₈Cl₂FeP₂Pd731.700.050.05
Potassium Carbonate (K₂CO₃)K₂CO₃138.213.03.0
1,4-Dioxane / Water (4:1 mixture)--10 mL-

Procedure:

  • In a microwave vial or Schlenk tube, combine the 1-bromo-2,4-difluoro-5-(alkynyl)benzene (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (36.6 mg, 0.05 mmol), and K₂CO₃ (415 mg, 3.0 mmol).

  • Evacuate and backfill the vessel with argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (10 mL) via syringe.

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 8-16 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired diarylalkyne product.

Part 3: Mizoroki-Heck Reaction as an Alternative C-C Bond Formation Strategy

The Mizoroki-Heck reaction provides an alternative method for C-C bond formation, coupling the aryl halide with an alkene.[11][12][13] Similar to the other cross-coupling reactions, the C-I bond will react preferentially under milder conditions, while the C-Br bond can be functionalized subsequently, often requiring higher temperatures or more active catalyst systems.

Experimental Protocol: Selective Heck Vinylation at the C-I Position

Objective: To selectively couple an alkene (e.g., styrene) at the C-5 position (iodine).

Materials:

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
This compoundC₆H₂BrF₂I318.891.01.0
StyreneC₈H₈104.151.51.5
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.500.020.02
Tri-o-tolylphosphine (P(o-tol)₃)C₂₁H₂₁P304.370.040.04
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.242.02.0
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.098 mL-

Procedure:

  • To a dry Schlenk tube under argon, add this compound (319 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and P(o-tol)₃ (12.2 mg, 0.04 mmol).

  • Add anhydrous DMF (8 mL), styrene (0.17 mL, 1.5 mmol), and DIPEA (0.35 mL, 2.0 mmol).

  • Heat the mixture to 80 °C for 12-24 hours. Monitor the reaction by GC-MS.

  • After cooling, pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography on silica gel to obtain the vinylated product.

Applications in Drug Development and Materials Science

The synthetic routes detailed above provide access to a wide array of highly substituted difluorobenzene derivatives. These scaffolds are of significant interest in several high-value research areas:

  • Pharmaceutical Intermediates: The resulting products can serve as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[][15] The difluoro-substituted core is a common motif in kinase inhibitors, antivirals, and other therapeutic agents.

  • Liquid Crystals: Highly conjugated systems derived from these protocols can be explored for applications in liquid crystal displays, leveraging the unique electronic and photophysical properties imparted by the substituents.[16]

  • Organic Electronics: The prepared molecules can be used as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), where tailored electronic properties are crucial.

Conclusion

This compound is a uniquely versatile and powerful reagent for the construction of complex aromatic molecules. Its well-defined reactivity hierarchy enables chemists to perform selective and sequential cross-coupling reactions, providing controlled access to a diverse range of functionalized products. The protocols outlined in this guide for Sonogashira, Suzuki, and Heck reactions serve as a robust starting point for researchers aiming to exploit the full synthetic potential of this valuable building block. By understanding the mechanistic underpinnings and adhering to rigorous experimental technique, scientists can effectively integrate this compound into their synthetic strategies for drug discovery, materials science, and beyond.

References

Protocols for Selective Sonogashira Coupling with 1-bromo-2,4-difluoro-5-iodobenzene: A Guide to Chemoselective C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This application note provides a detailed guide for performing a selective Sonogashira coupling on the polyhalogenated substrate, 1-bromo-2,4-difluoro-5-iodobenzene. This compound presents a unique synthetic challenge and opportunity due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. By carefully controlling reaction conditions, one can achieve highly chemoselective alkynylation at the more reactive C-I position, leaving the C-Br bond intact for subsequent transformations. This guide offers expert insights into the reaction mechanism, reagent selection, and detailed, field-proven protocols for researchers in pharmaceutical and materials science.

The Principle of Chemoselectivity in Polyhalogenated Arenes

The success of a selective Sonogashira coupling on a substrate like this compound hinges on the well-established reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions. The rate-determining step for many cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[3][4] The bond dissociation energy of the carbon-halogen bond plays a crucial role in this step. The C-I bond is significantly weaker than the C-Br bond, which in turn is weaker than the C-Cl bond.

This leads to a predictable order of reactivity: I > OTf > Br >> Cl .[1][3][4]

This differential reactivity allows for the selective activation of the C-I bond over the C-Br bond under mild reaction conditions.[1] By performing the reaction at or near room temperature, the palladium catalyst will preferentially undergo oxidative addition into the C-I bond, leaving the more stable C-Br bond untouched. This principle is the foundation for the selective protocol described herein.

The Sonogashira Catalytic Cycle

The Sonogashira reaction is traditionally co-catalyzed by palladium and copper(I) salts, with each metal playing a distinct role in two interconnected catalytic cycles.[5][6]

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by oxidative addition to the aryl halide (in this case, the C-I bond), forming a Pd(II) intermediate.[4] Following a transmetalation step with a copper acetylide species, the desired arylalkyne product is formed via reductive elimination, which also regenerates the Pd(0) catalyst.[3]

  • The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[1][7] This species is more nucleophilic than the terminal alkyne itself and readily participates in the transmetalation step with the Pd(II) complex. The base is essential for deprotonating the terminal alkyne, facilitating the formation of the copper acetylide.[8]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_int1 Ar-Pd(II)(I)L₂ Pd0->Pd_int1 Oxidative Addition (Ar-I) Pd_int2 Ar-Pd(II)(C≡CR')L₂ Pd_int1->Pd_int2 Transmetalation Pd_int2->Pd0 Reductive Elimination Product Ar-C≡CR' Pd_int2->Product CuI Cu(I) Cu_acetylide Cu(I)-C≡CR' CuI->Cu_acetylide Deprotonation (Base, R'C≡CH) Cu_acetylide->Pd_int1 Cu_acetylide->CuI Transmetalation ArI This compound ArI->Pd_int1 Alkyne Terminal Alkyne (R'C≡CH) Alkyne->Cu_acetylide

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Core Protocol: Selective Alkynylation of this compound

This protocol is designed for the selective coupling at the C-5 iodine position. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents to prevent catalyst deactivation and side reactions.[9]

3.1. Reagents and Materials

Reagent/MaterialRoleTypical Loading (mol%)Notes
This compoundAryl Halide Substrate1.0 eqThe starting material.
Terminal AlkyneCoupling Partner1.1 - 1.5 eqA slight excess ensures complete consumption of the aryl iodide.
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)Palladium Pre-catalyst1 - 5 mol%A stable, commercially available Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species.[1] Other catalysts like Pd(PPh₃)₄ can also be used.
CuI (Copper(I) Iodide)Co-catalyst2 - 10 mol%Activates the alkyne for transmetalation.[1] Should be a high-purity grade; older, discolored (green/brown) CuI may be less active.
Triethylamine (Et₃N) or Diisopropylamine (DIPA)Base and/or Solvent2 - 5 eq (or as solvent)Neutralizes the HI byproduct and facilitates the formation of the copper acetylide.[8] Using the amine as both base and co-solvent is common.[10]
Anhydrous Tetrahydrofuran (THF) or TolueneSolvent-A co-solvent can be used if the starting materials are not fully soluble in the amine base.[11] Toluene is often preferred for less active substrates requiring higher temperatures.[10]

3.2. Step-by-Step Experimental Procedure

  • Flask Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq) and copper(I) iodide (CuI, 0.05 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF, 5-10 mL per mmol of substrate) followed by the amine base (e.g., triethylamine, 3.0 eq) via syringe.

  • Degassing (Optional but Recommended): To ensure all oxygen is removed, sparge the reaction mixture with the inert gas for 10-15 minutes. Oxygen can promote the undesirable homocoupling of the alkyne (Glaser coupling).[12][13]

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature (20-25 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For this selective coupling, maintaining a mild temperature is crucial.

  • Work-up: Once the starting aryl iodide is consumed (typically 2-24 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Advanced Considerations: Copper-Free Sonogashira Coupling

While the copper co-catalyst accelerates the reaction, its presence can lead to the formation of alkyne homocoupling (Glaser) byproducts, which can complicate purification.[12][14] For sensitive substrates or when purification is challenging, a copper-free Sonogashira protocol is an excellent alternative.[15][16]

In copper-free variants, the reaction typically requires a stronger base and sometimes more specialized ligands to facilitate the direct interaction of the alkyne with the palladium center.[17][18]

Key Modifications for a Copper-Free Protocol:

  • Omit CuI: No copper(I) iodide is added.

  • Base Selection: A stronger base is often required. Tetrabutylammonium acetate (TBAA) or inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are effective.[17][18]

  • Ligand Choice: While triphenylphosphine-based catalysts can work, ligands such as N-heterocyclic carbenes (NHCs) or bulky electron-rich phosphines can improve efficiency.[1][18]

  • Solvent: Aprotic polar solvents like DMF or NMP are often used.[1][17]

Copper_Free_Sonogashira Copper-Free Sonogashira Workflow Start Combine Aryl Iodide, Pd-Catalyst, & Base Add_Alkyne Add Terminal Alkyne under Inert Atmosphere Start->Add_Alkyne Reaction Stir at Room Temp (or gentle heat) Add_Alkyne->Reaction Monitor Monitor by TLC/GC-MS Reaction->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Isolated Product: 5-alkynyl-1-bromo-2,4-difluorobenzene Purify->Product

Caption: A generalized workflow for a copper-free Sonogashira coupling experiment.

Conclusion

The selective Sonogashira coupling of this compound is a powerful technique for synthesizing valuable, highly functionalized aromatic building blocks. By leveraging the inherent difference in reactivity between the C-I and C-Br bonds, researchers can achieve precise, site-selective alkynylation. The choice between a traditional copper-co-catalyzed system and a modern copper-free protocol depends on the specific alkyne, desired purity, and scalability. The protocols and insights provided in this guide offer a robust starting point for scientists engaged in the synthesis of complex molecules for drug discovery and materials science.

References

Introduction: The Art and Science of Molecular Construction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Complex Organic Molecules

The total synthesis of complex organic molecules, particularly those derived from natural sources, stands as a testament to the ingenuity and power of modern chemistry.[1][2][3] These intricate molecular architectures, sculpted by evolution, often possess potent biological activities that make them invaluable starting points for drug discovery and development.[4][5][6] For decades, the field of total synthesis has not only provided access to rare and valuable compounds but has also served as a primary driver for the discovery of new chemical reactions and synthetic strategies.[2][7]

This guide moves beyond a simple recitation of reactions. It is designed for researchers, scientists, and drug development professionals, providing a curated exploration of several powerful, modern synthetic methodologies. As a senior application scientist, my objective is to illuminate not just the "how" but the critical "why"—the strategic reasoning behind choosing a particular method to solve a specific synthetic challenge. We will explore the causality behind experimental choices, grounded in mechanistic understanding, and present detailed, field-proven protocols. The journey from a simple starting material to a complex molecular target is one of logic, creativity, and precision. This document will serve as a guide to some of the most elegant and efficient pathways on that journey.

Asymmetric Catalysis: Mastering Stereochemistry

Expertise & Experience: The biological activity of a chiral molecule is often confined to a single enantiomer. Therefore, the ability to control stereochemistry is not a luxury but a necessity in medicinal chemistry and drug development.[8] Asymmetric catalysis provides an elegant solution, using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.[9][10] This approach is vastly more efficient than classical resolutions or reliance on the "chiral pool," as it builds the desired stereochemistry directly into the molecular framework.[9][10]

Trustworthiness: The power of asymmetric catalysis lies in the catalyst's ability to create a chiral environment around the reactants. The transition state leading to one enantiomer is significantly lower in energy than the transition state leading to its mirror image, resulting in a high preference for the formation of the desired product. The protocols are self-validating through the rigorous analysis of enantiomeric excess (e.e.), typically by chiral chromatography (HPLC or GC).

Case Study: Sharpless Asymmetric Epoxidation in the Synthesis of Amphotericin B

The total synthesis of the complex antifungal agent Amphotericin B, accomplished by the Nicolaou group, provides a classic example of the strategic use of asymmetric catalysis.[11] A key fragment of the molecule required the enantioselective synthesis of a chiral epoxy-alcohol. The Sharpless Asymmetric Epoxidation was the ideal choice for this transformation, converting a prochiral allylic alcohol into a highly enantioenriched epoxide, which served as a crucial building block for the rest of the synthesis.[11]

Data Presentation: Typical Results for Sharpless Asymmetric Epoxidation
Substrate (Allylic Alcohol)Catalyst SystemYield (%)Enantiomeric Excess (e.e.) (%)
GeraniolTi(OiPr)₄, (+)-DET>90%>95%
Cinnamyl alcoholTi(OiPr)₄, (-)-DET>90%>95%
(Z)-3-Methyl-2-penten-1-olTi(OiPr)₄, (+)-DET>85%>90%

Data are representative values from the literature for illustrative purposes.

Experimental Protocol: General Procedure for Sharpless Asymmetric Epoxidation

This protocol describes a general method for the epoxidation of a prochiral allylic alcohol.

Materials:

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diethyl L-tartrate ((+)-DET) or (-)-Diisopropyl D-tartrate ((-)-DIPT)

  • Allylic alcohol substrate

  • tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)

  • 4 Å Molecular Sieves (powdered, activated)

  • Celatom® (diatomaceous earth)

  • Sodium hydroxide (NaOH), 10% aqueous solution, pre-cooled to 0 °C

Procedure:

  • Catalyst Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous CH₂Cl₂ (approx. 0.5 M relative to substrate) and powdered 4 Å molecular sieves. Cool the suspension to -20 °C in a cryocool bath.

  • Add (+)-DET (1.2 equivalents relative to Ti) followed by the slow, dropwise addition of Ti(OiPr)₄ (1.0 equivalent). The solution should turn from colorless to a pale yellow. Stir for 30 minutes at -20 °C.

  • Substrate Addition: Add the allylic alcohol (1.0 equivalent) to the catalyst mixture.

  • Initiation: Add TBHP (1.5 equivalents) dropwise via syringe over several minutes, ensuring the internal temperature does not rise above -20 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, add 10% aqueous NaOH solution (pre-cooled to 0 °C, approx. 0.5 mL per mmol of substrate) and warm the mixture to room temperature. Stir vigorously for 1 hour, during which a white precipitate will form.

  • Filter the mixture through a pad of Celatom®, washing the pad thoroughly with CH₂Cl₂.

  • Purification: Concentrate the filtrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel.

Visualization: Asymmetric Epoxidation Workflow

G cluster_prep Catalyst Preparation (-20 °C) cluster_reaction Reaction cluster_workup Workup & Purification prep1 Anhydrous CH₂Cl₂ + Mol. Sieves prep2 (+)-DET prep1->prep2 Add prep3 Ti(O-iPr)₄ prep2->prep3 Add slowly substrate Allylic Alcohol prep3->substrate Add Substrate oxidant TBHP substrate->oxidant Add Oxidant reaction_mix Stir at -20 °C Monitor by TLC oxidant->reaction_mix quench Quench with 10% NaOH (aq) reaction_mix->quench filter Filter through Celite quench->filter purify Purify by Chromatography filter->purify product Enantioenriched Epoxide purify->product

Caption: Workflow for a typical Sharpless Asymmetric Epoxidation reaction.

C-H Activation: A Paradigm Shift in Synthetic Logic

Expertise & Experience: Traditional cross-coupling reactions (e.g., Suzuki, Heck) are foundational but require the pre-functionalization of coupling partners (e.g., into halides and boronic acids).[12] C-H activation is a transformative strategy that bypasses this requirement, allowing for the direct coupling of a C-H bond with a reaction partner.[13][14] This approach is exceptionally step-economical and opens up new retrosynthetic disconnections, particularly for late-stage functionalization of complex molecules where installing activating groups would be arduous or impossible.[13][15]

Trustworthiness: The primary challenge in C-H activation is controlling regioselectivity—how to activate one specific C-H bond out of the many present in a complex molecule. This is often achieved by using a directing group, a functional group on the substrate that coordinates to the metal catalyst and positions it in close proximity to the target C-H bond.[16] This chelation-assisted strategy provides high predictability and reliability.

Case Study: C-H Activation in the Synthesis of a Mescaline Analogue

The synthesis of a mescaline analogue reported by Daugulis and others showcases an elegant use of rhodium-catalyzed C-H activation.[16] An aryl imine was subjected to annulation, where a C-H bond on the aromatic ring was activated and coupled intramolecularly. This key step efficiently constructed a complex heterocyclic core, demonstrating the power of C-H activation to rapidly build molecular complexity from simple, unactivated precursors.[16]

Experimental Protocol: General Procedure for Pd-Catalyzed Direct Arylation via C-H Activation

This protocol describes a general method for the direct arylation of an arene bearing a directing group (e.g., pyridine) with an aryl halide.

Materials:

  • Arene substrate with directing group (e.g., 2-phenylpyridine)

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylacetamide (DMA, anhydrous)

  • Pivalic acid (PivOH)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the arene substrate (1.0 equiv), aryl halide (1.2 equiv), Pd(OAc)₂ (2-5 mol%), PCy₃·HBF₄ (4-10 mol%), K₂CO₃ (2.0 equiv), and PivOH (0.3 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous DMA via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-120 °C.

  • Monitoring: Stir the reaction mixture for 12-24 hours. Monitor progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography.

Visualization: Directed C-H Activation Mechanism

G A Substrate + Pd(II) B Directed Cyclometalation A->B Coordination C Oxidative Addition B->C C-H Activation D Reductive Elimination C->D Ar-X adds E Product + Pd(II) D->E C-C bond forms E->A Catalyst Regeneration

Caption: Simplified catalytic cycle for a directed C-H arylation reaction.

Chemoenzymatic Synthesis: Bridging Nature and the Lab

Expertise & Experience: Nature's catalysts, enzymes, offer unparalleled chemo-, regio-, and stereoselectivity for chemical transformations.[17] Chemoenzymatic synthesis leverages this precision by integrating enzymatic steps into traditional multi-step organic synthesis.[18][19][20] This strategy is particularly powerful for tackling transformations that are difficult to achieve with conventional reagents, such as selective C-H hydroxylation on complex scaffolds or setting challenging stereocenters.[19][21]

Trustworthiness: The reliability of enzymatic steps stems from the highly evolved active site of the enzyme, which perfectly pre-organizes the substrate for a specific transformation. Protocols often involve mild, aqueous conditions (pH, temperature control), minimizing side reactions and protecting group manipulations. The validation of these steps is straightforward, using standard analytical techniques (NMR, MS) to confirm the structure of the highly specific product.

Case Study: Chemoenzymatic Synthesis of Xyloketals

The Narayan group has demonstrated the power of this approach in the synthesis of the xyloketal family of natural products.[19] A key challenge was the site-selective hydroxylation of a complex intermediate. They identified a non-heme iron (NHI)-dependent oxygenase that could perform this precise C-H oxidation, a transformation that would be nearly impossible to achieve with conventional chemical oxidants without a cascade of side reactions.[19][21] This enzymatic step dramatically streamlined the synthesis.

Experimental Protocol: General Procedure for Biocatalytic Ketoreduction

This protocol outlines a general procedure for the asymmetric reduction of a ketone to a chiral alcohol using a ketoreductase (KRED) enzyme, often available as a commercially screened kit.

Materials:

  • Ketoreductase (KRED) enzyme (lyophilized powder or immobilized)

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Glucose-6-phosphate (G6P) for cofactor regeneration

  • Glucose-6-phosphate dehydrogenase (G6PDH) for cofactor regeneration

  • Ketone substrate

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Isopropanol (IPA) or Dimethyl sulfoxide (DMSO) as a co-solvent (if needed)

  • Ethyl acetate

Procedure:

  • Reaction Mixture Preparation: In a temperature-controlled vessel, dissolve NADP⁺ (0.1 mol%) and G6P (1.1 equiv) in the potassium phosphate buffer.

  • Add the G6PDH enzyme.

  • Substrate Addition: Dissolve the ketone substrate (1.0 equiv) in a minimal amount of co-solvent (e.g., IPA, <5% v/v) if it is not water-soluble, and add it to the buffer solution.

  • Enzyme Addition: Add the KRED enzyme to the mixture.

  • Reaction: Gently stir the reaction at the optimal temperature for the enzyme (often 25-30 °C). Maintain the pH of the solution (e.g., using a pH-stat or periodic manual adjustment).

  • Monitoring: Monitor the conversion of the ketone to the alcohol by TLC, GC, or HPLC.

  • Workup: Once the reaction is complete, quench the reaction by adding an equal volume of a water-miscible organic solvent like acetone to precipitate the enzymes.

  • Alternatively, for extraction, add ethyl acetate to the reaction mixture. Vigorously stir, then separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting chiral alcohol by flash column chromatography.

Visualization: Chemoenzymatic Synthesis Workflow

G cluster_chem Chemical Synthesis cluster_bio Biocatalytic Step cluster_final Final Chemical Synthesis start Simple Starting Material intermediate Advanced Intermediate start->intermediate Multi-step Synthesis enzyme_step Key Enzymatic Transformation (e.g., KRED, Oxygenase) intermediate->enzyme_step chiral_intermediate Stereochemically Complex Intermediate enzyme_step->chiral_intermediate final_product Complex Target Molecule chiral_intermediate->final_product Completion of Synthesis

Caption: A generalized workflow for a chemoenzymatic synthesis strategy.

References

Application Notes and Protocols: 1-bromo-2,4-difluoro-5-iodobenzene as a Strategic Building Block for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Multi-Functionalized Scaffolds

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount.[1][2] The strategic incorporation of fluorine and multiple, differentially reactive halogens onto a core scaffold provides medicinal chemists with a powerful toolkit for lead optimization.[3][4][5] 1-bromo-2,4-difluoro-5-iodobenzene is an exemplary building block, offering a convergence of desirable features: a fluorinated core to enhance metabolic stability and binding affinity, and two distinct carbon-halogen bonds (C-I and C-Br) that can be selectively functionalized using sequential cross-coupling reactions.[6][7][8]

This application note provides a technical guide for the effective use of this compound in the synthesis of pharmaceutical intermediates. We will delve into the principles of its reactivity and provide detailed, field-proven protocols for its selective functionalization via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Physicochemical Properties and Safety Data

A thorough understanding of a building block's properties is essential for its effective and safe implementation in a synthetic workflow.

PropertyValueSource
CAS Number 914636-91-2[9][10]
Molecular Formula C₆H₂BrF₂I[9]
Molecular Weight 318.89 g/mol [9]
Appearance (Not specified, typically a solid)
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[9]
GHS Pictograms GHS07 (Exclamation Mark)[9]
Signal Word Warning[9]

Safety and Handling: Researchers must handle this compound in a well-ventilated fume hood.[11] Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, is mandatory.[11][12] Avoid inhalation of dust and contact with skin and eyes.[12] In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[11]

The Core Principle: Chemoselective Reactivity

The synthetic utility of this compound is rooted in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for oxidative addition to a Pd(0) center is C–I > C–Br > C–Cl.[7][13] This reactivity gradient allows for the selective functionalization of the C-I bond under milder conditions, leaving the C-Br bond intact for subsequent transformations.[7] This sequential approach is a cornerstone of efficient and convergent synthetic strategies, enabling the construction of complex, multi-substituted aromatic compounds from a single starting material.

Experimental Protocols for Selective Functionalization

The following protocols are designed as robust starting points for the selective functionalization of the C-I bond of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) may be necessary for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds.[14][15] By carefully selecting the catalyst and conditions, high selectivity for the more reactive C-I bond can be achieved.[13]

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Reactant_1 This compound Product_1 Selectively Coupled Product (1-bromo-2,4-difluoro-5-arylbenzene) Reactant_1->Product_1 Suzuki Coupling Reactant_2 Arylboronic Acid (R-B(OH)₂) Reactant_2->Product_1 Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) Catalyst->Product_1 Base K₂CO₃ or Cs₂CO₃ Base->Product_1 Solvent Dioxane/H₂O or DMF Solvent->Product_1

Caption: Selective Suzuki-Miyaura coupling at the C-I position.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 - 0.05 equiv)[16]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)[14]

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, or DMF)[14][17]

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, palladium catalyst, and base.[13]

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[13]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[14]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[14]

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings.[16] For more challenging substrates, catalyst systems with specialized ligands like SPhos or dppf can be employed to improve yields and reaction rates.[13]

  • Base: An aqueous base like K₂CO₃ is often used to activate the boronic acid for transmetalation.[14][15]

  • Solvent: A mixture of an organic solvent and water is typical, as it facilitates the dissolution of both the organic and inorganic reagents.[14]

Protocol 2: Selective Sonogashira Coupling at the C-I Position

The Sonogashira coupling is a highly reliable method for the formation of C(sp²)–C(sp) bonds, linking aryl halides with terminal alkynes.[18] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Sonogashira_Coupling

Caption: Selective Buchwald-Hartwig amination at the C-I position.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv)

  • Phosphine ligand (e.g., XPhos, 0.02 equiv) [19]* Base (e.g., Sodium tert-butoxide (NaOᵗBu), 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the solvent.

  • Add the amine to the mixture.

  • Seal the tube and heat the reaction mixture (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution.

  • Purify the product by flash column chromatography.

Causality Behind Choices:

  • Ligand: Bulky, electron-rich phosphine ligands like XPhos are essential for facilitating the reductive elimination step and promoting a high catalytic turnover rate, which is particularly important for C-N bond formation. [19]* Base: A strong, non-nucleophilic base like NaOᵗBu is typically required to deprotonate the amine and facilitate the catalytic cycle. [19]* Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, making the exclusion of air critical for the success of the reaction.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its unique arrangement of fluorine atoms and differentially reactive halogen substituents allows for a strategic and sequential approach to molecular construction. By leveraging the principles of chemoselective palladium-catalyzed cross-coupling, researchers can efficiently access a wide array of novel, highly functionalized aromatic compounds. The protocols provided herein serve as a robust foundation for the application of this building block in drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-2,4-difluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for 1-bromo-2,4-difluoro-5-iodobenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of working with this versatile polyhalogenated aromatic compound. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction conditions and achieve your synthetic goals.

Introduction to this compound

This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science. Its structure, featuring three different halogen substituents, offers a unique platform for sequential and selective cross-coupling reactions. The distinct reactivities of the C-I, C-Br, and C-F bonds allow for a stepwise functionalization, making it a powerful tool for creating diverse molecular architectures.

However, the very features that make this compound so useful can also present challenges. Achieving high selectivity and yield requires a nuanced understanding of the interplay between catalysts, ligands, solvents, and other reaction parameters. This guide will address common issues and provide evidence-based solutions to help you overcome these hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound. Each issue is followed by a systematic approach to diagnosis and resolution.

Problem 1: Low or No Conversion of Starting Material

You've set up your cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), but analysis shows a significant amount of unreacted this compound.

Potential Causes & Step-by-Step Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by various factors.

    • Action:

      • Verify Catalyst Quality: Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) is fresh and has been stored under appropriate conditions (e.g., inert atmosphere, desiccated).

      • Pre-catalyst Activation: Some palladium(II) pre-catalysts require in-situ reduction to the active Pd(0) species. Ensure your reaction conditions facilitate this. For instance, the use of a phosphine ligand can aid in the reduction of Pd(OAc)₂.

      • Increase Catalyst Loading: While not always the most elegant solution, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome activation barriers.[1][2]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[3]

    • Action:

      • Steric and Electronic Properties: For polyhalogenated substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs)) are often necessary to promote the oxidative addition step.[3][4]

      • Ligand Screening: If your initial choice is not effective, perform a small-scale screen with a variety of ligands to identify the optimal one for your specific transformation.

  • Suboptimal Base or Solvent: The base and solvent system is critical for the transmetalation step in Suzuki couplings and for activating the nucleophile in other reactions.[5][6]

    • Action:

      • Base Strength and Solubility: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) should be matched to the reaction. Ensure the base is sufficiently strong and soluble in the reaction medium. For instance, K₃PO₄ is often effective in Suzuki reactions.[7]

      • Solvent Polarity: The solvent can influence the reaction mechanism and selectivity.[5][6] Aprotic polar solvents like DMF, dioxane, or THF are commonly used. Sometimes, the addition of water to the solvent system can be beneficial, particularly in Suzuki couplings.[8]

  • Reaction Temperature is Too Low: Many cross-coupling reactions have a significant activation energy barrier.

    • Action:

      • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress to find the optimal temperature that promotes the desired reaction without leading to significant decomposition.

Problem 2: Lack of Selectivity (Reaction at both C-I and C-Br sites)

You are aiming for a selective reaction at the more reactive C-I bond, but you observe a mixture of products, including di-substituted species where the C-Br bond has also reacted.

Potential Causes & Step-by-Step Solutions:

  • Reaction Conditions are Too Harsh: High temperatures and prolonged reaction times can lead to the reaction of the less reactive C-Br bond.

    • Action:

      • Lower the Temperature: The reactivity difference between the C-I and C-Br bonds is more pronounced at lower temperatures.[9] Attempt the reaction at room temperature or slightly elevated temperatures first.

      • Monitor Reaction Time: Closely monitor the reaction by techniques like TLC or LC-MS. Stop the reaction as soon as the desired mono-substituted product is formed to prevent further reaction.

  • Ligand Choice Promoting Over-functionalization: Certain ligands can promote the formation of di-substituted products.[4]

    • Action:

      • Ligand Tuning: Experiment with different ligands. Less bulky or less electron-rich ligands might favor mono-substitution. The addition of coordinating solvents or additives like DMSO can sometimes suppress over-functionalization.[4]

  • Stoichiometry of Reagents: An excess of the coupling partner can drive the reaction towards di-substitution.

    • Action:

      • Use Stoichiometric Amounts: Use a 1:1 stoichiometry of your coupling partner to this compound. In some cases, using a slight excess of the dihaloarene can favor mono-substitution.

Problem 3: Formation of Homocoupling Side Products

You observe the formation of symmetrical biaryls from your boronic acid (in Suzuki reactions) or diynes from your terminal alkyne (in Sonogashira reactions).

Potential Causes & Step-by-Step Solutions:

  • Presence of Oxygen: Oxygen can promote the homocoupling of organoboron reagents in Suzuki reactions (Glaser coupling in Sonogashira reactions).

    • Action:

      • Degas Solvents and Reagents: Thoroughly degas your solvents and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.

      • Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas.

  • Inappropriate Copper Co-catalyst Concentration (Sonogashira): While copper(I) is a co-catalyst in the traditional Sonogashira reaction, it can also promote the homocoupling of alkynes.[10]

    • Action:

      • Minimize Copper: Use the minimum effective amount of the copper(I) salt (e.g., CuI).

      • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These often employ specific ligands and bases to facilitate the reaction without the need for a copper co-catalyst.[11]

Frequently Asked Questions (FAQs)

Q1: Which bond is most reactive in this compound for palladium-catalyzed cross-coupling reactions?

The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br >> C-Cl > C-F.[9] Therefore, the C-I bond is the most reactive and will preferentially undergo oxidative addition to the palladium(0) catalyst under milder conditions. This selectivity allows for the sequential functionalization of the molecule.[9][12]

Q2: What are the general starting conditions for a selective Suzuki-Miyaura coupling at the C-I position?

A good starting point for a selective Suzuki-Miyaura coupling at the C-I position would be:

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a phosphine ligand.Provides the active Pd(0) species for the catalytic cycle.[13]
Ligand PPh₃ or a moderately bulky phosphine ligand.To facilitate the reaction without being overly reactive to engage the C-Br bond.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents).Essential for the transmetalation step.[7][14]
Solvent Dioxane/H₂O, Toluene/H₂O, or DMF.A mixture of an organic solvent and water often enhances the reaction rate and yield.[8]
Temperature Room temperature to 60 °C.Milder temperatures enhance the selectivity for the more reactive C-I bond.[15]
Atmosphere Inert (Argon or Nitrogen).To prevent catalyst degradation and side reactions.

Q3: How can I achieve a selective Sonogashira coupling at the C-I bond?

For a selective Sonogashira coupling, the following conditions are recommended:

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄.Common and effective palladium catalysts for Sonogashira reactions.[9]
Co-catalyst CuI (1-5 mol%).Facilitates the transmetalation of the acetylide to the palladium center.[10]
Base A bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA).Acts as a base and a solvent.
Solvent THF or DMF.Common aprotic polar solvents for this reaction.
Temperature Room temperature.Lower temperatures favor selective reaction at the C-I bond.[9]
Atmosphere Inert (Argon or Nitrogen).Prevents Glaser homocoupling of the alkyne.

Q4: Is it possible to perform a Buchwald-Hartwig amination on this compound? If so, which position will react?

Yes, a Buchwald-Hartwig amination can be performed on this substrate.[16][17] Similar to other palladium-catalyzed cross-coupling reactions, the C-I bond will be the most reactive site for amination under carefully controlled conditions.[18] To achieve high selectivity, it is crucial to use a suitable ligand (often a bulky, electron-rich phosphine from the Buchwald or Hartwig ligand families) and to optimize the reaction temperature and time to favor mono-amination at the iodine position.[19]

Q5: What is the best way to purify the products of these reactions?

The purification method will depend on the physical properties of your product.

  • Column Chromatography: This is the most common method for purifying products from cross-coupling reactions. A silica gel column with a suitable solvent system (e.g., hexanes/ethyl acetate) can effectively separate the desired product from starting materials, byproducts, and catalyst residues.

  • Recrystallization: If your product is a solid with suitable solubility properties, recrystallization can be a highly effective method for obtaining a pure compound.

  • Preparative TLC or HPLC: For small-scale reactions or difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be used.

Experimental Workflows

Workflow 1: Decision Tree for Optimizing a Suzuki Coupling Reaction

Suzuki_Optimization start Start: Low Yield in Suzuki Coupling check_catalyst Is the Catalyst Active? start->check_catalyst check_ligand Is the Ligand Optimal? check_catalyst->check_ligand Yes failure Re-evaluate Overall Strategy check_catalyst->failure No, Use Fresh Catalyst check_base_solvent Are Base & Solvent Conditions Correct? check_ligand->check_base_solvent Yes check_ligand->failure No, Screen Ligands check_temp Is the Temperature Sufficient? check_base_solvent->check_temp Yes check_base_solvent->failure No, Optimize Base/Solvent success Reaction Optimized check_temp->success Yes check_temp->failure No, Increase Temperature Incrementally Sequential_Coupling start This compound step1 Step 1: C-I Coupling Mild Conditions (e.g., Suzuki, Sonogashira) start->step1 intermediate Mono-functionalized Intermediate step1->intermediate step2 Step 2: C-Br Coupling More Forcing Conditions intermediate->step2 product Di-functionalized Product step2->product

References

Technical Support Center: Optimizing Reactions with 1-Bromo-2,4-difluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource guide for researchers, chemists, and drug development professionals working with 1-bromo-2,4-difluoro-5-iodobenzene. This polyhalogenated aromatic compound is a valuable building block, but its unique substitution pattern presents distinct challenges, primarily concerning chemoselectivity and reaction yield. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to help you navigate these challenges and achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Section 1: Understanding Chemoselectivity

Q1: I am planning a cross-coupling reaction. Which halogen on this compound will react first?

A1: The reactivity of carbon-halogen (C-X) bonds in palladium-catalyzed cross-coupling reactions is overwhelmingly dictated by bond dissociation energy and the ease of oxidative addition to the Pd(0) catalyst. The established order of reactivity is:

C–I > C–OTf > C–Br >> C–Cl >> C–F [1][2][3]

Therefore, you can achieve excellent chemoselectivity by reacting at the carbon-iodine bond first, leaving the bromo and fluoro groups intact for subsequent transformations. The C-F bonds are generally unreactive under these conditions. This predictable selectivity allows for a stepwise functionalization of the aromatic ring.

Bond TypeTypical Bond Dissociation Energy (kcal/mol)Relative Reactivity in Pd Cross-Coupling
C–I~51Highest
C–Br~71Medium
C–F~116Lowest (Generally unreactive)

This selective reactivity forms the basis for sequential cross-coupling strategies, as illustrated below.

G cluster_0 Sequential Cross-Coupling Strategy A This compound B Step 1: Selective C-I Coupling (e.g., Suzuki, Sonogashira) Conditions: Mild Temp, Pd(PPh₃)₄ A->B Reactant C Mono-functionalized Intermediate (Bromo group intact) B->C Yields D Step 2: C-Br Coupling (e.g., Buchwald-Hartwig, Suzuki) Conditions: Higher Temp, Stronger Ligand (e.g., SPhos) C->D Reactant E Di-functionalized Product D->E Yields

Caption: Workflow for sequential functionalization.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Q2: My Suzuki-Miyaura coupling at the C-I position is giving a low yield. What are the most common causes and how do I fix them?

A2: Low yields in Suzuki couplings are a common issue that can almost always be resolved by systematic troubleshooting.[4][5] The primary factors to investigate are catalyst activity, reaction conditions, and side reactions.

Below is a logical workflow for troubleshooting these issues.

G A Low Yield Observed B Check Reagent Quality & Inert Atmosphere - Use fresh, pure boronic acid - Ensure rigorous degassing (Ar/N₂) - Use anhydrous solvents A->B C Optimize Base & Solvent - Screen bases (K₂CO₃, K₃PO₄, Cs₂CO₃) - Try solvent systems (Dioxane/H₂O, Toluene/H₂O) B->C D Optimize Catalyst & Ligand - Increase catalyst loading (1-5 mol%) - Screen ligands (e.g., PPh₃, SPhos, XPhos) C->D E Adjust Temperature & Time - Incrementally increase temperature (e.g., 80°C -> 100°C) - Extend reaction time D->E F Yield Improved? E->F G Success! F->G Yes H Consult Advanced Protocols F->H No

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Causality Behind the Choices:

  • Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and can deactivate the Pd(0) catalyst.[6] Rigorous degassing of solvents and maintaining a positive pressure of argon or nitrogen is critical.

  • Base Selection: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[7][8] The choice of base (e.g., K₃PO₄, Cs₂CO₃) can dramatically affect reaction rates and yields.

  • Ligand Choice: The phosphine ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates, bulky, electron-rich ligands (e.g., SPhos, XPhos) often accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.[9]

Q3: I am observing significant amounts of homocoupled alkyne (Glaser coupling) in my Sonogashira reaction. How can I prevent this?

A3: The homocoupling of terminal alkynes is a primary side reaction in Sonogashira couplings, and it is almost always promoted by the presence of oxygen.[2] This copper-mediated reaction competes with the desired cross-coupling pathway.

Solutions:

  • Rigorous Degassing: This is the most critical factor. Before adding your catalyst and reagents, thoroughly degas your solvent and reaction vessel using several "freeze-pump-thaw" cycles or by bubbling an inert gas (argon is preferred over nitrogen for this reaction) through the solvent for at least 30 minutes.

  • Use a Co-solvent: The amine base (e.g., triethylamine, diisopropylamine) is crucial for the reaction mechanism, but running the reaction in the amine as the sole solvent can sometimes promote homocoupling. Using a co-solvent like THF or DMF can often provide better results.[2]

  • Control Copper(I) Concentration: While Cu(I) is the co-catalyst, excess amounts can favor the Glaser pathway. Ensure you are using a catalytic amount, typically 1-5 mol%.

Q4: My Buchwald-Hartwig amination is not proceeding. What are the key parameters to adjust?

A4: The Buchwald-Hartwig amination is highly dependent on the interplay between the ligand and the base.[10][11]

  • Base: This reaction requires a strong, non-nucleophilic base to deprotonate the amine and form the palladium-amido complex. The most common and effective bases are sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS). Weaker bases like carbonates are generally ineffective.

  • Ligand: The choice of ligand is paramount. While older generations of catalysts used ligands like BINAP, modern Buchwald-Hartwig reactions benefit immensely from specialized biaryl phosphine ligands (e.g., XPhos, RuPhos). These ligands promote the crucial C-N reductive elimination step.[11][12] If your reaction is failing, screening a different generation of ligand is a high-impact troubleshooting step.

  • Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are standard. Ensure your solvent is free from water, which can quench the strong base.

Section 3: Metal-Halogen Exchange Reactions

Q5: I want to perform a metal-halogen exchange to create a Grignard or organolithium reagent. Which position will react, and how can I improve my yield?

A5: Similar to cross-coupling, metal-halogen exchange selectivity is driven by the lability of the C-X bond. The reaction will occur selectively at the iodine position.

Troubleshooting Low Yields in Grignard Formation:

  • Problem: Reaction won't initiate.

    • Cause: The surface of the magnesium turnings is likely passivated by a layer of magnesium oxide.

    • Solution: Activate the magnesium. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings under an inert atmosphere to expose a fresh surface. Sonication can also help initiate the reaction.[13]

  • Problem: Significant Wurtz coupling side product is formed.

    • Cause: The Grignard reagent, once formed, can react with another molecule of the starting aryl halide. This is often exacerbated by high local concentrations of the aryl halide and elevated temperatures.[14]

    • Solution: Maintain a low temperature (0 °C or below) and add the solution of this compound slowly to the suspension of activated magnesium. This keeps the concentration of the aryl halide low at all times, favoring Grignard formation over Wurtz coupling.

Troubleshooting Low Yields in Lithiation:

  • Problem: Low conversion or complex mixture.

    • Cause: Lithiation with organolithium reagents like n-butyllithium is extremely fast but requires strict temperature control to prevent side reactions, such as reaction with the solvent (THF) or undesired subsequent reactions.

    • Solution: Perform the reaction at a very low temperature (typically -78 °C using a dry ice/acetone bath). Add the n-BuLi slowly to a solution of the aryl halide. After the addition, the resulting organolithium species is typically used immediately in the next step without isolation.[15]

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol details the selective coupling of an arylboronic acid at the C-I position, leaving the C-Br bond intact.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • In a separate vial under argon, add Pd(OAc)₂ and SPhos, followed by a portion of the degassed dioxane to form the pre-catalyst solution.

  • Add the remaining degassed dioxane and water to the Schlenk flask containing the solids.

  • Add the pre-catalyst solution to the Schlenk flask via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Copper-Free Sonogashira Coupling at the C-I Position

This protocol describes a modern, copper-free Sonogashira coupling, which can help minimize alkyne homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Diisopropylamine (DIPEA) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF, degassed)

Procedure:

  • To a flame-dried Schlenk flask, add Pd(PPh₃)₄. Seal the flask and evacuate and backfill with argon three times.

  • Add degassed, anhydrous THF to dissolve the catalyst.

  • Add this compound, the terminal alkyne, and DIPEA sequentially via syringe.

  • Stir the reaction mixture at room temperature for 6-24 hours. If the reaction is slow, it can be gently heated to 40-50 °C. Monitor progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove amine salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Synthesis of 1-bromo-2,4-difluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-bromo-2,4-difluoro-5-iodobenzene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile, polyhalogenated aromatic compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of its synthesis.

The unique substitution pattern of this compound makes it a valuable building block in medicinal chemistry and material science. The presence of three different halogens offers multiple points for subsequent functionalization through various cross-coupling reactions. However, this structural complexity also presents distinct challenges in its synthesis, primarily concerning regioselectivity and the management of competing reactions. This guide provides in-depth, field-proven insights to help you overcome these hurdles and achieve a successful synthesis.

Troubleshooting Guide: Navigating the Synthesis of this compound

The synthesis of this compound is typically approached through a multi-step pathway. A common strategy involves the diazotization of a suitable aniline precursor followed by a Sandmeyer-type reaction. This guide is structured to address potential issues that may arise during this process.

Diagram: Proposed Synthetic Workflow

A Starting Material: 2,4-Difluoroaniline B Step 1: Iodination A->B ICl or NIS C Intermediate: 2,4-Difluoro-5-iodoaniline B->C D Step 2: Bromination C->D NBS F Target Intermediate: 1-Bromo-2,4-difluoro-5-iodoaniline D->F E Intermediate: 2-Bromo-4,6-difluoro-3-iodoaniline (potential isomer) G Step 3: Diazotization & Sandmeyer Reaction F->G 1. NaNO₂, HBr 2. CuBr H Final Product: This compound G->H

Caption: A plausible synthetic route to this compound.

Q1: During the iodination of 2,4-difluoroaniline (Step 1), I am observing a low yield of the desired 2,4-difluoro-5-iodoaniline and the formation of multiple byproducts. What could be the cause?

A1: Low yield and byproduct formation in the iodination of difluoroaniline can stem from several factors:

  • Iodinating Agent: The choice and handling of the iodinating agent are critical.

    • Iodine monochloride (ICl): This is a common and effective reagent. However, it is highly reactive and can lead to over-iodination or side reactions if not added slowly and at a controlled temperature. Ensure your ICl solution is fresh and accurately titrated.

    • N-Iodosuccinimide (NIS): NIS is a milder alternative that can offer better selectivity. The reaction may require a catalytic amount of an acid, such as trifluoroacetic acid, to proceed efficiently.

  • Reaction Conditions:

    • Temperature: The reaction should be conducted at a low temperature, typically 0-5 °C, to control the reaction rate and minimize byproduct formation.

    • Solvent: Acetic acid or other polar aprotic solvents are commonly used. Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Work-up Procedure:

    • The reaction mixture will contain residual iodine. A wash with a reducing agent solution, such as sodium bisulfite or sodium thiosulfate, is necessary to remove unreacted iodine. An incomplete wash can lead to a discolored and impure product.[1]

Troubleshooting Table: Iodination of 2,4-Difluoroaniline

Symptom Potential Cause Recommended Action
Low conversionInsufficiently reactive iodinating agent or conditionsConsider switching from NIS to ICl. If using NIS, add a catalytic amount of a strong acid.
Formation of di-iodinated productsReaction temperature too high or rapid addition of IClMaintain the reaction temperature below 5 °C and add the iodinating agent dropwise.
Dark-colored crude productResidual iodineEnsure a thorough wash with a sodium bisulfite or thiosulfate solution until the color is discharged.[1]

Q2: The bromination of 2,4-difluoro-5-iodoaniline (Step 2) is resulting in a mixture of isomers. How can I improve the regioselectivity?

A2: Achieving high regioselectivity in the bromination of a substituted aniline can be challenging due to the strong activating and directing effects of the amino group.

  • Directing Effects: The amino group is a powerful ortho-, para-director. In 2,4-difluoro-5-iodoaniline, the positions ortho to the amine are sterically hindered by the fluorine and iodine atoms. However, bromination can still occur at the available ortho position. The fluorine and iodine atoms are ortho-, para-directing as well, but their influence is weaker than the amino group.[2]

  • Improving Selectivity:

    • Protecting the Amino Group: A common strategy to reduce the activating effect of the amino group and improve regioselectivity is to protect it as an acetamide. You can acetylate the aniline with acetic anhydride before bromination and then deprotect the acetamide after the bromination step.

    • Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine for controlled monobromination of activated rings.[3][4]

    • Solvent and Temperature: Using a non-polar solvent and maintaining a low reaction temperature can help to favor the desired isomer.

Diagram: Troubleshooting Bromination Regioselectivity

Start Low Regioselectivity in Bromination Cause1 Strong activation by -NH₂ group Start->Cause1 Cause2 Harsh brominating agent Start->Cause2 Solution3 Optimize reaction conditions (low temp, non-polar solvent) Start->Solution3 Solution1 Protect -NH₂ as acetamide Cause1->Solution1 Solution2 Use milder brominating agent (NBS) Cause2->Solution2

Caption: Decision-making workflow for improving bromination selectivity.

Q3: During the Sandmeyer reaction (Step 3), the yield of this compound is low, and I'm observing a significant amount of tar-like material.

A3: The Sandmeyer reaction, while powerful, can be sensitive to reaction conditions, and the formation of tars is a common issue.[5][6]

  • Diazonium Salt Stability: The intermediate diazonium salt can be unstable, especially at elevated temperatures.

    • Temperature Control: The diazotization step (reaction with sodium nitrite) must be carried out at low temperatures, typically 0-5 °C, to prevent premature decomposition of the diazonium salt.[6]

    • Purity of Starting Material: Impurities in the aniline precursor can lead to side reactions and decomposition of the diazonium salt. Ensure your 1-bromo-2,4-difluoro-5-iodoaniline is of high purity.

  • Sandmeyer Reaction Conditions:

    • Copper(I) Bromide: The CuBr catalyst should be freshly prepared or of high quality. The reaction of the diazonium salt with CuBr should also be performed at a controlled temperature, often with gradual warming to initiate the decomposition of the diazonium salt and the formation of the product.

    • Acid Concentration: The concentration of hydrobromic acid is crucial for both the formation and stability of the diazonium salt.

  • Side Reactions:

    • Phenol Formation: If the diazonium salt reacts with water before the bromide is introduced, it can form the corresponding phenol, which can then polymerize to form tars.

    • Azo Coupling: The diazonium salt can couple with the starting aniline or other aromatic compounds present in the reaction mixture to form colored azo compounds.

Troubleshooting Table: Sandmeyer Reaction

Symptom Potential Cause Recommended Action
Low yield of final productDecomposition of diazonium saltMaintain strict temperature control (0-5 °C) during diazotization and the initial stages of the Sandmeyer reaction.[6]
Formation of tar-like materialPremature decomposition of diazonium salt or side reactionsEnsure high purity of the aniline precursor. Add the diazonium salt solution slowly to the CuBr solution.
Presence of colored impuritiesFormation of azo compoundsEnsure complete diazotization before proceeding to the Sandmeyer reaction.

Frequently Asked Questions (FAQs)

Q: Can I introduce the halogens in a different order? For example, bromination first, then iodination?

A: While theoretically possible, the order of halogenation is critical for achieving the desired substitution pattern. The directing effects of the substituents already on the ring will influence the position of the incoming halogen.[2] Starting with bromination of 2,4-difluoroaniline would likely lead to a different isomer. The proposed route of iodination followed by bromination is designed to take advantage of the directing effects of the amino and fluoro groups to favor the desired product.

Q: What are the key safety precautions to consider during this synthesis?

A: This synthesis involves several hazardous materials and reactions:

  • Halogenating Agents: Iodine monochloride and N-bromosuccinimide are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Acids: Hydrobromic acid and other acids used are corrosive. Handle with care.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.[7]

  • General Precautions: Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Q: What are the recommended purification techniques for the final product?

A: The crude product will likely contain unreacted starting materials, isomers, and other byproducts. A multi-step purification process is often necessary:

  • Aqueous Work-up: Neutralize any remaining acid and wash with water. A wash with a reducing agent solution (e.g., sodium bisulfite) may be necessary to remove any residual halogen color.

  • Solvent Extraction: Extract the product into a suitable organic solvent like dichloromethane or diethyl ether.

  • Chromatography: Column chromatography on silica gel is typically the most effective method for separating the desired product from isomers and other impurities. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will provide detailed structural information and confirm the substitution pattern.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to assess the purity of the final product.

References

Technical Support Center: Catalyst Selection for Cross-Coupling of 1-bromo-2,4-difluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the catalyst selection in cross-coupling reactions involving 1-bromo-2,4-difluoro-5-iodobenzene. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in the selective functionalization of this polyhalogenated aromatic building block.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the cross-coupling of this compound?

A1: The principal challenge lies in achieving site-selectivity. This molecule possesses two different halogen atoms, iodine and bromine, which have distinct reactivities in palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides is C–I > C–Br > C–Cl > C–F, based on the bond dissociation energies.[1][2] Therefore, the carbon-iodine bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the carbon-bromine bond. The key is to exploit this reactivity difference to selectively functionalize the C-I position without affecting the C-Br bond, or vice-versa if desired under more forcing conditions.

Q2: How do the fluorine substituents influence the cross-coupling reaction?

A2: The two electron-withdrawing fluorine atoms have a significant electronic impact on the benzene ring. They increase the electrophilicity of the aryl halide, which generally facilitates the rate-determining oxidative addition step of the catalytic cycle.[2] This enhanced reactivity can be advantageous, potentially allowing for milder reaction conditions. However, the fluorine atom ortho to the bromine (at C-4) can also introduce steric hindrance that may influence the choice of ligand.

Q3: Which palladium catalyst systems are recommended for selective C-I coupling?

A3: For selective coupling at the C-I position, a variety of palladium(0) sources can be employed. The choice often depends on the specific cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Common and effective catalyst systems include:

  • For Suzuki-Miyaura Coupling: Pd(PPh₃)₄, or a combination of a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a suitable phosphine ligand.[3][4]

  • For Sonogashira Coupling: A combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditional.[5][6] Copper-free conditions are also possible with appropriate ligands.[7]

  • For Buchwald-Hartwig Amination: Catalyst systems often involve a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos).[8][9]

Q4: Is it possible to perform a second cross-coupling at the C-Br position?

A4: Yes, this is a key synthetic advantage of this substrate. After the initial selective coupling at the C-I position, the remaining C-Br bond can be functionalized in a subsequent cross-coupling reaction. This typically requires more forcing conditions, such as higher temperatures, a more active catalyst system (e.g., with more electron-rich and bulky ligands), or a different type of cross-coupling reaction altogether. This sequential functionalization allows for the synthesis of complex, differentially substituted aromatic compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Low or No Yield of the Desired Product

If you are experiencing low to no conversion to your desired product, a systematic approach to troubleshooting is essential.[10]

Possible Causes & Recommended Actions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst.[11]

    • Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. If using a Pd(II) source, ensure your phosphine ligand is not oxidized and that the reaction conditions are suitable for in-situ reduction.[10][12]

  • Poor Reagent Quality: Moisture or oxygen can deactivate the catalyst and interfere with the reaction.

    • Solution: Ensure all solvents and reagents are anhydrous and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[13] Degassing the reaction mixture is crucial.

  • Inappropriate Base: The choice of base is critical and reaction-dependent.[4]

    • Solution: For Suzuki couplings, ensure the base is strong enough to form the boronate species. For other couplings, the base must be compatible with your substrates and catalyst. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Sub-optimal Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Incrementally increase the reaction temperature. However, be cautious as higher temperatures can sometimes lead to side reactions or catalyst decomposition.[13]

Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.

Common Side Products & Mitigation Strategies:

  • Homocoupling of the Coupling Partner: This is particularly common in Suzuki reactions with boronic acids or in Sonogashira reactions with terminal alkynes.[13]

    • Solution: Rigorously degas the reaction mixture to remove oxygen. In Sonogashira couplings, the use of a copper co-catalyst can sometimes lead to alkyne dimerization; consider copper-free conditions if this is problematic.[7]

  • Hydrodehalogenation: The replacement of a halogen atom with hydrogen.

    • Solution: This can occur if there is a source of hydride in the reaction. Ensure you are using high-purity, anhydrous solvents and bases. Avoid alcoholic solvents if they are not part of a well-established protocol for your reaction.[13]

  • Reaction at the Bromine Position: Loss of selectivity.

    • Solution: This indicates that the reaction conditions are too harsh. Reduce the reaction temperature, shorten the reaction time, or use a less active catalyst system. Milder conditions will favor reaction at the more labile C-I bond.[14]

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

The precipitation of palladium black is a visual indicator of catalyst deactivation and will halt the catalytic cycle.[13]

Potential Causes & Preventative Measures:

  • High Temperature: Excessive heat can cause the palladium catalyst to agglomerate and precipitate.

    • Solution: Lower the reaction temperature.

  • Inadequate Ligand Protection: The ligand stabilizes the palladium nanoparticles.

    • Solution: Ensure an appropriate ligand-to-palladium ratio is used (typically 1:1 to 2:1 for bulky monophosphine ligands). The ligand should be sterically bulky and electron-rich enough to stabilize the active catalytic species.[15]

  • Impurities: Impurities in the reagents or solvents can lead to catalyst poisoning.

    • Solution: Use high-purity reagents and solvents.

Experimental Protocols & Data

Logical Workflow for Catalyst Selection

The following diagram outlines a systematic approach to selecting and optimizing a catalyst system for the cross-coupling of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Reaction Monitoring & Analysis cluster_2 Phase 3: Troubleshooting & Optimization A Define Coupling Type (e.g., Suzuki, Sonogashira) B Select Standard Catalyst System (e.g., Pd(PPh3)4 or Pd(OAc)2/SPhos) A->B C Choose Mild Conditions (Low Temp, Standard Base) B->C D Monitor Reaction by TLC/GC-MS C->D E Analyze Outcome: Yield, Selectivity, Side Products D->E F Low Yield? E->F G Side Reactions? E->G H Optimize Conditions: Increase Temp, Screen Ligands/Bases F->H Yes J Successful Coupling F->J No I Refine Conditions: Lower Temp, Change Base/Solvent G->I Yes G->J No H->D I->D

Caption: A logical workflow for catalyst selection and optimization.

Table 1: Recommended Starting Conditions for Selective C-I Coupling
Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (10:1)80
Sonogashira PdCl₂(PPh₃)₂ (2)PPh₃ (4) & CuI (4)Et₃NTHF50
Buchwald-Hartwig Pd₂(dba)₃ (1)XPhos (3)NaOtBu (1.5)Toluene100

Note: These are general starting points and may require optimization for specific coupling partners.

General Protocol for a Suzuki-Miyaura Coupling at the C-I Position
  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and powdered K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oa_complex Ar-Pd(II)(I)L2 pd0->oa_complex Oxidative Addition (Ar-I) trans_complex Ar-Pd(II)(Ar')L2 oa_complex->trans_complex Transmetalation (Ar'B(OH)2 + Base) trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-2,4-difluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-bromo-2,4-difluoro-5-iodobenzene. This guide is designed for researchers, synthetic chemists, and drug development professionals who utilize this versatile, polyhalogenated building block. My name is Dr. Gemini, and as a Senior Application Scientist, I've compiled this resource to address common challenges and questions regarding its reactivity, with a specific focus on the critical role of solvent selection in achieving desired outcomes. The inherent differential reactivity of the C-I and C-Br bonds presents both a synthetic opportunity and a significant challenge, where the solvent is not merely a medium but an active modulator of reaction pathways.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The answers are framed to not only solve the problem but also to explain the underlying chemical principles.

Q1: My Suzuki-Miyaura coupling is sluggish and gives a low yield. I'm using THF as the solvent. What's going wrong?

A1: While THF is a common and often effective solvent for Suzuki-Miyaura couplings, its performance with a complex substrate like this compound can be suboptimal for several reasons.

  • Causality - The Role of Solvent in Catalyst Activation and Stability: The primary issue may lie in the solubility of the base or the boronic acid species. The Suzuki coupling mechanism requires the activation of the organoboron compound by a base, a step which is highly dependent on the reaction medium.[1] If your base (e.g., K₂CO₃, Cs₂CO₃) has poor solubility in pure THF, the reaction will be slow.

  • Troubleshooting Steps:

    • Introduce a Protic Co-solvent: Often, the addition of water is crucial.[2] A solvent mixture like THF/water or Dioxane/water (e.g., in a 4:1 to 10:1 ratio) can dramatically improve the solubility of the inorganic base and facilitate the formation of the reactive boronate species, accelerating the transmetalation step.[3]

    • Switch to a More Polar Aprotic Solvent: Solvents like DMF or DME can enhance the rate of oxidative addition, a key step in the catalytic cycle.[4] However, be aware that highly polar solvents can sometimes alter selectivity (see Q2).

    • Consider a Phase-Transfer Catalyst: If you must use a less polar solvent system, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the base into the organic phase, improving reaction rates.[5]

Q2: I'm trying to achieve selective Sonogashira coupling at the C-I bond, but I'm getting a mixture of products with coupling at both the C-I and C-Br sites. How can I improve regioselectivity?

A2: This is a classic challenge with polyhalogenated substrates. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order I > Br >> Cl.[6] Your goal is to exploit this difference. The solvent plays a surprisingly complex role that goes beyond simple polarity.

  • Causality - Solvent Influence on the Active Catalyst: The choice of solvent can influence the nature of the active palladium catalyst. In non-polar solvents like toluene or THF, the active catalyst is often a neutral, monophosphine species like [Pd(PR₃)].[3] In some polar aprotic solvents (e.g., MeCN, DMF), the catalyst can form anionic complexes.[7] These different catalytic species can exhibit different selectivities for oxidative addition into the C-I versus the C-Br bond.

  • Troubleshooting & Optimization Strategy:

    • Solvent Choice: For Sonogashira couplings, non-polar solvents are often surprisingly effective at enhancing selectivity. Toluene has been shown to provide better yields and selectivity compared to DMF in some cases, potentially because polar coordinating solvents like DMF can compete with other ligands for sites on the palladium center, altering its reactivity.[8] A common starting point is a mixture of toluene and an amine base like triethylamine or diisopropylamine.[9]

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature to 40 °C). The energy barrier for oxidative addition into the C-I bond is lower than for the C-Br bond. Lowering the temperature will favor the kinetic product, which is the C-I coupled product.

    • Ligand Selection: While solvent is key, the phosphine ligand is also critical. A less electron-donating ligand can sometimes increase the selectivity for the more reactive C-I bond.

Q3: I'm observing significant Glaser homocoupling of my terminal alkyne during a Sonogashira reaction. Could my solvent choice be contributing to this?

A3: Yes, the reaction environment, including the solvent, can significantly influence the extent of Glaser-Hay homocoupling, an undesired side reaction mediated by the copper(I) co-catalyst.

  • Causality - Oxygen Solubility and Base Effects: Homocoupling is an oxidative process that is often promoted by the presence of oxygen. The solubility of trace oxygen can vary between solvents. More importantly, the combination of solvent and base can affect the equilibrium of the copper acetylide formation.

  • Troubleshooting Steps:

    • Ensure Rigorously Anhydrous and Degassed Solvents: This is the most critical step. Use a robust degassing method like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[10] This minimizes the oxygen available for the homocoupling side reaction.

    • Solvent/Base System: While amine bases like triethylamine are common, they can sometimes promote homocoupling. In some systems, using a different base like DBU in a solvent such as toluene can suppress this side reaction.[9]

    • Minimize Copper Catalyst: Use the minimum effective amount of the copper(I) salt (e.g., CuI). In some cases, "copper-free" Sonogashira protocols, which may require specific ligands or conditions, can be employed to eliminate this issue entirely.[6]

Q4: My metal-halogen exchange with n-butyllithium at -78 °C in THF is giving a complex mixture. What are the best practices for this reaction?

A4: Lithium-halogen exchange is an extremely fast and powerful reaction, but it is sensitive to conditions, especially with substrates containing multiple reactive sites.[11]

  • Causality - Reaction Kinetics and Stability: The exchange rate follows the trend I > Br > Cl, so you are correct to target the C-I bond.[11] However, the resulting aryllithium species can be unstable, even at low temperatures, and may react with the solvent (THF) or other molecules of the starting material. The reaction is also highly exothermic.

  • Troubleshooting & Best Practices:

    • Solvent Purity: The solvent (typically THF or diethyl ether) must be rigorously anhydrous. Any protic impurity will quench the organolithium species.

    • Temperature Control: The reaction should be conducted at very low temperatures, often below -78 °C. Temperatures of -100 °C are sometimes required to prevent side reactions and ensure the stability of the intermediate.[12]

    • Addition Order (Inverse Addition): Instead of adding the n-BuLi to your substrate, try an "inverse addition" where you slowly add your substrate solution to the cold n-BuLi solution. This maintains a low concentration of your substrate in the presence of excess n-BuLi, minimizing the chance of the newly formed aryllithium reacting with the C-Br bond of another starting material molecule.

    • Consider a Mg/Li Exchange: A modern alternative is to first perform a bromine-magnesium exchange using a Grignard reagent like i-PrMgCl, followed by transmetalation with n-BuLi. This can lead to more selective and cleaner reactions under less cryogenic conditions (e.g., 0 °C).[13]

Frequently Asked Questions (FAQs)

This section provides answers to broader, foundational questions about the reactivity of this compound.

Q1: What is the general order of reactivity for the halogens on this substrate in palladium-catalyzed cross-coupling?

A1: For the oxidative addition step, which is typically rate-determining in palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bonds is dictated by their bond dissociation energies. The established order is C-I > C-Br > C-Cl > C-F.[6] Therefore, on this compound, the iodine is the most reactive site, followed by bromine. The fluorine atoms are generally unreactive under these conditions. This differential reactivity is the basis for performing selective, sequential functionalization.

Q2: How do polar versus non-polar solvents generally influence cross-coupling reactions?

A2: Solvents have a profound impact on multiple stages of the catalytic cycle.[14]

  • Oxidative Addition: The rate of oxidative addition is often greater in polar solvents.[4] This is because this step frequently involves a change in the oxidation state and coordination sphere of the metal, and polar solvents can better stabilize the charged or more polar transition states.

  • Catalyst Stability and Selectivity: Polar aprotic solvents like DMF, MeCN, or DMSO can stabilize charged palladium species, which can lead to a switch in selectivity compared to non-polar solvents like toluene or THF.[3][7] This effect is not simply correlated with the solvent's dielectric constant but involves specific coordination of the solvent to the metal center.[3]

  • Reagent Solubility: As mentioned in the troubleshooting section, the choice of solvent is critical for dissolving the base and other reagents, which is essential for the reaction to proceed efficiently.[2]

Q3: Can I use protic solvents like ethanol or water for reactions with this substrate?

A3: It depends on the reaction. For palladium-catalyzed couplings like Suzuki, protic solvents, particularly water, are often used as co-solvents with organic solvents like THF or dioxane.[2] They are highly effective at dissolving the inorganic bases required for the reaction. Surprisingly, some studies have shown that water, alcohols, and other protic solvents can provide the same selectivity as non-polar solvents in certain cross-coupling reactions, which runs counter to earlier generalizations.[3] However, for reactions involving highly reactive organometallic intermediates, such as metal-halogen exchange with organolithiums or Grignard reagents, protic solvents are strictly forbidden as they will rapidly protonate and destroy the reactive species.

Q4: What about nucleophilic aromatic substitution (SNAr)? Which halogen is most likely to be displaced?

A4: This is a fascinating and counter-intuitive case. In nucleophilic aromatic substitution (SNAr), the reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring.[15] The reaction is accelerated by the presence of strong electron-withdrawing groups. For the leaving group, the reactivity order is often F > Cl > Br > I.[16] This is the reverse of the order seen in cross-coupling. The reason is that the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond.[17] Highly electronegative fluorine polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack. Therefore, under SNAr conditions (e.g., a strong nucleophile like an alkoxide in a polar aprotic solvent like DMSO), one of the fluorine atoms on this compound could potentially be displaced.

Protocols & Data

Table 1: Solvent Effects on Regioselectivity in a Model Suzuki-Miyaura Coupling

The following table illustrates typical outcomes for the coupling of this compound with 4-methoxyphenylboronic acid, highlighting the impact of the solvent system on yield and selectivity.

EntrySolvent System (v/v)Base (2.2 eq.)Temp (°C)Time (h)Yield of C-I Product (%)Yield of C-Br Product (%)
1TolueneK₃PO₄901292< 5
2THF / H₂O (4:1)K₂CO₃80888< 5
3Dioxane / H₂O (4:1)Cs₂CO₃90695< 5
4DMFK₃PO₄90685~10
5Acetonitrile (MeCN)K₂CO₃801075~15

Note: Yields are illustrative and based on trends reported in the literature. Actual results will vary based on specific ligands, catalysts, and reaction conditions.[3][5]

Experimental Protocol: Regioselective Sonogashira Coupling at the C-I Position

This protocol details a standard procedure for the selective coupling of a terminal alkyne to the C-I position of this compound.

Materials:

  • This compound (1.0 eq.)

  • Terminal Alkyne (1.2 eq.)

  • Pd(PPh₃)₄ (0.03 eq.) or PdCl₂(PPh₃)₂ (0.03 eq.)

  • Copper(I) Iodide (CuI) (0.05 eq.)

  • Triethylamine (TEA) (3.0 eq.)

  • Anhydrous Toluene

Procedure:

  • Preparation: Add this compound, Pd catalyst, and CuI to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene and triethylamine via syringe.

  • Degassing: Sparge the resulting suspension with argon for another 10-15 minutes to ensure all dissolved oxygen is removed.

  • Alkyne Addition: Add the terminal alkyne dropwise to the mixture at room temperature.

  • Reaction: Stir the reaction at room temperature (or heat gently to 40-50 °C if necessary) and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the organic phase with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visual Guides

Diagram 1: Solvent Selection Workflow

start Goal: Cross-Coupling on This compound selectivity Is C-I vs C-Br regioselectivity critical? start->selectivity rate Is reaction rate the primary concern? selectivity->rate No nonpolar Start with Non-polar / Low-Polarity Aprotic (Toluene, Dioxane, THF) + Protic co-solvent if needed for base selectivity->nonpolar Yes polar Consider Polar Aprotic (DMF, DME) Monitor for selectivity loss. rate->polar Yes screen Screen multiple solvents. (e.g., Toluene, Dioxane/H2O, DMF) rate->screen No

Caption: A decision tree for initial solvent selection in cross-coupling reactions.

Diagram 2: Simplified Suzuki-Miyaura Catalytic Cycle

cluster_0 Catalytic Cycle cluster_1 Solvent Influence pd0 Pd(0)L₂ oa Oxidative Addition (Ar-X) pd0->oa pd2 Ar-Pd(II)-X(L₂) oa->pd2 solv_oa Polar solvents can accelerate this step [2] oa->solv_oa tm Transmetalation (Ar'-B(OR)₂ + Base) pd2->tm pd2_ar Ar-Pd(II)-Ar'(L₂) tm->pd2_ar solv_tm Polar/Protic solvents dissolve base, activating the boronic acid [15] tm->solv_tm re Reductive Elimination pd2_ar->re re->pd0 product Ar-Ar' re->product

References

workup procedures for reactions involving 1-bromo-2,4-difluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Bromo-2,4-difluoro-5-iodobenzene

A Guide for Synthetic Chemistry Professionals

Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. This guide is structured to address the most common challenges and questions encountered when using this versatile but nuanced building block. We will explore its reactivity, provide detailed workup procedures, and troubleshoot common experimental hurdles.

Part 1: The Fundamental Principle: Chemoselective Reactivity

The synthetic utility of this compound stems from the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. Understanding this hierarchy is critical for designing selective reactions.

Q1: Why does the iodine react before the bromine?

A1: The reactivity of a carbon-halogen bond (C-X) in the most common synthetic transformations (e.g., cross-coupling, metal-halogen exchange) is inversely related to its bond dissociation energy (BDE). The C-I bond is substantially weaker than the C-Br bond, making it more susceptible to cleavage during oxidative addition to a metal center (like Palladium(0)) or in metal-halogen exchange reactions.[1][2][3] This inherent difference is the key to achieving chemoselectivity.

Table 1: Average Bond Dissociation Energies of Carbon-Halogen Bonds in Aryl Halides

Bond Type Average Bond Dissociation Energy (kJ/mol) Relative Reactivity Trend
C–I ~276 - 290 Highest
C–Br ~276 - 290 Intermediate
C–Cl ~339 - 346 Low
C–F ~500 Lowest (Generally Inert)

(Data sourced from multiple chemistry resources)[2][3]

This energy difference allows for the selective functionalization of the C-I position while leaving the C-Br bond intact for subsequent transformations.

G cluster_0 Reactivity Hierarchy reactivity Reaction Conditions (e.g., Pd(0), n-BuLi, i-PrMgCl) reagent This compound reactivity->reagent Acts upon ci_bond C-I Bond (Weaker, More Reactive) reagent->ci_bond Preferential Target Site cbr_bond C-Br Bond (Stronger, Less Reactive) reagent->cbr_bond

Caption: Reactivity hierarchy of this compound.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

This is the most common application for this substrate. The goal is almost always to selectively couple a partner to the C-I position.

Standard Aqueous Workup Protocol

This protocol is a reliable starting point for most Suzuki, Heck, and Sonogashira reactions after the reaction is deemed complete by TLC or LC-MS analysis.

  • Cooling & Quenching: Cool the reaction mixture to room temperature. If the reaction was run under anhydrous conditions, you may quench with a small amount of saturated aqueous ammonium chloride (NH₄Cl) solution. For reactions run in aqueous media, this is often unnecessary.

  • Dilution: Dilute the mixture with an organic solvent that is immiscible with water and in which your product has good solubility (e.g., ethyl acetate, dichloromethane, or toluene).

  • Filtration (if necessary): If significant solids are present (e.g., inorganic salts like phosphates or carbonates, or palladium black), filter the entire mixture through a pad of Celite®. Rinse the pad thoroughly with the chosen organic solvent to ensure complete recovery of the product.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Water (to remove water-soluble bases and salts).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if an acid was generated or if the reaction was run under acidic conditions).

    • Brine (saturated aqueous NaCl) to facilitate phase separation and remove residual water.

  • Drying & Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product will likely require purification, typically by flash column chromatography on silica gel.

Troubleshooting & FAQs: Cross-Coupling Reactions

Q2: My reaction is complete, but my main isolated product is 1-bromo-2,4-difluorobenzene. What happened?

A2: You have likely encountered hydrodehalogenation , a common side reaction where the halogen is replaced by a hydrogen atom.[4] For aryl iodides, this is particularly prevalent. The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[5] This Pd-H species can then reductively eliminate with your aryl group, leading to the undesired byproduct.

  • Solutions:

    • Base Optimization: Switch to a weaker, non-hydridic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often better choices than strong alkoxide bases.[5]

    • Solvent Choice: Use strictly aprotic solvents like dioxane, THF, or toluene. Ensure they are anhydrous if the reaction chemistry allows.[5]

    • Ligand Screening: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.[5][6]

Q3: I'm seeing a mixture of products from coupling at both the iodine and bromine positions. How can I improve selectivity?

A3: Loss of selectivity is typically caused by reaction conditions that are too harsh, providing enough energy to overcome the activation barrier for C-Br bond cleavage.

  • Solutions:

    • Lower the Temperature: This is the most straightforward approach. Many modern catalyst systems are highly active at lower temperatures (e.g., 60-80 °C or even room temperature).

    • Choose a Milder Base: A very strong base can sometimes promote side reactions.

    • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the slower reaction at the C-Br bond from occurring.

Q4: My purification by column chromatography is difficult. The product and starting material have very similar Rf values. Any tips?

A4: Separating polyhalogenated aromatic compounds can be challenging due to their similar polarities.[7]

  • Solutions:

    • Optimize Your Mobile Phase: Use a very nonpolar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) and run a shallow gradient to maximize separation.

    • Leverage Halogen-π Interactions: Specialized stationary phases can improve separation. For instance, columns coated with carbon materials like C70-fullerene have been shown to separate halogenated benzenes based on the strength of halogen–π interactions (I > Br > Cl > F).[8][9] While not standard, this principle suggests that stationary phases with high aromatic character could be beneficial.

    • Consider Gas Chromatography (GC): For thermally stable and volatile compounds, preparative GC can be an excellent high-resolution separation technique.[7]

Part 3: Metal-Halogen Exchange Reactions (Grignard & Organolithium)

These reactions are powerful tools for forming new carbon-carbon bonds via a nucleophilic aryl intermediate. The exchange is highly selective for the C-I bond.

G cluster_0 Workup for Organometallic Reactions start Reaction Mixture (Aryl-Li or Aryl-MgBr) at -78°C or 0°C quench Quench with Electrophile (E+) (e.g., CO2, Aldehyde, DMF) Maintain Low Temperature start->quench Step 1 warm Slowly Warm to Room Temperature quench->warm Step 2 workup Aqueous Workup (e.g., add sat. aq. NH4Cl) warm->workup Step 3 extract Extract with Organic Solvent (e.g., Ether, EtOAc) workup->extract Step 4 purify Dry, Concentrate & Purify (Column Chromatography) extract->purify Step 5

Caption: General workflow for quenching and working up organometallic reactions.

Workup Protocol for Organometallic Reactions

The key to a successful workup is a careful and controlled quench to prevent the highly reactive organometallic intermediate from reacting with the wrong species (like water).

  • Low-Temperature Quench: While maintaining the reaction at its low temperature (typically -78 °C for organolithiums or 0 °C for Grignards), slowly add the desired electrophile (e.g., a solution of an aldehyde in THF, dry CO₂ gas, etc.).

  • Controlled Warming: Once the addition of the electrophile is complete, allow the reaction to stir at the low temperature for a period (e.g., 30-60 minutes) before allowing it to slowly warm to room temperature.

  • Aqueous Quench: Once at room temperature, cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. This will hydrolyze any remaining organometallic species and neutralize magnesium or lithium salts.[10][11]

  • Extraction & Purification: Follow steps 4-6 from the cross-coupling workup protocol above (Phase Separation, Drying & Concentration, Purification).

Troubleshooting & FAQs: Metal-Halogen Exchange

Q5: After adding my electrophile, I mostly recovered 1-bromo-2,4-difluorobenzene. What went wrong?

A5: This is a classic problem indicating that your highly basic organometallic intermediate was protonated before it could react with your electrophile. Grignard reagents and organolithiums react rapidly with water and other protic sources.[12][13]

  • Probable Causes & Solutions:

    • Wet Solvents/Glassware: Ensure all solvents are rigorously dried and glassware is oven- or flame-dried before use. The reaction must be run under an inert atmosphere (Nitrogen or Argon).[14]

    • Wet Reagents: Ensure your electrophile is anhydrous. If it's a solid, dry it in a vacuum oven. If it's a liquid, distill it from an appropriate drying agent.

    • Inefficient Quench: If you add the aqueous quench solution before the organometallic has had time to react with the electrophile, you will protonate the intermediate. Always add the electrophile first at low temperature.

Q6: I'm trying to form the Grignard reagent, but the reaction won't initiate. The magnesium just sits there.

A6: Magnesium metal has a passivating oxide layer on its surface that can inhibit the reaction. Activation is often required.

  • Solutions:

    • Mechanical Activation: Crush the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask. These will react with the magnesium surface to clean it and initiate the Grignard formation.

    • Dryness is Paramount: Re-check that your solvent (typically THF or diethyl ether) is absolutely anhydrous.[12]

Q7: I used n-Butyllithium for the exchange, but my yield is low and the crude NMR is messy. What could be the issue?

A7: While n-BuLi is effective for the exchange, it is a very strong, unhindered nucleophile. If the exchange is slow, it can attack your solvent (e.g., deprotonate THF) or potentially add to the aromatic ring.

  • Solutions:

    • Use t-Butyllithium: t-BuLi is more sterically hindered, which can sometimes lead to cleaner exchange reactions.

    • Use a Different Reagent System: Consider using a combination of isopropylmagnesium chloride (i-PrMgCl) followed by n-BuLi. This can provide a more controlled and selective metal-halogen exchange, especially on substrates with other functional groups.[15]

    • Maintain Low Temperature: Ensure the reaction is kept at -78 °C or below during the exchange and subsequent quench to minimize side reactions.

References

Navigating the Reactivity of 1-bromo-2,4-difluoro-5-iodobenzene: A Guide to Preventing Dehalogenation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center | For Research & Drug Development Professionals

Welcome to your dedicated resource for mastering the selective functionalization of 1-bromo-2,4-difluoro-5-iodobenzene. This guide, structured for the practicing scientist, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the synthetic challenges posed by this versatile but sensitive building block. Our focus is to empower you with the knowledge to suppress unwanted dehalogenation and achieve high-yield, chemoselective transformations.

Troubleshooting Guide: Minimizing Dehalogenation Side Reactions

This section addresses common experimental failures and provides a logical, step-by-step approach to diagnosing and resolving issues of undesired hydrodehalogenation (replacement of a halogen with hydrogen).

Problem 1: Significant formation of 1-bromo-2,4-difluorobenzene (deiodination) or 2,4-difluoro-5-iodobenzene (debromination) during Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Heck).

Root Cause Analysis: Hydrodehalogenation in palladium-catalyzed cross-coupling reactions is a frequent side reaction.[1] It typically arises from the formation of a palladium-hydride (Pd-H) species, which can then react with the starting material in a competing catalytic cycle. The sources of the hydride can be varied, including solvents (like alcohols), amine bases, or even trace water.[2] The relative reactivity of the C-I and C-Br bonds also plays a crucial role.[3]

Diagnostic Workflow:

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// Edges Start -> Analyze [label="Identify Source"]; Analyze -> Ligand [label="Is ligand promoting Pd-H formation?"]; Analyze -> Base [label="Is base a hydride source?"]; Analyze -> Solvent [label="Is solvent a hydride source?"]; Analyze -> Temp [label="Is temperature too high?"];

Ligand -> Optimize [label="Switch to bulky, e-rich ligand\n(e.g., SPhos, XPhos)"]; Base -> Optimize [label="Use weaker, non-hydridic base\n(e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)"]; Solvent -> Optimize [label="Switch to aprotic solvent\n(e.g., Toluene, Dioxane, THF)"]; Temp -> Optimize [label="Lower reaction temperature"]; }

Caption: Troubleshooting workflow for dehalogenation in cross-coupling.

Mitigation Strategies:

ParameterRecommended ActionRationale
Ligand Switch from traditional phosphines (e.g., PPh₃) to bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][4]These ligands promote the desired reductive elimination step of the cross-coupling cycle, outcompeting the pathways that lead to palladium-hydride formation and subsequent dehalogenation.[1]
Base Replace strong alkoxide bases (e.g., NaOtBu) with weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[3]Stronger bases can accelerate the formation of Pd-H species. Weaker bases are often sufficient to facilitate the catalytic cycle without promoting dehalogenation, especially for the more reactive C-I bond.
Solvent Use anhydrous, aprotic solvents such as toluene, dioxane, or THF. Avoid alcohol-based solvents if possible.[5]Alcohols can act as hydride donors. Aprotic solvents minimize the availability of protons and hydrides that can lead to hydrodehalogenation.[2]
Temperature Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.Dehalogenation is often more prevalent at higher temperatures.[1] For selective coupling at the iodine position, reactions can often be run at or near room temperature.
Problem 2: Dehalogenation during metal-halogen exchange (Lithiation or Grignard formation).

Root Cause Analysis: When attempting to form an organometallic intermediate, dehalogenation can occur if the newly formed organometallic species is unstable and abstracts a proton from the solvent or another reaction component. For this compound, the C-I bond is the preferred site for metal-halogen exchange.

Diagnostic Workflow:

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// Edges Start -> Conditions; Conditions -> Temp [label="Is temperature too high?"]; Conditions -> Solvent [label="Is solvent wet?"]; Conditions -> Reagent [label="Is addition too fast?"];

Temp -> Optimize [label="Maintain low temperature\n(e.g., -78 °C for lithiation)"]; Solvent -> Optimize [label="Use rigorously dry solvent"]; Reagent -> Optimize [label="Slow, controlled addition of\norganometallic reagent"]; }

Caption: Troubleshooting workflow for metal-halogen exchange.

Mitigation Strategies:

ParameterRecommended ActionRationale
Temperature For lithiation with reagents like n-BuLi, maintain cryogenic temperatures (e.g., -78 °C). For Grignard formation, initiation may require gentle warming, but the reaction should be cooled once initiated.[6]The aryllithium and Grignard intermediates are highly reactive. Low temperatures enhance their stability and prevent premature quenching or side reactions. Halogen-metal exchange can be highly chemoselective at low temperatures.[7]
Solvent & Reagents Use rigorously dried solvents (e.g., THF, diethyl ether distilled from sodium/benzophenone). Ensure all glassware is flame-dried under an inert atmosphere.Water and other protic impurities are primary sources of protons that will quench the organometallic intermediate, leading to the dehalogenated product.
Reaction Time Quench the organometallic intermediate with the desired electrophile as soon as the formation is complete.Prolonged reaction times increase the chance of decomposition or side reactions of the sensitive organometallic species.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?

A1: The iodine atom is significantly more reactive than the bromine atom. The general order of reactivity for aryl halides in oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-Cl.[2][3][8] This difference in reactivity allows for highly selective functionalization at the iodine position by carefully controlling the reaction conditions, such as using lower temperatures.[9]

Q2: Can I perform a selective reaction at the bromine position, leaving the iodine intact?

A2: This is generally not feasible in a single step due to the inherent reactivity difference (C-I > C-Br). To functionalize the bromine position, you would typically first react the iodine position, and then subject the resulting product to a second, more forcing cross-coupling reaction to react the C-Br bond.

Q3: How do the fluorine atoms affect the reactivity and potential for dehalogenation?

A3: The two fluorine atoms are strong electron-withdrawing groups. This has two main effects:

  • Increased Reactivity: The electron-withdrawing nature of the fluorines makes the aromatic ring more electron-deficient, which can accelerate the rate of oxidative addition to the palladium catalyst for both the C-I and C-Br bonds.

  • Increased Susceptibility to Dehalogenation: Electron-deficient aryl halides are generally more prone to dehalogenation side reactions.[3] Therefore, careful optimization of reaction conditions is particularly crucial for this substrate.

Q4: What are the best practices for storing this compound?

A4: While generally stable, it is good practice to store it in a tightly sealed container in a cool, dark, and dry place to prevent any potential degradation over long periods. As with most haloaromatics, it is stable under normal laboratory conditions.

Experimental Protocols

Protocol 1: Selective Sonogashira Coupling at the Iodine Position

This protocol is designed to selectively couple a terminal alkyne at the C-I bond while minimizing deiodination and reaction at the C-Br bond.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (anhydrous and degassed, 3.0 equiv)

  • Tetrahydrofuran (THF) (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF and Et₃N via syringe.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature (20-25 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale for key steps: The use of room temperature is critical for selectivity, as higher temperatures may lead to competing reaction at the C-Br bond and increased dehalogenation.[10] Copper(I) iodide is a standard co-catalyst for the Sonogashira reaction.[10][11]

Protocol 2: Selective Iodine-Magnesium Exchange for Grignard Reagent Formation

This protocol outlines the preparation of the Grignard reagent at the iodine position, which can then be used for subsequent reactions with electrophiles.

Materials:

  • Magnesium turnings (1.2 equiv)

  • Iodine (1 crystal)

  • This compound (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Assemble a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an argon atmosphere.

  • Add the magnesium turnings and a crystal of iodine to the flask.

  • Gently warm the flask with a heat gun until the iodine sublimes and the brown color dissipates, indicating activation of the magnesium.[12][13] Allow to cool.

  • Dissolve this compound in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the solution to the magnesium turnings to initiate the reaction (indicated by gentle refluxing or a color change).

  • Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • The resulting solution of (4-bromo-2,6-difluoro-3-iodophenyl)magnesium iodide can be used directly in the next step.

Rationale for key steps: The selective formation of the Grignard reagent at the iodine position is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.[12] The use of an activating agent like iodine is often necessary to initiate the reaction on the surface of the magnesium metal.[13]

References

Validation & Comparative

A Strategic Guide to Polyhalogenated Benzenes: Maximizing Synthetic Efficiency with 1-Bromo-2,4-difluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Orthogonal Reactivity in Polyhalogenated Aromatics

In the intricate landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the ability to construct complex molecular architectures with precision and efficiency is paramount. Polyhalogenated benzenes serve as exceptionally versatile building blocks, offering multiple reaction sites for the sequential and site-selective introduction of diverse functionalities.[1] The strategic power of these reagents lies in the differential reactivity of the various halogen substituents, a concept often referred to as "orthogonal reactivity." This guide provides a comparative analysis of 1-bromo-2,4-difluoro-5-iodobenzene against other common polyhalogenated benzenes, offering insights into their relative performance in key cross-coupling reactions and providing a framework for rational substrate selection.

The fundamental principle governing the sequential functionalization of polyhalogenated aromatics is the differential reactivity of the carbon-halogen (C-X) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C–I > C–Br > C–Cl, a trend dictated by the bond dissociation energies of the C-X bonds.[2][3] This predictable hierarchy allows for the selective reaction at one position while leaving other halogen sites intact for subsequent transformations.

This guide will delve into the unique advantages conferred by the specific substitution pattern of this compound, supported by comparative data and detailed experimental protocols.

Featured Building Block: this compound

This compound (CAS 914636-91-2) is a uniquely functionalized aromatic ring that offers three distinct points of reactivity for sequential cross-coupling reactions.[4] The presence of iodine, bromine, and fluorine atoms on the same benzene scaffold provides a rich platform for the synthesis of highly substituted and complex molecules. The fluorine atoms not only serve as potential sites for later-stage functionalization but also modulate the electronic properties of the ring, which can influence the rates and selectivities of the cross-coupling reactions at the iodo and bromo positions.[5] Furthermore, the incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[5]

Comparative Analysis of Polyhalogenated Benzenes in Cross-Coupling Reactions

The choice of a polyhalogenated benzene building block is a critical decision in the design of a synthetic route. The selection depends on the desired substitution pattern of the final product and the intended sequence of bond-forming reactions. Below, we compare the performance of this compound with other representative polyhalogenated benzenes in three of the most widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Core Principle: Regioselective Cross-Coupling

The ability to perform sequential cross-coupling reactions on a polyhalogenated benzene hinges on the principle of regioselectivity. By carefully selecting the reaction conditions (catalyst, ligand, base, and temperature), one can selectively target the most reactive C-X bond, typically the C-I bond, leaving the C-Br and C-F bonds available for subsequent functionalization.

Caption: Sequential functionalization of a polyhalogenated benzene.

Suzuki-Miyaura Coupling: A Comparative Overview

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide. The reactivity of the aryl halide is a key determinant of the reaction's efficiency.

Aryl Halide Boronic Acid Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Reference
This compound (at C-I) Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O802~95 (estimated)[6]
1,3-Dibromo-5-iodobenzene (at C-I) Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O802>95[6]
1-Bromo-3,5-difluorobenzene (at C-Br) Phenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane1001285-95[7]

Analysis: The data illustrates the high reactivity of the C-I bond in both this compound and 1,3-dibromo-5-iodobenzene, leading to excellent yields under mild Suzuki-Miyaura conditions. The C-Br bond in 1-bromo-3,5-difluorobenzene requires more forcing conditions to achieve high conversion, highlighting the utility of the iodo-substituted analogues for initial, selective coupling. The electron-withdrawing fluorine atoms in this compound are expected to enhance the rate of oxidative addition at the iodine, making it a highly reactive site.[3]

Sonogashira Coupling: A Comparative Overview

The Sonogashira coupling provides a powerful route to aryl alkynes by reacting a terminal alkyne with an aryl halide. Similar to the Suzuki-Miyaura coupling, the C-I bond is significantly more reactive than the C-Br bond.

Aryl Halide Alkyne Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Reference
This compound (at C-I) PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF252>95 (estimated)[6][8]
1,3-Dibromo-5-iodobenzene (at C-I) PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF252>95[6]
1-Bromo-3,5-difluorobenzene (at C-Br) PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF601282[6]

Analysis: The trend observed in the Sonogashira coupling mirrors that of the Suzuki-Miyaura reaction. The C-I bond of this compound is expected to react with exceptional efficiency, even at room temperature. This allows for the selective introduction of an alkyne moiety while preserving the bromo and fluoro substituents for subsequent transformations. The higher temperature and longer reaction time required for the brominated analogue underscore the strategic advantage of having the iodo group for the initial coupling step.

Buchwald-Hartwig Amination: A Comparative Overview

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. The choice of ligand and base is often critical for achieving high yields, especially with less reactive aryl bromides.

Aryl Halide Amine Catalyst System Base Solvent Temp (°C) Time (h) Yield (%) Reference
This compound (at C-I) AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene906~90 (estimated)[6]
1,3-Dibromo-5-iodobenzene (at C-I) AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene90688[6]
1-Bromo-3,5-difluorobenzene (at C-Br) AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1102475[6]

Analysis: The C-I bond of this compound is anticipated to undergo Buchwald-Hartwig amination under relatively mild conditions. The comparison with 1-bromo-3,5-difluorobenzene clearly demonstrates the enhanced reactivity of the iodo-substituted compound, which translates to lower reaction temperatures, shorter reaction times, and higher yields. This is particularly advantageous when working with thermally sensitive substrates.

Experimental Protocols

The following are generalized experimental protocols for the three major cross-coupling reactions discussed. These should be adapted based on the specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel is added the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., toluene/water 4:1) is added. The reaction mixture is then heated to the desired temperature (typically 80-110°C) and stirred for the required time (2-24 h). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6]

General Procedure for Sonogashira Coupling

In a Schlenk tube, the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%) are combined. The tube is evacuated and backfilled with an inert gas. A degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv) are added. The terminal alkyne (1.1-1.5 equiv) is then added, and the reaction is stirred at the specified temperature (ranging from room temperature to 80°C) for the necessary duration (2-24 h). Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.[6][8]

General Procedure for Buchwald-Hartwig Amination

A reaction tube is charged with the aryl halide (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., BINAP, 1.5-7.5 mol%), and a base (e.g., Cs₂CO₃, 1.4 equiv). The tube is sealed, evacuated, and backfilled with argon. Anhydrous, degassed solvent (e.g., toluene) is added, and the mixture is heated to the specified temperature (typically 90-110°C) for the indicated time (6-24 h). After cooling to room temperature, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried, and concentrated. The product is purified by column chromatography.[6]

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion: Strategic Selection for Synthetic Success

This compound stands out as a highly valuable and versatile building block for the synthesis of complex, polysubstituted aromatic compounds. Its key advantage lies in the presence of a highly reactive C-I bond, which allows for selective functionalization under mild conditions, while preserving the C-Br bond for subsequent transformations. This orthogonal reactivity, coupled with the beneficial electronic effects and potential biological advantages conferred by the fluorine substituents, makes it a superior choice for many applications compared to polyhalogenated benzenes lacking an iodine atom or having a less differentiated reactivity profile.

For synthetic chemists and drug development professionals, a deep understanding of the relative reactivities of different polyhalogenated benzenes is crucial for designing efficient and robust synthetic routes. By leveraging the predictable reactivity of this compound, researchers can streamline the synthesis of novel compounds, accelerating the pace of discovery and innovation.

References

A Comparative Guide to the Reactivity of C-Br vs. C-I Bonds in 1-bromo-2,4-difluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic organic chemistry, the ability to selectively functionalize polyhalogenated aromatic compounds is a cornerstone of efficient molecular construction. The molecule 1-bromo-2,4-difluoro-5-iodobenzene presents a classic case study in chemoselectivity, offering two distinct carbon-halogen bonds—C-Br and C-I—for strategic manipulation. This guide provides an in-depth comparison of their reactivity, grounded in fundamental principles and supported by experimental data for key palladium-catalyzed cross-coupling reactions.

Foundational Principles: The Decisive Role of Bond Dissociation Energy

The differential reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is fundamentally governed by their respective bond dissociation energies (BDE). The BDE is the energy required to cleave a bond homolytically.[1] For aryl halides, the BDE follows a clear trend, increasing with the electronegativity of the halogen and decreasing with bond length.[2][3]

The C-I bond is significantly longer and weaker than the C-Br bond. This is because iodine is a larger atom than bromine, resulting in less effective orbital overlap with carbon.[2] Consequently, the C-I bond has a lower BDE.

Bond TypeTypical Bond Dissociation Energy (kJ/mol)
Aryl C-I~213-240[2][4]
Aryl C-Br~270-285[2][4]
Aryl C-Cl~327-330[2][4]
Aryl C-F~450-485[2][4]

This energy difference is the primary determinant of selectivity in many transition-metal-catalyzed reactions. The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)).[5][6] The weaker C-I bond undergoes this oxidative addition at a much faster rate and under milder conditions than the more robust C-Br bond.[7][8] This kinetic preference allows for the highly selective functionalization of the C-I bond while leaving the C-Br bond intact for subsequent transformations.

G cluster_0 Reactivity Determinants cluster_1 Halogen Comparison Bond_Energy Bond Dissociation Energy (BDE) Reactivity Chemical Reactivity Bond_Energy->Reactivity inversely proportional C-I C-I Bond ~240 kJ/mol Reactivity->C-I Higher Reactivity C-Br C-Br Bond ~285 kJ/mol Reactivity->C-Br Lower Reactivity

Caption: Relationship between Bond Dissociation Energy and Reactivity.

Chemoselective Cross-Coupling Reactions

The disparate reactivity of the C-I and C-Br bonds can be exploited to achieve site-selective functionalization of this compound. We will examine three of the most powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron species and an organic halide, is a pillar of modern synthesis.[5] The established reactivity order for aryl halides in this reaction is I > OTf > Br >> Cl.[5][8] This allows for the selective coupling at the C-I position of our target substrate.

Experimental Data Summary:

The following table illustrates typical results for the selective Suzuki-Miyaura coupling of a bromo-iodoarene, demonstrating high selectivity for the C-I bond.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseTemp (°C)Time (h)ProductYield (%)Ref
11-bromo-4-iodobenzenePhenylboronic acidPd(PPh₃)₄ (2)Na₂CO₃8024-bromo-1,1'-biphenyl>95[9]

Mechanistic Rationale:

The catalytic cycle begins with the Pd(0) catalyst. Due to the lower BDE of the C-I bond, oxidative addition occurs preferentially at this position, forming an arylpalladium(II) iodide intermediate. The C-Br bond remains untouched under these conditions. This intermediate then proceeds through transmetalation and reductive elimination to yield the final product, regenerating the Pd(0) catalyst.[6]

G Pd0 Pd(0)L₂ ArPd_I Ar(Br)-Pd(II)(I)L₂ Pd0->ArPd_I Oxidative Addition (Selective at C-I) ArPd_B Ar(Br)-Pd(II)(R)L₂ ArPd_I->ArPd_B Transmetalation (with R-B(OR)₂) Product Ar(Br)-R ArPd_B->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Substrate Ar(Br)-I Substrate->Pd0

Caption: Selective Suzuki-Miyaura Coupling Catalytic Cycle.

Protocol 1: Selective Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 336 mg), the desired arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.02 mmol, 23 mg).

  • Solvent and Base Addition: Add toluene (5 mL) and a 2 M aqueous solution of Na₂CO₃ (2 mL).

  • Reaction Execution: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-1-bromo-2,4-difluorobenzene.

Sonogashira Coupling

The Sonogashira reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[10] The difference in reactivity between aryl iodides and bromides is particularly pronounced in this reaction, making it an excellent method for selective alkynylation.[7][11] The reaction with aryl iodides often proceeds efficiently at room temperature, whereas aryl bromides require heating.[11]

Experimental Data Summary:

Selective Sonogashira couplings on dihaloarenes are well-documented, consistently showing reaction at the C-I bond.

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseTemp (°C)ProductYield (%)Ref
11-bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NRT1-bromo-4-((trimethylsilyl)ethynyl)benzene~95[11]

Protocol 2: Selective Sonogashira Coupling of this compound

  • Reaction Setup: In a Schlenk flask under argon, dissolve this compound (1.0 mmol, 336 mg) in anhydrous THF (5 mL) and triethylamine (3 mL).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg) and CuI (0.04 mmol, 7.6 mg) to the solution.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Typically, full conversion of the C-I bond occurs within 1-3 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the 5-alkynyl-1-bromo-2,4-difluorobenzene product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an aryl halide with an amine.[12][13] Similar to other palladium-catalyzed cross-couplings, the reaction proceeds much more readily with aryl iodides than with aryl bromides, enabling selective mono-amination.[14] The choice of phosphine ligand is critical for achieving high efficiency.[15][16]

Experimental Data Summary:

Recent studies have demonstrated highly selective Buchwald-Hartwig aminations on bromo-iodoarenes.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseTemp (°C)ProductYield (%)Ref
11-bromo-4-iodobenzenep-ToluidineNi(acac)₂ (10)Phenylboronic ester (activator)K₃PO₄1204-bromo-N-(p-tolyl)aniline78[14]

Protocol 3: Selective Buchwald-Hartwig Amination of this compound

  • Reaction Setup: Add Pd₂(dba)₃ (0.015 mmol, 13.7 mg), a suitable phosphine ligand (e.g., XPhos, 0.036 mmol), and NaOt-Bu (1.4 mmol, 135 mg) to an oven-dried Schlenk tube.

  • Reagent Addition: Evacuate and backfill the tube with argon. Add this compound (1.0 mmol, 336 mg), the desired amine (1.2 mmol), and anhydrous toluene (5 mL).

  • Reaction Execution: Seal the tube and heat the mixture to 100 °C with stirring for 8-16 hours, monitoring by GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product via flash column chromatography on silica gel to isolate the target N-aryl-(5-bromo-2,4-difluorophenyl)amine.

Caption: General Experimental Workflow for Cross-Coupling Reactions.

Conclusion

The reactivity of the carbon-halogen bonds in this compound is dictated by fundamental chemical principles, primarily bond dissociation energy. The C-I bond is demonstrably more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This predictable disparity allows for the precise and selective functionalization at the iodine-bearing position under conditions that leave the bromine intact. By carefully selecting reaction conditions—including catalyst, ligand, base, and temperature—researchers can effectively orchestrate sequential couplings, first at the C-I bond and subsequently at the C-Br bond, providing a powerful strategy for the synthesis of complex, polysubstituted aromatic molecules.

References

A Comparative Guide to Strategic Reagents for Sequential Aryl Functionalization: Alternatives to 1-Bromo-2,4-difluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of medicinal chemistry and materials science, the precise construction of highly substituted aromatic scaffolds is paramount. Polyhalogenated aromatic compounds, featuring halogens with differential reactivity, serve as invaluable building blocks for the programmed, site-selective introduction of diverse functionalities. 1-Bromo-2,4-difluoro-5-iodobenzene is a prime example of such a reagent, engineered for sequential cross-coupling reactions. This guide provides an in-depth comparison of this benchmark reagent with viable alternative compounds and synthetic strategies. We will dissect the principles of orthogonal reactivity, compare performance with data-driven insights, and present alternative synthetic blueprints using directed ortho-metalation (DoM). This document is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of complex, functionalized aryl molecules.

The Benchmark: Understanding the Reactivity of this compound

The synthetic utility of this compound stems from the distinct reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.[1] The generally accepted reactivity hierarchy for oxidative addition to a Pd(0) center is C–I > C–Br > C–Cl > C–F.[2][3] This predictable sequence allows for the selective functionalization of the C-I bond while leaving the C-Br bond intact for a subsequent, different coupling reaction.

The two fluorine atoms are not merely spectators. They exert a strong electron-withdrawing effect, which can increase the rate of oxidative addition at the adjacent C-I and C-Br positions. Furthermore, they can influence the regioselectivity of reactions and serve as directing groups in other synthetic transformations.[4]

A typical application involves a two-fold, one-pot functionalization. For instance, a Sonogashira coupling at the C-I position can be performed selectively, followed by a Suzuki-Miyaura coupling at the C-Br position by modifying the reaction conditions or catalyst system.[5]

G reagent This compound step1 Step 1: C-I Functionalization (e.g., Sonogashira Coupling) reagent->step1 intermediate Intermediate: 5-Alkynyl-1-bromo-2,4-difluorobenzene step1->intermediate step2 Step 2: C-Br Functionalization (e.g., Suzuki Coupling) intermediate->step2 product Final Product: Di-substituted Difluorobenzene step2->product

Caption: Sequential cross-coupling workflow using this compound.

Alternative Reagents for Sequential Cross-Coupling

While effective, this compound is not the only option. Alternative reagents may offer advantages in terms of availability, cost, or compatibility with specific substrates.

Aryl Triflates: The "Pseudo-Halogen" Alternative

Aryl triflates (–OTf) are excellent leaving groups, with reactivity in palladium-catalyzed couplings often comparable to or slightly less than aryl bromides (C-I > C-Br ≈ C-OTf).[2] This allows for the design of reagents where a triflate group replaces either the iodine or bromine to achieve orthogonal reactivity.

Alternative Reagent: 5-Bromo-2,4-difluorophenyl trifluoromethanesulfonate

In this analog, the C-Br bond can be selectively functionalized in the presence of the C-OTf group, or vice-versa, depending on the specific catalyst and ligand system employed. Judicious choice of reaction conditions is critical for achieving high selectivity.

FeatureThis compound5-Bromo-2,4-difluorophenyl triflate
Primary Reactive Site C-I (Iodine)C-Br or C-OTf (condition dependent)
Secondary Reactive Site C-Br (Bromine)C-OTf or C-Br
Synthesis Typically multi-step from difluoroaniline derivatives.[6]Prepared from the corresponding phenol.
Stability Generally stable.Stable, but can be sensitive to strong bases.
Cost & Availability Specialized reagent, higher cost.Can be synthesized from more common precursors.
Alternative Halogen Isomers

The regiochemistry of the halogens significantly impacts steric hindrance and electronic properties, which can fine-tune reactivity.

Alternative Reagent: 1-Bromo-2,4-difluoro-3-iodobenzene

Here, the iodine is positioned between a fluorine and a bromine atom. This increased steric crowding around the C-I bond might necessitate more robust catalytic systems or higher temperatures to achieve efficient coupling compared to the 5-iodo isomer. However, this steric hindrance can also be exploited to control selectivity in certain transformations.

Alternative Strategies: Building Blocks via Directed ortho-Metalation (DoM)

Instead of using a pre-functionalized, multi-halogenated building block, one can construct the desired substitution pattern from simpler starting materials using Directed ortho-Metalation (DoM). This powerful technique uses a directing metalation group (DMG) to guide a strong base (typically an organolithium) to deprotonate the aromatic ring specifically at the ortho position.[7][8] The resulting aryllithium species can then be trapped with a wide range of electrophiles.[9]

Alternative Strategy: Sequential functionalization of 1-Bromo-3,5-difluorobenzene .

The two fluorine atoms in 1-bromo-3,5-difluorobenzene have a powerful activating and directing effect.[4][10] They increase the acidity of the proton at the C2 position, located between them. This allows for highly regioselective lithiation at this position, even in the presence of the bromine atom.

G start 1-Bromo-3,5-difluorobenzene step1 Step 1: Directed ortho-Metalation (n-BuLi, THF, -78 °C) start->step1 intermediate1 2-Lithio-1-bromo-3,5-difluorobenzene step1->intermediate1 step2 Step 2: Electrophilic Trap (E¹) (e.g., I₂ for Iodination) intermediate1->step2 intermediate2 1-Bromo-2-(E¹)-3,5-difluorobenzene step2->intermediate2 step3 Step 3: Cross-Coupling (e.g., Suzuki at C-Br) intermediate2->step3 product Final Product step3->product

Caption: A Directed ortho-Metalation (DoM) strategy for aryl functionalization.

Comparison of Synthetic Approaches
Parameter"Building Block" Approach (e.g., this compound)"DoM" Approach (e.g., from 1-bromo-3,5-difluorobenzene)
Strategy Convergent; uses a pre-made complex scaffold.Linear/Sequential; builds complexity step-by-step.
Starting Material Complex, often expensive.Simpler, more readily available.[10][11]
Flexibility Limited to the two built-in reactive sites.Highly flexible; a wide range of electrophiles can be introduced.
Reaction Conditions Typically Pd-catalyzed cross-coupling; often milder.Requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions.
Overall Yield Can be high for the two steps, but depends on the yield of the starting material synthesis.Can be high, but overall yield is multiplicative over more steps.
Functional Group Tolerance Broad tolerance is a hallmark of modern cross-coupling.[12]Limited by incompatibility with strong organolithium bases (e.g., acidic protons).

Experimental Protocols

Protocol 1: Sequential Sonogashira/Suzuki Coupling with this compound

Objective: To synthesize a 5-alkynyl-1-aryl-2,4-difluorobenzene derivative.

Step A: Selective Sonogashira Coupling of the C–I Bond

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv).

  • Add degassed solvent (e.g., THF or DMF).

  • Add the terminal alkyne (1.1 equiv) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv).

  • Stir the reaction at room temperature and monitor by TLC or GC-MS. The C-I bond is significantly more reactive, ensuring selectivity over the C-Br bond at this temperature.[5]

  • Upon completion, quench the reaction with saturated aq. NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product (5-alkynyl-1-bromo-2,4-difluorobenzene) by column chromatography.

Step B: Suzuki-Miyaura Coupling of the C–Br Bond

  • To a dry Schlenk flask under an inert atmosphere, add the purified product from Step A (1.0 equiv), an arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 equiv).[13]

  • Add a degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the final product by column chromatography or recrystallization.

Protocol 2: DoM and Trapping of 1-Bromo-3,5-difluorobenzene

Objective: To synthesize 1-bromo-2-iodo-3,5-difluorobenzene.

CAUTION: Organolithium reagents are pyrophoric and react violently with water. All glassware must be oven- or flame-dried, and the reaction must be performed under a strictly inert atmosphere.

  • Dissolve 1-bromo-3,5-difluorobenzene (1.0 equiv) in anhydrous THF in a flame-dried, three-neck flask equipped with a thermometer, N₂ inlet, and septum at -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. The high acidity of the C2 proton ensures regioselective lithiation.[8][14]

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flask, dissolve iodine (I₂) (1.2 equiv) in anhydrous THF.

  • Slowly transfer the solution of the lithiated intermediate via cannula into the iodine solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature.

  • Quench the reaction by adding saturated aq. Na₂S₂O₃ solution to consume excess iodine.

  • Extract the mixture with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield 1-bromo-2-iodo-3,5-difluorobenzene.

Conclusion and Outlook

The choice between a complex, pre-functionalized building block like This compound and a more fundamental synthetic strategy like Directed ortho-Metalation is a critical decision in project design.

  • The Building Block approach is ideal for rapid, convergent synthesis when functional group tolerance is key and the required scaffold is commercially available. Its predictable, orthogonal reactivity allows for the reliable execution of sequential cross-couplings, making it highly valuable in late-stage functionalization and library synthesis.

  • The Directed ortho-Metalation strategy offers superior flexibility and cost-effectiveness, starting from simpler materials. It is the preferred method for generating novel substitution patterns not available "off-the-shelf" and for situations where the introduction of a wide variety of functionalities at a specific position is desired early in the synthetic route.

Ultimately, the optimal choice depends on a careful analysis of the specific target molecule, project timelines, budget, and the chemist's familiarity with the required techniques. Both approaches are powerful tools in the modern synthetic chemist's arsenal for the construction of complex, highly functionalized aromatic molecules.

References

analytical techniques for characterizing 1-bromo-2,4-difluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of 1-bromo-2,4-difluoro-5-iodobenzene

For researchers, medicinal chemists, and professionals in drug development, the unambiguous characterization of novel chemical entities is the bedrock of reliable and reproducible science. This compound, a polysubstituted aromatic compound, presents a unique analytical challenge due to its array of halogen substituents. These substituents, each with distinct electronic and isotopic properties, influence the molecule's behavior across various analytical platforms.

This guide provides a comprehensive comparison of the primary analytical techniques required for the full structural elucidation and purity assessment of this compound. We will move beyond mere procedural descriptions to explore the causal relationships behind instrumental choices and data interpretation, ensuring a robust and self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule. For this compound, a multinuclear approach is not just beneficial, but essential.

Expertise & Experience: Why a Multinuclear Approach?

A simple ¹H NMR spectrum is insufficient for a molecule this complex. The protons provide initial clues, but their signals are heavily influenced by through-bond couplings to the adjacent fluorine atoms. ¹³C NMR reveals the carbon skeleton, but again, carbon-fluorine couplings are critical for definitive assignments. Finally, ¹⁹F NMR provides a direct and highly sensitive window into the electronic environment of the fluorine atoms, acting as a final arbiter for the structural assignment. Using these three techniques in concert creates a self-validating dataset where the structural hypothesis must be consistent across all three spectra.

¹H NMR Spectroscopy: A First Look at the Proton Environment

The structure contains two aromatic protons. Their chemical shifts are influenced by the electron-withdrawing effects of the halogens. The proton at C6 (adjacent to the iodine) and the proton at C3 (between the two fluorine atoms) will exhibit distinct signals. Crucially, these protons will show scalar coupling (J-coupling) to each other and to the nearby fluorine atoms, resulting in complex multiplet structures.

¹⁹F NMR Spectroscopy: The Definitive Fluorine Fingerprint

Given that ¹⁹F is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is an exceptionally sensitive and informative technique.[1][2] The two fluorine atoms are in chemically distinct environments, and thus will produce two separate signals. The large chemical shift dispersion of ¹⁹F NMR makes signal overlap highly unlikely.[1][3] These signals will be split into multiplets due to coupling with the adjacent protons and with each other.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will display six distinct signals for the six aromatic carbons. The carbon atoms directly bonded to the halogens will show characteristic shifts. The C-F and C-Br signals will be downfield, while the C-I signal may be shifted upfield due to the "heavy atom effect," where the large electron cloud of iodine provides shielding.[4] A key feature will be the large one-bond and smaller multi-bond C-F coupling constants, which split the signals of the carbons attached to fluorine and their neighbors, providing definitive evidence of their positions.

Comparative NMR Data Summary
Technique Expected Signals Key Information Provided Causality Behind Observations
¹H NMR 2Proton environment, H-H and H-F coupling constants.Reveals the number and relative positions of protons and their proximity to fluorine.
¹⁹F NMR 2Fluorine environment, F-H and F-F coupling constants.Highly sensitive and direct confirmation of fluorine substitution patterns.[1][2]
¹³C NMR 6Carbon skeleton, C-F coupling constants, heavy atom effects.Confirms the number of unique carbons and their connectivity to fluorine atoms.
Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to singlets (though C-F coupling will remain).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H and ¹⁹F spectra to determine the relative ratios of the nuclei. Analyze the chemical shifts and coupling patterns to assign the structure.

Workflow for NMR-Based Structural Elucidation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation prep1 Dissolve in CDCl3 prep2 Add TMS Standard prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 1H NMR prep3->acq1 Spectrometer acq2 13C NMR prep3->acq2 Spectrometer acq3 19F NMR prep3->acq3 Spectrometer analysis Integrate Signals Analyze Shifts & Coupling acq1->analysis acq2->analysis acq3->analysis structure Propose Structure analysis->structure Confirm Consistency

Caption: NMR analysis workflow from sample preparation to final structure confirmation.

Orthogonal Confirmation: Mass Spectrometry

Mass Spectrometry (MS) provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation, clues about its structure. It serves as an excellent orthogonal technique to NMR. For halogenated compounds, MS is particularly powerful due to the distinct isotopic patterns of bromine.

Technique Comparison: GC-MS vs. LC-MS

The choice between Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) depends on the compound's properties and the analytical goal. This compound is a small, relatively nonpolar molecule, making it an ideal candidate for GC-MS analysis.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for this analyte. Using a hard ionization technique like Electron Ionization (EI), the molecule will not only show a molecular ion peak but also a rich fragmentation pattern. The most telling feature will be the isotopic pattern of the bromine atom: two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br). This provides a definitive signature for a monobrominated compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While possible, LC-MS is less conventional for this specific molecule unless it is part of a complex, non-volatile mixture. Soft ionization techniques like Electrospray Ionization (ESI) would likely show a strong molecular ion cluster with minimal fragmentation, which is useful for molecular weight confirmation but provides less structural information than EI.

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental formula. By measuring the mass-to-charge ratio to four or more decimal places, HRMS can distinguish C₆H₂BrF₂I from other potential formulas with the same nominal mass, providing the highest level of confidence in the compound's identity.

Expected Mass Spectrometry Data
Technique Ionization Expected Key Ions (m/z) Primary Application
GC-MS EI318/320 (M⁺) , fragments corresponding to loss of I, Br, F.Structural confirmation via fragmentation and Br isotope pattern; purity.
LC-MS ESI318/320 (M⁺) Molecular weight confirmation in complex mixtures.
HRMS ESI or EI317.8353 (M⁺ for C₆H₂⁷⁹BrF₂I) Unambiguous elemental formula confirmation.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • GC Column Selection: Use a low-to-mid polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), which provides excellent separation for a wide range of aromatic compounds.

  • Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to a temperature of 250°C with a split ratio (e.g., 50:1) to avoid column overloading.

  • GC Oven Program: Start with an initial temperature of 60°C, hold for 2 minutes, then ramp the temperature at 10-20°C/min up to a final temperature of 280°C.

  • MS Detection: Set the mass spectrometer to scan a mass range of m/z 50-400 in Electron Ionization (EI) mode. The ion source temperature is typically 230°C.

  • Data Analysis: Identify the peak corresponding to the analyte. Analyze its mass spectrum, paying close attention to the molecular ion peak and the characteristic bromine isotopic pattern.

Visualization of Expected EI Fragmentation

G cluster_frags Primary Fragments M [C6H2BrF2I]•+ m/z 318/320 F1 [C6H2F2I]•+ (Loss of Br) m/z 239 M->F1 - Br• F2 [C6H2BrF2]•+ (Loss of I) m/z 191/193 M->F2 - I• F3 [C6H2BrFI]•+ (Loss of F) m/z 299/301 M->F3 - F•

Caption: Predicted Electron Ionization (EI) fragmentation pathway for the analyte.

Quantitative Assessment: Chromatographic Purity Analysis

While NMR and MS confirm the structure of the main component, they are not ideal for quantifying minor impurities. Chromatography is the gold standard for assessing the purity of a chemical compound.

Technique Comparison: GC-FID vs. HPLC-UV
  • Gas Chromatography with Flame Ionization Detection (GC-FID): For a volatile compound like this compound, GC-FID is a superb method for purity analysis.[7] The FID detector offers a wide linear range and provides a response that is roughly proportional to the number of carbon atoms in the molecule, allowing for accurate area percent calculations without needing response factors for every unknown impurity.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Reversed-phase HPLC is a highly versatile and common technique for purity assessment.[8] The compound's aromatic nature ensures strong UV absorbance, making detection sensitive. A C18 column with a mobile phase of acetonitrile and water would be a standard starting point. This method is particularly useful for identifying non-volatile impurities that would not be detected by GC.

Comparative Guide to Chromatographic Techniques
Parameter GC-FID RP-HPLC-UV
Principle Separation by boiling point/volatilitySeparation by polarity
Best For Volatile and thermally stable compounds and impurities.Wide range of compounds, including non-volatile or thermally labile impurities.
Pros High resolution, robust, excellent for quantitative analysis (Area %).Highly versatile, wide applicability, non-destructive.
Cons Not suitable for non-volatile compounds.Requires chromophores for UV detection, solvent consumption.
Typical Column DB-5ms or similarC18, C8
Typical Mobile Phase Helium (carrier gas)Acetonitrile/Water or Methanol/Water
Experimental Protocol: HPLC Purity Analysis
  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at 1.0 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.

  • HPLC System: Use a standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust choice.

  • Mobile Phase:

    • Solvent A: Water (with 0.1% formic acid or TFA, if needed for peak shape)

    • Solvent B: Acetonitrile

  • Gradient Elution: Run a linear gradient, for example, from 60% B to 95% B over 15 minutes. A gradient is crucial for eluting any potential impurities with a wide range of polarities.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm) where the aromatic ring absorbs strongly.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Integrated Characterization Workflow

The true power of modern analytical chemistry lies in the integration of these orthogonal techniques. A failure in one technique (e.g., an incorrect molecular weight in MS) would be flagged by inconsistencies in the others (e.g., an unexpected coupling pattern in NMR), providing a self-correcting system.

G cluster_primary Primary Analysis cluster_secondary Secondary Analysis Sample Sample Received NMR NMR (1H, 13C, 19F) Sample->NMR Structural Hypothesis MS HRMS Sample->MS Formula Confirmation Purity HPLC or GC Purity NMR->Purity Identity Confirmed MS->Purity Identity Confirmed Report Final COA (Structure & Purity Confirmed) Purity->Report

Caption: A comprehensive workflow integrating orthogonal analytical techniques.

Conclusion

The characterization of this compound is a multi-faceted task that demands a carefully selected suite of analytical tools. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) serves as the primary tool for unambiguous structural elucidation. High-resolution mass spectrometry provides definitive confirmation of the molecular formula and key structural motifs, particularly the presence of bromine. Finally, high-purity chromatographic methods, such as GC-FID or HPLC-UV, are essential for quantifying the compound's purity. By judiciously combining these orthogonal techniques, researchers can ensure the identity, structure, and purity of their material with the highest degree of scientific confidence, paving the way for its successful application in further research and development.

References

A Senior Application Scientist's Guide to Catalyst Selection for Selective Couplings of 1-Bromo-2,4-difluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-Bromo-2,4-difluoro-5-iodobenzene in Synthesis

For researchers and professionals in drug development and materials science, the polysubstituted benzene derivative, this compound, represents a highly versatile and valuable building block. Its unique arrangement of three distinct halogen substituents, each with differential reactivity, allows for sequential and site-selective functionalization. This guide provides a comparative analysis of catalyst systems for the four major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination—focusing on the selective transformation at the most reactive C-I bond.

The cornerstone of selective functionalization of this substrate lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition, which is typically the rate-determining step, follows the general trend: C–I > C–Br >> C–Cl.[1] This inherent reactivity difference allows for precise catalyst control, enabling the selective coupling at the C-5 iodo position while leaving the C-1 bromo moiety intact for subsequent transformations. This guide will delve into the specific catalysts and conditions that best exploit this reactivity gradient.

The Foundational Principle: The Palladium Catalytic Cycle

Understanding the underlying mechanism of palladium-catalyzed cross-coupling is fundamental to rational catalyst selection. The process is governed by a catalytic cycle that, while varying slightly for each named reaction, generally involves three key steps: Oxidative Addition, Transmetalation (or equivalent step), and Reductive Elimination.

Catalytic_Cycle Fig. 1: Generalized Palladium(0)/Palladium(II) Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(X)L₂ (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)(R)L₂ (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-R (Coupled Product) TM_Complex->Product Start Ar-X (Aryl Halide) Start->OA_Complex Partner R-M (Coupling Partner) Partner->TM_Complex

Caption: Fig. 1: Generalized Palladium(0)/Palladium(II) Catalytic Cycle.

The choice of ligand (L), base, and solvent directly influences the efficiency of each step, thereby dictating the overall success and selectivity of the reaction, particularly when discriminating between the C-I and C-Br bonds of our target substrate.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and broad functional group tolerance.[2] For the selective coupling of this compound, the goal is to choose a catalyst system that readily activates the C-I bond at temperatures low enough to prevent significant C-Br activation.

Catalyst Performance Comparison: Suzuki-Miyaura Coupling
Catalyst PrecursorLigandBaseSolvent SystemTemp (°C)Typical Yield (C-I Coupling)Key Insights & Rationale
Pd(PPh₃)₄PPh₃ (internal)K₂CO₃ or Na₂CO₃Toluene/H₂O or Dioxane/H₂O80-9085-95%A classic, reliable "workhorse" catalyst. The moderate temperature is often sufficient for selective C-I coupling without requiring highly specialized ligands.[3]
PdCl₂(dppf)dppf (internal)Cs₂CO₃ or K₃PO₄DMF or DME80-10090-98%The dppf ligand forms a stable complex that is highly active, often leading to shorter reaction times and higher yields. It is particularly effective for a broad range of boronic acids.[4]
Pd(OAc)₂SPhos or XPhosK₃PO₄Toluene/H₂O or DioxaneRT to 100>95%Buchwald's biaryl phosphine ligands are highly active, enabling lower catalyst loadings and even room temperature reactions for reactive substrates, which maximizes C-I vs. C-Br selectivity.[5]
Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol provides a generalized methodology for the selective coupling at the C-5 iodo position.

Suzuki_Workflow Fig. 2: Experimental Workflow for Selective Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification A Combine Substrate, Boronic Acid, & Base B Add Degassed Solvent A->B C Purge with Inert Gas (e.g., Argon) B->C D Add Pd Catalyst & Ligand C->D E Heat to Specified Temp (e.g., 80-90°C) D->E F Monitor Progress (TLC, GC-MS) E->F G Quench with Water F->G H Extract with Organic Solvent G->H I Dry, Concentrate & Purify (Column Chromatography) H->I

Caption: Fig. 2: Experimental Workflow for Selective Suzuki Coupling.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent system (e.g., 10 mL of a 4:1 mixture of Toluene/H₂O) via syringe. Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS until consumption of the starting material is complete.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

II. Sonogashira Coupling: Introducing C(sp) Scaffolds

The Sonogashira reaction, which couples aryl halides with terminal alkynes, is invaluable for synthesizing linear, rigid structures found in pharmaceuticals and organic materials.[6] This reaction typically employs a dual-catalyst system of palladium and copper(I). The high reactivity of the C-I bond allows for very mild conditions, often room temperature, ensuring excellent chemoselectivity.

Catalyst Performance Comparison: Sonogashira Coupling
Pd CatalystCu Co-catalystBaseSolventTemp (°C)Typical Yield (C-I Coupling)Key Insights & Rationale
PdCl₂(PPh₃)₂CuIEt₃N or DIPEATHF or DMFRT to 60>90%The classic Sonogashira system. The amine acts as both the base and a solvent. Room temperature is often sufficient for iodides, providing a large selectivity window over the bromide.[5]
Pd(PPh₃)₄CuIEt₃NTHFRT>95%The Pd(0) source can be highly effective at low temperatures. The use of a copper co-catalyst is crucial for facilitating the transmetalation of the acetylide.[7]
Pd(OAc)₂/LigandNone (Cu-free)TBAF or PyrrolidineTHF or DioxaneRT to 8085-95%Copper-free conditions can be advantageous for sensitive substrates. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) are often required to facilitate the catalytic cycle without copper.[8]
Experimental Protocol: Selective Sonogashira Coupling
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in a suitable solvent such as THF (10 mL).

  • Catalyst and Reagent Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), the copper(I) co-catalyst (e.g., CuI, 4 mol%), and an amine base (e.g., Et₃N, 3.0 mmol).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise to the stirring mixture.

  • Reaction Execution: Stir the reaction at room temperature. The high reactivity of the iodide should lead to a completed reaction within a few hours, which can be monitored by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the ammonium salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like diethyl ether, wash with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the product by column chromatography.

III. Heck Coupling: Olefin Functionalization

The Heck reaction creates a C-C bond between an aryl halide and an alkene, offering a powerful method for synthesizing substituted olefins.[9] Similar to other couplings, selectivity is achieved by leveraging the higher reactivity of the C-I bond, allowing the reaction to proceed under conditions that leave the C-Br bond untouched.

Catalyst Performance Comparison: Heck Coupling
Catalyst PrecursorLigandBaseSolventTemp (°C)Typical Yield (C-I Coupling)Key Insights & Rationale
Pd(OAc)₂PPh₃ or P(o-tolyl)₃Et₃N or K₂CO₃DMF or Acetonitrile100-12080-90%The "Jeffery conditions" or variations thereof are standard. The choice of a phosphine ligand is crucial for catalyst stability and activity. Higher temperatures are often needed compared to Suzuki or Sonogashira.[10]
PdCl₂None (ligandless)KOAcDMA or NMP120-14075-85%For highly activated substrates, ligandless conditions can be effective, though they often require higher temperatures and more polar aprotic solvents. This may slightly reduce C-I/C-Br selectivity.
Pd₂(dba)₃P(t-Bu)₃Cy₂NMeDioxane100>90%The use of bulky, electron-rich phosphine ligands can accelerate the reaction, sometimes allowing for lower temperatures and improved yields, which enhances selectivity.[11]
Experimental Protocol: Selective Heck Coupling
  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), the base (e.g., Et₃N, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%).

  • Solvent Addition: Add a degassed polar aprotic solvent such as DMF (5 mL).

  • Reaction Execution: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring. Monitor progress by GC-MS or TLC.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the crude product via column chromatography.

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming C-N bonds from aryl halides.[12] The development of sophisticated, sterically hindered biaryl phosphine ligands has been critical to its success. For selective amination at the C-I position of our substrate, catalyst systems that are highly active at moderate temperatures are preferred.

Catalyst Performance Comparison: Buchwald-Hartwig Amination
Catalyst PrecursorLigandBaseSolventTemp (°C)Typical Yield (C-I Coupling)Key Insights & Rationale
Pd₂(dba)₃XPhos or RuPhosNaOtBu or K₃PO₄Toluene or Dioxane80-110>90%XPhos is a highly general and effective ligand for a wide range of amines and aryl halides. NaOtBu is a strong base suitable for many couplings, while K₃PO₄ is a milder alternative for base-sensitive substrates.[13]
Pd(OAc)₂BINAPCs₂CO₃Toluene100-11085-95%An earlier generation catalyst system, BINAP is a bidentate ligand that can be effective, particularly for aryl iodides. Cs₂CO₃ is a strong, yet often well-tolerated base.[12]
[Pd(allyl)Cl]₂tBuXPhosLiHMDSTHFRT to 80>90%This combination is known for its high activity, enabling reactions at lower temperatures. LiHMDS is a strong, non-nucleophilic base often used with more hindered amines.[14]

Experimental Protocol: Selective Buchwald-Hartwig Amination

BH_Workflow Fig. 3: Workflow for Selective Buchwald-Hartwig Amination cluster_prep_bh Glovebox/Inert Setup cluster_reaction_bh Reaction cluster_workup_bh Work-up & Purification A_bh Add Substrate, Amine, Pd Precursor, Ligand, & Base to Reaction Vessel B_bh Add Anhydrous Solvent A_bh->B_bh C_bh Seal and Heat (e.g., 100°C) B_bh->C_bh D_bh Monitor Progress (LC-MS) C_bh->D_bh E_bh Cool and Dilute with Organic Solvent D_bh->E_bh F_bh Filter through Celite E_bh->F_bh G_bh Concentrate & Purify (Column Chromatography) F_bh->G_bh

Caption: Fig. 3: Workflow for Selective Buchwald-Hartwig Amination.

  • Reaction Setup (Inert Atmosphere): In a glovebox or an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Reagent Addition: Add the amine (1.2 mmol) followed by anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction Execution: Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The selective functionalization of this compound is a powerful strategy for the efficient synthesis of complex, polysubstituted aromatic compounds. The key to this approach is the judicious selection of a catalyst system that can effectively discriminate between the C-I and C-Br bonds. For all major cross-coupling reactions, modern palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands, offer high activity at moderate temperatures. These conditions favor the selective oxidative addition at the more labile C-I bond, consistently providing high yields of the mono-coupled product. By carefully controlling the catalyst, ligands, base, and temperature, researchers can unlock the full synthetic potential of this versatile building block, enabling a stepwise approach to creating novel molecules for a wide range of applications.

References

A Senior Application Scientist's Guide to the Synthetic Validation of 1-bromo-2,4-difluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical and materials science research, the precise architecture of molecular building blocks is paramount. 1-bromo-2,4-difluoro-5-iodobenzene, a polysubstituted aromatic compound, presents a unique constellation of reactive sites, making it a valuable intermediate in the synthesis of complex target molecules. The strategic placement of bromine, iodine, and two fluorine atoms on the benzene ring allows for selective functionalization through a variety of cross-coupling and substitution reactions. This guide provides an in-depth analysis and comparison of the primary synthetic methodologies for this key intermediate, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Strategic Importance of this compound

The utility of this compound stems from the differential reactivity of its halogen substituents. The carbon-iodine bond is the most labile towards oxidative addition in transition metal-catalyzed reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for selective modification at this position while retaining the bromine and fluorine atoms for subsequent transformations. The fluorine atoms significantly influence the electronic properties of the ring, enhancing metabolic stability and modulating the acidity of adjacent protons, which can be exploited in directed ortho-metalation strategies.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies emerge for the preparation of this compound:

  • Direct Electrophilic Iodination of 1-bromo-2,4-difluorobenzene: This approach is conceptually straightforward but is often hampered by challenges in regioselectivity.

  • Sandmeyer Reaction of 5-bromo-2,4-difluoroaniline: This multi-step, yet highly regioselective, route offers a more controlled and reliable synthesis.

A detailed comparison of these methods is presented below, evaluating them on key performance indicators such as yield, purity, scalability, and safety.

Method 1: Electrophilic Iodination of 1-bromo-2,4-difluorobenzene

Causality Behind Experimental Choices:

Electrophilic aromatic substitution is a cornerstone of arene functionalization. The choice of an iodinating agent and a Lewis acid catalyst is critical in activating the iodine electrophile. The regiochemical outcome is dictated by the directing effects of the existing substituents on the aromatic ring. In 1-bromo-2,4-difluorobenzene, the bromine and fluorine atoms are ortho, para-directing. This leads to a complex mixture of iodinated isomers, with the desired 5-iodo product often being a minor component. The separation of these isomers can be challenging, significantly impacting the overall yield and purity of the final product.

Workflow Diagram:

start 1-bromo-2,4-difluorobenzene reaction Electrophilic Aromatic Substitution start->reaction reagents Iodinating Agent (e.g., I2, NIS) + Lewis Acid (e.g., AlCl3, FeCl3) reagents->reaction products Mixture of Iodinated Isomers (including this compound) reaction->products purification Chromatographic Separation products->purification end This compound (Low Yield) purification->end

Caption: Workflow for the direct iodination of 1-bromo-2,4-difluorobenzene.

Experimental Protocol (Hypothetical):

A truly selective and high-yielding direct iodination protocol for this substrate is not well-documented in peer-reviewed literature, likely due to the aforementioned regioselectivity issues. The following is a general procedure for electrophilic iodination and is not guaranteed to produce the desired isomer selectively.

  • To a stirred solution of 1-bromo-2,4-difluorobenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane, nitrobenzene) at 0 °C, add a Lewis acid catalyst (e.g., aluminum chloride, 1.1 eq) portion-wise.

  • Add the iodinating agent (e.g., iodine monochloride, 1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully pouring it onto a mixture of ice and aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired isomer.

Trustworthiness and Limitations:

This method is inherently unreliable for the specific synthesis of this compound due to the formation of multiple isomers. The self-validating aspect of this protocol would lie in the rigorous analytical characterization (e.g., 1H NMR, 13C NMR, GC-MS) of the product mixture to confirm the identity and quantify the ratio of the isomers. For preparative purposes, this route is generally not recommended.

Method 2: Sandmeyer Reaction of 5-bromo-2,4-difluoroaniline

Causality Behind Experimental Choices:

This synthetic route leverages the well-established Sandmeyer reaction, which provides a regiochemically defined method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. The synthesis begins with the bromination of 2,4-difluoroaniline. The amino group is a strong activating and ortho, para-directing group. Bromination is expected to occur at the position para to the amino group, which is also ortho to a fluorine atom, leading to the formation of 4-bromo-2,6-difluoroaniline and 5-bromo-2,4-difluoroaniline. Careful control of reaction conditions can favor the formation of the desired 5-bromo isomer. Subsequent diazotization of the purified 5-bromo-2,4-difluoroaniline followed by treatment with an iodide salt (e.g., potassium iodide) yields the target molecule with high regiochemical purity.

Workflow Diagram:

cluster_0 Step 1: Bromination cluster_1 Step 2: Sandmeyer Reaction start_step1 2,4-difluoroaniline reaction_step1 Electrophilic Bromination start_step1->reaction_step1 reagents_step1 Brominating Agent (e.g., Br2, NBS) reagents_step1->reaction_step1 product_step1 5-bromo-2,4-difluoroaniline reaction_step1->product_step1 start_step2 5-bromo-2,4-difluoroaniline product_step1->start_step2 Purification reaction_step2a Diazotization start_step2->reaction_step2a reagents_step2a NaNO2, H2SO4 reagents_step2a->reaction_step2a intermediate Diazonium Salt reaction_step2a->intermediate reaction_step2b Iodide Substitution intermediate->reaction_step2b reagents_step2b KI reagents_step2b->reaction_step2b end_product This compound reaction_step2b->end_product

Caption: Multi-step synthesis via the Sandmeyer reaction.

Experimental Protocol:

Step 1: Synthesis of 5-bromo-2,4-difluoroaniline

  • Dissolve 2,4-difluoroaniline (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-bromo-2,4-difluoroaniline.

Step 2: Synthesis of this compound

  • To a stirred mixture of concentrated sulfuric acid and water, cooled to 0-5 °C, add 5-bromo-2,4-difluoroaniline (1.0 eq) portion-wise.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford pure this compound.

Trustworthiness and Validation:

The Sandmeyer reaction is a well-established and reliable method in organic synthesis. The self-validating nature of this protocol is embedded in the defined regiochemistry of each step. The structure of the intermediate, 5-bromo-2,4-difluoroaniline, can be unequivocally confirmed by spectroscopic methods (¹H NMR, ¹⁹F NMR, ¹³C NMR, and MS), ensuring the correct starting material for the subsequent Sandmeyer reaction.[1] The final product's identity and purity can then be rigorously confirmed by the same analytical techniques.

Performance Data Comparison

ParameterMethod 1: Electrophilic IodinationMethod 2: Sandmeyer Reaction
Starting Material 1-bromo-2,4-difluorobenzene2,4-difluoroaniline
Number of Steps 12
Regioselectivity Poor (mixture of isomers)Excellent
Typical Yield Low (<30% for the desired isomer)Good to Excellent (>70% overall)
Purity of Crude Product Low (requires extensive purification)High
Scalability Difficult due to purification challengesReadily scalable
Safety Considerations Use of strong Lewis acidsHandling of diazonium salts (potentially explosive if isolated and dry), evolution of nitrogen gas

Conclusion and Recommendation

Based on a thorough evaluation of the synthetic methodologies, the Sandmeyer reaction of 5-bromo-2,4-difluoroaniline (Method 2) is the unequivocally recommended route for the synthesis of this compound. While it involves an additional step compared to direct iodination, the superior regioselectivity, higher overall yield, and greater purity of the final product far outweigh the drawback of a longer synthetic sequence. For any research or development program requiring a reliable and scalable source of this compound, the Sandmeyer approach provides a robust and validated pathway. The direct iodination method should be avoided due to its inherent lack of selectivity, which leads to significant challenges in purification and ultimately, a less efficient and economical process.

References

A Researcher's Guide to 1-Bromo-2,4-difluoro-5-iodobenzene: A Cost-Benefit Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful and efficient synthesis of complex molecular targets. Among the vast arsenal of halogenated aromatic compounds, 1-bromo-2,4-difluoro-5-iodobenzene emerges as a highly versatile, albeit premium, reagent. This guide provides an in-depth technical analysis of its utility, offering a comparative assessment against viable alternatives to inform your synthetic strategy.

At its core, the value of this compound lies in the differential reactivity of its halogen substituents. The carbon-iodine (C-I) bond is significantly more labile than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This inherent disparity allows for selective, sequential functionalization, making it an ideal scaffold for the construction of complex, multi-substituted aromatic systems, which are ubiquitous in medicinal chemistry and materials science.

The Strategic Advantage: Regioselective Cross-Coupling

The primary benefit of employing this compound is the ability to perform regioselective cross-coupling reactions. The C-I bond will preferentially undergo oxidative addition to a palladium(0) catalyst under milder conditions, leaving the C-Br bond intact for a subsequent, different coupling reaction under more forcing conditions. This stepwise approach is invaluable for the synthesis of trisubstituted benzene derivatives with distinct functionalities at specific positions.

Caption: Workflow for sequential cross-coupling of this compound.

Cost-Benefit Analysis: A Comparative Overview

The enhanced synthetic utility of this compound comes at a higher procurement cost compared to simpler dihalogenated benzenes. Below is a comparative analysis of this reagent and two common alternatives.

CompoundStructureApprox. Price (USD/g)Key BenefitsKey Drawbacks
This compound HighEnables regioselective, sequential cross-coupling reactions.High cost.
1,4-Dibromo-2,5-difluorobenzene Moderate[1][2]Two reactive sites for double coupling; lower cost than the iodo-analogue.Lacks the significant reactivity difference for highly selective sequential couplings.
1-Bromo-2,4-difluorobenzene Low[3][4]Cost-effective for introducing a single functional group.Limited to single functionalization; not suitable for building multi-substituted systems from one scaffold.

Note: Prices are estimates based on currently available data from various suppliers and are subject to change. Bulk pricing may be significantly lower.

The choice between these reagents is a strategic one. For the synthesis of a complex trisubstituted benzene, the higher initial cost of this compound can be offset by a more convergent and efficient synthetic route, potentially reducing the overall number of steps and simplifying purification, thus saving time and resources in the long run.

Experimental Protocols: Harnessing the Power of Regioselectivity

The following are detailed protocols for key cross-coupling reactions, adapted for this compound based on established methodologies for analogous compounds.

Regioselective Suzuki-Miyaura Coupling

This protocol outlines the selective coupling at the C-I position.

Materials:

  • This compound

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Inert atmosphere (Argon or Nitrogen)

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed DME (10 mL) and water (2.5 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 4-aryl-1-bromo-2,5-difluorobenzene.

Regioselective Sonogashira Coupling

This protocol details a copper-free Sonogashira coupling at the C-I position.[5]

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol) and PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (10 mL) and triethylamine (5 mL) via syringe.

  • Add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-alkynyl-1-bromo-2,5-difluorobenzene.

Regioselective Buchwald-Hartwig Amination

This protocol describes the amination at the C-I position.[6][7]

Materials:

  • This compound

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-aryl-4-bromo-2,5-difluoroaniline derivative.

Conclusion: A Strategic Investment for Complex Synthesis

While this compound carries a higher upfront cost, its value lies in the synthetic efficiency and elegance it offers for the construction of complex, multi-substituted fluorinated aromatic compounds. The ability to perform selective, sequential cross-coupling reactions from a single, readily functionalized scaffold can significantly streamline synthetic routes, ultimately saving valuable research time and resources. For drug development professionals and synthetic chemists tackling challenging molecular targets, this compound represents a strategic investment that can accelerate the path to novel chemical entities.

References

A Senior Application Scientist’s Guide to Assessing the Purity of Synthesized 1-Bromo-2,4-difluoro-5-iodobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Building Block

1-Bromo-2,4-difluoro-5-iodobenzene (CAS No. 914636-91-2) is a highly functionalized aromatic compound, serving as a key intermediate in the synthesis of complex organic molecules.[1][2] Its unique substitution pattern, featuring three different halogens, allows for selective, stepwise functionalization through various cross-coupling reactions. This makes it an invaluable building block in the development of pharmaceuticals and advanced materials. However, the very reactivity that makes this compound so useful also presents a significant challenge: the potential for the formation of closely related impurities during its synthesis.

For researchers in drug development, the purity of a starting material is not a trivial detail—it is a cornerstone of reproducible results and regulatory compliance. The presence of isomeric or related impurities can lead to unforeseen side reactions, complicate purification of the final active pharmaceutical ingredient (API), and introduce potential genotoxic liabilities.[3] This guide provides a comprehensive, field-proven framework for assessing the purity of synthesized this compound, moving beyond simple pass/fail criteria to a deeper understanding of the impurity profile. We will compare the primary analytical techniques, explain the rationale behind methodological choices, and provide actionable protocols for implementation in your laboratory.

Anticipating the Challenge: Common Synthetic Routes and Potential Impurities

A robust analytical strategy begins with understanding the synthetic context. While multiple routes to this compound exist, a common approach involves the multi-step halogenation of a difluoroaniline or difluorobenzene precursor.[4][5][6][7] For instance, a synthesis might start with the bromination of 1,3-difluorobenzene, followed by nitration, reduction, and a Sandmeyer-type iodination.

This multi-step process can generate several classes of impurities:

  • Isomeric Byproducts: Incomplete regioselectivity during halogenation can lead to positional isomers, which are often the most challenging to separate from the desired product. Examples include 1-bromo-2,4-difluoro-3-iodobenzene and other permutations.[8][9]

  • Incomplete Reaction Products: Unreacted starting materials or intermediates (e.g., 1-bromo-2,4-difluoroaniline, 1-bromo-2,4-difluorobenzene).[10]

  • Over-Reaction Products: Formation of poly-halogenated species or displacement of existing halogens.

  • Process-Related Impurities: Residual solvents, reagents, or catalysts used during the synthesis and purification.

The following diagram illustrates a generalized workflow for the synthesis and subsequent purity verification of the target compound.

G cluster_synthesis Synthesis & Purification Start 1,3-Difluorobenzene Precursor Synth Multi-Step Halogenation (e.g., Bromination, Iodination) Start->Synth Crude Crude Product Mixture Synth->Crude Purify Purification (Recrystallization or Column Chromatography) Crude->Purify Product Synthesized this compound Purify->Product GCMS GC-MS Analysis Product->GCMS HPLC HPLC Analysis Product->HPLC NMR NMR Spectroscopy Product->NMR MP Melting Point Product->MP Report Final Certificate of Analysis GCMS->Report HPLC->Report NMR->Report MP->Report G Start What is the primary analytical goal? q1 Identify unknown volatile impurities? Start->q1 q2 Obtain precise quantitative purity? Start->q2 q3 Confirm chemical structure? Start->q3 q4 Perform a quick, preliminary check? Start->q4 res1 Use GC-MS (Provides mass spectra for identification) q1->res1 Yes res2 Use HPLC with Reference Standard or Quantitative NMR (qNMR) q2->res2 Yes res3 Use NMR Spectroscopy (¹H, ¹³C, ¹⁹F) q3->res3 Yes res4 Use Melting Point Analysis (Broad range indicates impurities) q4->res4 Yes

References

Safety Operating Guide

Navigating the Disposal of 1-Bromo-2,4-difluoro-5-iodobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Bromo-2,4-difluoro-5-iodobenzene (CAS No. 914636-91-2), a halogenated aromatic compound. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.

Understanding the Hazard Profile of this compound

Before any handling or disposal procedures are initiated, a thorough understanding of the compound's hazard profile is essential. The primary source for this information is the Safety Data Sheet (SDS). For this compound, the key hazards are summarized in the table below.

Hazard ClassificationGHS Hazard StatementPictogram
Skin Irritation (Category 2)H315: Causes skin irritationIrritant
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationIrritant
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationIrritant

Data sourced from AK Scientific, Inc. Safety Data Sheet for this compound[1]

The causality behind these classifications lies in the reactivity of the halogenated aromatic structure. The presence of bromine, fluorine, and iodine atoms on the benzene ring creates a molecule that can interact with biological tissues, leading to irritation upon contact.

Immediate Safety and Personal Protective Equipment (PPE)

Given the identified hazards, stringent adherence to safety protocols is paramount. All handling and disposal operations must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[2][3]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[1][3]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[4]

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes are essential to prevent skin contact.[4]

  • Respiratory Protection: If there is a potential for exceeding exposure limits or if working outside of a fume hood (which is not recommended), a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[4]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.

Waste Segregation: The First Line of Defense

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. Halogenated organic compounds must be collected separately from non-halogenated waste.[4] This is due to the specific treatment processes, often high-temperature incineration, required for the destruction of halogenated materials to prevent the formation of persistent environmental pollutants.[4]

Waste Collection and Container Management
  • Select an Appropriate Container: Use a designated, chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly and accurately labeled as soon as the first drop of waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazard pictograms (Irritant)

    • The date of initial waste accumulation.

  • Collection of Waste:

    • Collect all waste containing this compound, including neat compound, reaction residues, and contaminated materials (e.g., pipette tips, weighing paper, and contaminated gloves) in the designated container.

    • Rinsates from cleaning contaminated glassware should also be collected as hazardous waste. A common practice is to rinse with a suitable solvent (e.g., acetone or ethanol) and collect the rinsate in the halogenated waste stream.

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.

    • Do not overfill the container. Leave adequate headspace (at least 10%) to allow for vapor expansion.

Storage of Hazardous Waste
  • Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Store the container away from incompatible materials, particularly strong oxidizing agents.[1]

Arranging for Disposal

The final step in the disposal process is to arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Provide them with a copy of the Safety Data Sheet for this compound.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood.

  • Contain: If the spill is small and you are trained to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for solvents.

  • Collect: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been developed.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Mandatory Segregate Segregate Halogenated Waste FumeHood->Segregate Collect Collect Waste in Labeled Container Segregate->Collect Rinsate Collect Contaminated Rinsate Collect->Rinsate Store Store in Designated SAA Collect->Store Rinsate->Collect SecondaryContainment Use Secondary Containment Store->SecondaryContainment ContactEHS Contact EHS/Licensed Contractor Store->ContactEHS ProvideSDS Provide SDS ContactEHS->ProvideSDS

References

Navigating the Safe Handling of 1-Bromo-2,4-difluoro-5-iodobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. 1-Bromo-2,4-difluoro-5-iodobenzene, a halogenated aromatic compound, is a valuable building block in organic synthesis. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation/Corrosion: Causes skin irritation.[1][2][3][4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][4][5][6]

Based on these hazards, a comprehensive personal protective equipment (PPE) plan is mandatory.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.[7][8]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation.[7][9]
Respiratory Protection Use in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.Minimizes inhalation of vapors, which can cause respiratory tract irritation.[7][10]

Experimental Workflow: Safe Handling Protocol

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow provides a step-by-step guide from preparation to disposal.

prep Preparation handle Handling prep->handle Proceed to handling cleanup Cleanup & Decontamination handle->cleanup After experiment dispose Waste Disposal cleanup->dispose Segregate waste

Caption: A simplified workflow for the safe handling of this compound.

Step 1: Preparation
  • Consult the SDS: Although a specific SDS may not be available, review the SDS for a closely related compound to understand the hazards.

  • Prepare the Work Area: Ensure a chemical fume hood is operational and the work area is clean and free of clutter.

  • Assemble Materials: Place all necessary equipment, including the chemical container, reaction vessels, and cleanup materials, inside the fume hood.

Step 2: Handling
  • Don PPE: Put on all required personal protective equipment before opening the chemical container.

  • Aliquot the Chemical: Carefully measure and transfer the required amount of the chemical using appropriate tools, such as glass pipettes or syringes, to minimize the risk of spills.

  • Perform the Reaction: Conduct all experimental procedures within the chemical fume hood, keeping the sash at the lowest possible height.

Step 3: Cleanup and Decontamination
  • Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.

  • Clean Work Area: Wipe down the work surface within the fume hood with an appropriate cleaning agent.

Step 4: Waste Disposal
  • Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste.[7] Use a designated, properly labeled waste container.

  • Dispose of Waste: Follow your institution's hazardous waste disposal procedures. Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4][5][11]
Skin Contact Immediately wash skin with plenty of soap and water.[11] Remove contaminated clothing and shoes. Get medical attention if irritation develops.
Inhalation Remove to fresh air.[4][5][11] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[4]
Spill Absorb the spill with an inert material (e.g., sand, silica gel) and place it in a suitable container for disposal.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.